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  • Product: N''-[2-(Trifluoromethyl)phenyl]guanidine
  • CAS: 41213-66-5

Core Science & Biosynthesis

Foundational

N'-[2-(Trifluoromethyl)phenyl]guanidine: Core Structure, Synthesis, and Applications in Medicinal Chemistry

The Strategic Value of the Ortho-CF3 Pharmacophore In modern drug discovery, guanidine derivatives serve as highly privileged scaffolds due to their capacity to form robust, bidentate hydrogen bonds with carboxylate and...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Ortho-CF3 Pharmacophore

In modern drug discovery, guanidine derivatives serve as highly privileged scaffolds due to their capacity to form robust, bidentate hydrogen bonds with carboxylate and phosphate residues within biological targets[1]. The specific introduction of a trifluoromethyl (-CF₃) group at the ortho position of a phenylguanidine core yields N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5), a highly specialized and structurally rigid intermediate.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a finely tuned instrument. The -CF₃ group fundamentally alters the electronic distribution and steric landscape of the parent guanidine, transforming it into an invaluable precursor for synthesizing selective kinase inhibitors, central nervous system (CNS) receptor antagonists, and novel anticancer agents[1][2].

Physicochemical Profiling

Understanding the baseline properties of N'-[2-(Trifluoromethyl)phenyl]guanidine is critical for optimizing downstream synthetic reactions, ensuring proper solubility, and maintaining stability during storage.

PropertyValue
Chemical Name 1-[2-(Trifluoromethyl)phenyl]guanidine
CAS Number 41213-66-5
Molecular Formula C₈H₈F₃N₃
Molecular Weight 203.16 g/mol
SMILES String FC(F)(F)c1ccccc1NC(=N)N
Purity (Commercial) ≥ 95%
Storage Temperature 0 – 8 °C

Causality in Molecular Design: Electronic & Steric Tuning

When N'-[2-(Trifluoromethyl)phenyl]guanidine is incorporated into a larger drug scaffold, the ortho-CF₃ group dictates the molecule's behavior through two primary mechanisms:

  • Steric Shielding and Conformation : The bulky trifluoromethyl group restricts the rotation of the C(aryl)-N bond. This restricted rotation locks the guanidine moiety (or downstream heterocyclic products like pyrimidines) into a specific orthogonal conformation. This pre-organization reduces the entropic penalty of binding and often perfectly aligns the molecule within the narrow hinge regions of kinase targets[1][3].

  • Electronic Modulation : Unsubstituted guanidines are exceptionally strong bases (pKa ~13.5). However, the strong inductive electron-withdrawing effect (-I) of the -CF₃ group pulls electron density away from the conjugated π-system, slightly lowering the basicity of the guanidine nitrogen[2]. This fine-tuning improves the molecule's overall lipophilicity (LogP) and membrane permeability—a critical factor for CNS-active drugs targeting α7 nicotinic acetylcholine (nACh) receptors[2].

Mechanistic Synthesis: The Cyanamide Condensation Pathway

The synthesis of arylguanidines typically relies on the electrophilic activation of cyanamide[4]. Because the ortho-trifluoromethyl group is strongly electron-withdrawing, the nucleophilicity of the starting aniline is significantly reduced. To overcome this energetic barrier, the reaction must be driven by acid catalysis, which protonates the cyanamide to form a highly reactive electrophilic intermediate[4][5].

Step-by-Step Protocol: Synthesis of N'-[2-(Trifluoromethyl)phenyl]guanidine

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Amine Salt Formation : Dissolve 10.0 mmol of 2-(trifluoromethyl)aniline in 20 mL of water or an ethanol/water mixture. Slowly add 1.0 equivalent of concentrated HCl (32%) under continuous stirring[5].

    • Causality: Protonation generates the aniline hydrochloride salt, ensuring homogenous solubility and establishing the acidic baseline required to activate the cyanamide in the next step.

  • Electrophilic Activation & Condensation : Heat the solution to a gentle reflux (80–85 °C). Over a period of 30–60 minutes, add 1.2 to 1.5 equivalents of a 50% aqueous cyanamide (NH₂CN) solution dropwise[5].

    • Causality: Gradual addition is critical to prevent the runaway thermal dimerization of cyanamide into dicyandiamide. The acidic environment protonates the cyanamide, rendering it highly susceptible to nucleophilic attack by the free-base equilibrium fraction of the aniline[4].

  • Reaction Maturation : Maintain the reflux for 3 to 5 hours.

    • Validation: Sample the mixture and analyze via LC-MS or TLC. The reaction is deemed complete when the 2-(trifluoromethyl)aniline peak is consumed (>95% conversion).

  • Neutralization : Cool the reaction mixture to 60 °C. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH stabilizes at 8.0–9.0[5].

    • Causality: The product initially forms as a highly water-soluble guanidinium hydrochloride salt. Neutralization converts it into the less soluble free base (or carbonate salt), driving the equilibrium toward precipitation.

  • Isolation and Purification : Cool the resulting suspension to 0–5 °C to maximize crystallization. Filter the precipitate through a Büchner funnel, wash thoroughly with ice-cold water to remove unreacted cyanamide and inorganic salts, and dry under vacuum at 45 °C to yield the final product[5].

Downstream Workflows in Drug Discovery

N'-[2-(Trifluoromethyl)phenyl]guanidine is rarely the final therapeutic agent; rather, it is a versatile linchpin used to construct complex pharmacophores:

  • Kinase Inhibitors : It undergoes condensation with β-keto esters or enones to form 2-aminopyrimidine derivatives[3]. These pyrimidines serve as the core scaffolds for polo-like kinase 1 (Plk1) and mutant BRAF inhibitors[1][3].

  • Receptor Antagonists : Direct N-alkylation of the guanidine nitrogen yields substituted derivatives that exhibit high affinity for CNS targets, including α7 nACh receptors, aiding in the treatment of neurological disorders[2].

G A 2-(Trifluoromethyl)aniline + HCl B Cyanamide (NH2CN) Condensation (Reflux) A->B Electrophilic Activation C N'-[2-(Trifluoromethyl)phenyl] guanidine Hydrochloride B->C Nucleophilic Attack D Neutralization (Na2CO3 / NaOH) C->D pH Adjustment E Free Base Product (CAS 41213-66-5) D->E Isolation & Crystallization F Kinase Inhibitors (Pyrimidines) E->F Cyclization with Enones G Receptor Antagonists (CNS Targets) E->G N-Alkylation

Synthetic workflow and downstream medicinal applications of N'-[2-(Trifluoromethyl)phenyl]guanidine.

References

  • ACS Chemical Neuroscience. "N1H- and N1-Substituted Phenylguanidines as α7 Nicotinic Acetylcholine (nACh) Receptor Antagonists: Structure–Activity Relationship Studies".[Link]

  • MDPI. "Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives".[Link]

  • European Patent Office.

Sources

Exploratory

An In-Depth Technical Guide to N'-[2-(Trifluoromethyl)phenyl]guanidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N'-[2-(Trifluoromethyl)phenyl]guanidine, a molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N'-[2-(Trifluoromethyl)phenyl]guanidine, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, synthetic methodologies, and the rationale behind its design, exploring its potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics.

Core Chemical Identity

  • Chemical Name: N'-[2-(Trifluoromethyl)phenyl]guanidine

  • CAS Number: 41213-66-5[1][2]

  • Molecular Formula: C₈H₈F₃N₃[1]

  • Molecular Weight: 203.16 g/mol [1]

Synonyms

This compound is also known by several synonyms, including:

  • 1-(2-(Trifluoromethyl)phenyl)guanidine[1]

  • N-(2-Trifluoromethyl-phenyl)-guanidine[2]

Structural Representation

Caption: 2D structure of N'-[2-(Trifluoromethyl)phenyl]guanidine.

The Scientific Rationale: A Molecule of Two Halves

The therapeutic potential of N'-[2-(Trifluoromethyl)phenyl]guanidine stems from the synergistic interplay of its two key structural motifs: the guanidine group and the trifluoromethylphenyl moiety.

The Guanidine Group: A Privileged Scaffold in Biology

The guanidine group is a highly basic functional group that is protonated at physiological pH, forming a delocalized cation. This feature is central to its biological activity, allowing it to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[3][4][5] The guanidinium group is a key component of the amino acid arginine, highlighting its fundamental role in protein structure and function. In medicinal chemistry, the incorporation of a guanidine moiety can impart a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][6]

The Trifluoromethylphenyl Moiety: Enhancing Drug-like Properties

The introduction of a trifluoromethyl (-CF₃) group onto a phenyl ring is a well-established strategy in modern drug discovery. The -CF₃ group possesses unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Contributions of the Trifluoromethyl Group:

PropertyImpact on Drug Development
High Electronegativity Alters the electronic properties of the aromatic ring, influencing binding interactions with target proteins.
Increased Lipophilicity Can enhance membrane permeability and absorption, improving oral bioavailability.
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
Bioisosteric Replacement Can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties.

The strategic placement of the trifluoromethyl group at the ortho-position of the phenyl ring in N'-[2-(Trifluoromethyl)phenyl]guanidine is anticipated to influence the conformation of the molecule, which can be critical for its interaction with specific biological targets.

Synthetic Strategies: Accessing the Core Scaffold

General Approach: Guanylation of 2-(Trifluoromethyl)aniline

A common and direct approach involves the guanylation of the corresponding aniline, in this case, 2-(trifluoromethyl)aniline.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-(Trifluoromethyl)aniline C Guanylation Reaction A->C B Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea, Carbodiimide) B->C D N'-[2-(Trifluoromethyl)phenyl]guanidine C->D

Caption: General synthetic workflow for N'-[2-(Trifluoromethyl)phenyl]guanidine.

Potential Experimental Protocols

Based on the literature for the synthesis of related aryl guanidines, the following protocols can be adapted.

Protocol 1: From Cyanamide

This method involves the direct reaction of an amine with cyanamide, typically under acidic conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Reagents: Add a solution of cyanamide (1-1.2 equivalents) to the flask.

  • Acidification: Carefully add a mineral acid, such as hydrochloric acid, to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base. The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The acidic conditions are necessary to protonate the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the aniline. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: From S-Methylisothiourea

This method utilizes a more reactive guanylating agent, S-methylisothiourea, often as its sulfate or hydroiodide salt.

Step-by-Step Methodology:

  • Reaction Setup: Combine 2-(trifluoromethyl)aniline (1 equivalent) and S-methylisothiourea sulfate (0.5-1 equivalent) in a suitable solvent like water, ethanol, or DMF.

  • Basification: Add a base, such as triethylamine or potassium carbonate, to neutralize the salt and free the S-methylisothiourea for reaction.

  • Reaction: Heat the mixture, typically to reflux, and monitor by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent, and the organic layer containing the product can be purified by chromatography.

Causality Behind Experimental Choices: S-methylisothiourea is a more potent guanylating agent than cyanamide due to the better leaving group ability of the methylthio group. The use of a base is crucial to deprotonate the aniline, increasing its nucleophilicity.

Protocol 3: From a Carbodiimide

This approach involves the addition of the aniline to a carbodiimide, followed by the addition of ammonia or an amine. A patent describes the synthesis of guanidine compounds by reacting an aromatic amine with a carbodiimide in the presence of trifluoromethanesulfonic acid as a catalyst.[7]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the carbodiimide (e.g., dicyclohexylcarbodiimide or diisopropylcarbodiimide) in an aprotic solvent like dichloromethane or THF.

  • Amine Addition: Add 2-(trifluoromethyl)aniline (1 equivalent) to the solution.

  • Catalyst: Introduce a catalytic amount of a Lewis or Brønsted acid to facilitate the reaction.

  • Second Amine/Ammonia Addition: After the initial adduct has formed, introduce a source of ammonia or a primary/secondary amine to complete the guanidine formation.

  • Work-up and Purification: The reaction mixture is typically filtered to remove any urea by-products, and the filtrate is concentrated and purified by chromatography.

Causality Behind Experimental Choices: The carbodiimide is a highly reactive species that readily undergoes nucleophilic attack by the aniline. The subsequent addition of ammonia or an amine is necessary to displace the second activating group of the carbodiimide and form the final guanidine product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N'-[2-(Trifluoromethyl)phenyl]guanidine, a combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the trifluoromethylphenyl ring and the N-H protons of the guanidine group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the aromatic ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the central carbon of the guanidine group.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
FT-IR Characteristic absorption bands for N-H stretching and bending vibrations of the guanidine group, as well as C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (203.16 g/mol ).

Potential Applications in Drug Discovery

The unique combination of the guanidine and trifluoromethylphenyl moieties suggests that N'-[2-(Trifluoromethyl)phenyl]guanidine could serve as a valuable building block or lead compound in several therapeutic areas.

Neurological Disorders

A study on N'-[3-(Trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines has shown their potential as high-affinity ligands for the ion channel of the N-methyl-D-aspartate (NMDA) receptor.[8] Given the structural similarity, N'-[2-(Trifluoromethyl)phenyl]guanidine could also exhibit activity at NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia.[8]

NMDA_Pathway cluster_receptor NMDA Receptor cluster_ligand Potential Ligand cluster_effect Potential Effect NMDA NMDA Receptor Ion Channel Modulation Modulation of Ion Channel Activity NMDA->Modulation Ligand N'-[2-(Trifluoromethyl)phenyl]guanidine Ligand->NMDA Binds to Downstream Modulation of Downstream Signaling Pathways Modulation->Downstream

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethyl-Substituted Guanidines

Introduction: The Emergence of Trifluoromethyl-Substituted Guanidines in Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the triflu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Trifluoromethyl-Substituted Guanidines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2] When appended to a guanidinium scaffold, a functional group known for its interactions with various biological targets, the resulting trifluoromethyl-substituted guanidines represent a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the mechanism of action of these compounds, with a focus on their interactions with key ion channel families.

The guanidinium group, with its positive charge at physiological pH, is a key pharmacophore in a variety of natural toxins that target ion channels.[3] The bioisosteric replacement of a standard guanidine with a trifluoromethyl-guanidine can modulate the pKa, lipophilicity, and binding interactions of the parent molecule, leading to altered potency and selectivity.[4][5] Understanding the precise mechanisms by which these modifications translate into biological activity is crucial for the rational design of novel therapeutics.

Primary Molecular Targets: A Focus on Ion Channels

Trifluoromethyl-substituted guanidines have been shown to primarily exert their effects through the modulation of ion channels, which are critical for a vast array of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.[6] The two major classes of ion channels targeted by these compounds are Voltage-Gated Sodium Channels (NaV) and Acid-Sensing Ion Channels (ASICs).

Voltage-Gated Sodium Channels (NaV): Modulating Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[7][8] They exist in different conformational states: resting (closed), open, and inactivated.[8] Guanidinium toxins, such as tetrodotoxin (TTX) and saxitoxin (STX), are well-characterized NaV channel blockers that bind to site 1 in the outer pore of the channel, physically occluding the passage of sodium ions.[3]

The introduction of a trifluoromethyl group to the guanidinium moiety can influence its interaction with the NaV channel pore. The increased lipophilicity conferred by the CF3 group may enhance membrane partitioning and access to the binding site.[2] Furthermore, the electron-withdrawing properties of the trifluoromethyl group can alter the charge distribution of the guanidinium head, potentially modifying the binding affinity and kinetics.

Trifluoromethyl-substituted guanidines are hypothesized to act as pore blockers of NaV channels, analogous to traditional guanidinium toxins. The positively charged guanidinium portion likely interacts with negatively charged amino acid residues lining the channel pore, while the trifluoromethyl group may engage in hydrophobic or other non-covalent interactions within the channel vestibule, thereby stabilizing the bound state and enhancing the blocking effect.

Investigational Methodologies: Elucidating the Mechanism of Action

A multi-faceted experimental approach is essential to comprehensively define the mechanism of action of trifluoromethyl-substituted guanidines. The following protocols represent the gold-standard techniques in the field of ion channel pharmacology.

Electrophysiology: The Gold Standard for Ion Channel Characterization

Electrophysiological techniques, such as patch-clamp and two-electrode voltage clamp, provide a direct measure of ion channel function with high temporal and voltage resolution.[6][9][10][11][12] These methods are indispensable for characterizing the effects of novel compounds on ion channel gating and permeation.[10]

  • Cell Preparation: Culture a suitable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells stably expressing a specific NaV or ASIC subtype).

  • Pipette Fabrication: Pull borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with internal solution).

  • Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution mimicking the cell's internal milieu.

  • Seal Formation: Using a micromanipulator, carefully guide the patch pipette to the cell surface and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply specific voltage protocols to elicit ion channel currents. Record the resulting currents in the absence (control) and presence of varying concentrations of the trifluoromethyl-substituted guanidine.

  • Data Analysis: Analyze the recorded currents to determine the compound's effect on parameters such as peak current amplitude (inhibition/potentiation), voltage-dependence of activation and inactivation, and channel kinetics.

Radioligand Binding Assays: Quantifying Compound Affinity

Radioligand binding assays are a robust method for determining the affinity and binding kinetics of a compound to its target receptor or ion channel.[13][14][15][16] These assays typically involve the use of a radiolabeled ligand that is known to bind to a specific site on the target.

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target ion channel.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-saxitoxin for NaV channels) and a range of concentrations of the unlabeled trifluoromethyl-substituted guanidine.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assays: Assessing Changes in Intracellular Calcium

For ion channels that are permeable to Ca2+ or whose activity leads to changes in intracellular Ca2+ concentration, fluorescence-based calcium imaging assays provide a high-throughput method for screening compound activity.[17][18][19][20][21]

  • Cell Plating: Plate cells expressing the target ion channel in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Add the trifluoromethyl-substituted guanidine at various concentrations to the wells.

  • Stimulation: Stimulate the cells to activate the ion channels (e.g., by changing the pH for ASICs or by depolarization for some Ca2+-permeable channels).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Quantify the change in fluorescence as a measure of the change in intracellular calcium concentration and determine the effect of the compound on this response.

Data Presentation and Interpretation

To facilitate the comparison of data obtained from these assays, results should be summarized in a clear and structured format.

Table 1: Pharmacological Profile of a Hypothetical Trifluoromethyl-Substituted Guanidine (TFM-Guan)

Assay TypeTargetParameterValue
Whole-Cell Patch-ClampNaV1.7IC501.2 µM
Competitive BindingNaV1.7Ki0.8 µM
Calcium ImagingASIC1aIC505.7 µM

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for illustrating the complex signaling pathways and experimental procedures involved in characterizing the mechanism of action of trifluoromethyl-substituted guanidines.

G cluster_0 Mechanism at Voltage-Gated Sodium Channel cluster_1 Experimental Workflow TFM_G Trifluoromethyl- Substituted Guanidine NaV_channel NaV Channel Pore (Extracellular Side) TFM_G->NaV_channel Binds to Site 1 Block Pore Blockage Na_ion Electrophysiology Patch-Clamp Electrophysiology Functional_Data Functional Data (IC50, Gating Effects) Electrophysiology->Functional_Data Binding_Assay Radioligand Binding Assay Affinity_Data Binding Affinity (Ki) Binding_Assay->Affinity_Data Calcium_Imaging Calcium Imaging Cellular_Response Cellular Response (Δ[Ca2+]i) Calcium_Imaging->Cellular_Response

Sources

Exploratory

The Ortho-Effect in Phenylguanidines: A Comprehensive Technical Guide on Synthetic Methodologies and Pharmacological SAR

Executive Summary Phenylguanidines represent a highly privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for basic amines and as critical hydrogen-bonding pharmacophores. While modifications...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylguanidines represent a highly privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for basic amines and as critical hydrogen-bonding pharmacophores. While modifications at the meta and para positions are extensively documented, substitution at the ortho-position introduces profound stereoelectronic effects. Ortho-substituents sterically force the guanidine moiety out of coplanarity with the phenyl ring, fundamentally altering the molecule's pKa, lipophilicity, and receptor-binding conformation.

This whitepaper synthesizes current literature to provide an in-depth analysis of ortho-substituted phenylguanidines. We explore the causality behind their Structure-Activity Relationships (SAR) across various receptor targets and detail advanced, self-validating synthetic protocols—specifically Palladium-catalyzed C-H functionalization—for their preparation.

Pharmacological Significance & Structure-Activity Relationships (SAR)

The spatial arrangement dictated by ortho-substitution can either act as a conformational lock to enhance target selectivity or create steric clashes that completely abolish pharmacological activity. Understanding the causality behind these interactions is critical for rational drug design.

Kinase Inhibition: The Steric Clash Paradigm

In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 2-(phenylamino)pyrimidine scaffold is highly dependent on the planarity of the aniline ring. Research on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines demonstrates that while meta- and para-substitutions are well tolerated and can enhance selectivity for CDK9 over CDK2, any substitution at the ortho position completely abolishes CDK-inhibitory activity [1]. Causality: The ATP-binding pocket of CDK9 features a highly conserved hinge region requiring bidentate hydrogen bonding. An ortho-substituent creates a severe steric clash with the pyrimidine core, forcing a twisted dihedral angle that prevents the molecule from adopting the flat conformation necessary to intercalate into the narrow kinase hinge region.

Neuroreceptor Modulation: α7 nACh and NMDA Receptors

Conversely, ortho-substitution is highly beneficial in neuroreceptor allosteric modulation. In studies of N1H- and N1-substituted phenylguanidines acting as α7 Nicotinic Acetylcholine (nACh) receptor antagonists, ortho-halogenation (e.g., 2-bromophenyl derivatives) precisely tunes the orientation of the guanidinium cation within the allosteric binding site, preventing unwanted agonist activity [2].

Similarly, for N-methyl-D-aspartate (NMDA) receptor ion-channel ligands, the synthesis of N,N'-diphenyl and N-naphthyl-N'-phenylguanidines revealed that ortho-substitutions directly dictate the rotational freedom of the phenyl rings. This conformational restriction, coupled with changes in lipophilicity (log P), tightly controls the ligand's residence time inside the hydrophobic channel pore [3].

Quantitative SAR Summary
Target / ReceptorScaffold MonitoredOrtho-Substitution EffectMechanistic CausalityRef
CDK9 2-(phenylamino)pyrimidineAbolishes Activity Induces steric clash; forces non-planar dihedral angle disrupting hinge-region H-bonding.[1]
α7 nAChR N1-Substituted PhenylguanidineModulates Antagonism Alters the vector of the guanidinium cation in the allosteric binding site.[2]
NMDA Receptor N,N'-diphenylguanidineAlters Channel Affinity Restricts phenyl ring rotation and modulates log P within the hydrophobic pore.[3]
α2-Adrenoceptor PyridinoguanidineEnhances Selectivity Directs the basic nitrogen away from off-target binding domains.[4]

Synthetic Methodologies: Overcoming Steric Hindrance

Traditional synthesis of phenylguanidines relies on the condensation of anilines with cyanamide or the reaction of S-alkyl-isothiuronium salts with amines. However, ortho-substituted anilines are notoriously poor nucleophiles due to steric hindrance, often resulting in low yields and requiring harsh reflux conditions [2].

Advanced Approach: Palladium-Catalyzed Ortho-C-H Functionalization

To circumvent the limitations of traditional nucleophilic substitution, modern methodologies leverage the guanidine moiety itself as a directing group. Shao et al. (2012) demonstrated a highly efficient Palladium-catalyzed C-H functionalization that achieves direct ortho-arylation and olefination of arylguanidines [5].

Mechanistic Causality: The inherently basic guanidine nitrogen coordinates with the Pd(II) catalyst, bringing the metal center into close proximity with the ortho-C-H bond. This proximity effect dramatically lowers the activation energy for C-H cleavage, forming a stable palladacycle intermediate. The use of an acidic solvent (acetic acid) is critical; it partially protonates the guanidine, preventing it from over-coordinating and poisoning the palladium catalyst.

G Start Phenylguanidine (Directing Group) Palladacycle Ortho-Palladacycle Intermediate Start->Palladacycle + Pd(II) Pd_Cat Pd(OAc)2 Catalyst Pd_Cat->Palladacycle C-H Activation Insertion Olefin/Arene Insertion Palladacycle->Insertion Coupling Reductive_Elim Reductive Elimination Insertion->Reductive_Elim C-C Bond Product Ortho-Substituted Product Reductive_Elim->Product Release Oxidant Oxidant (BQ) Regeneration Reductive_Elim->Oxidant Pd(0) Oxidant->Pd_Cat to Pd(II)

Catalytic cycle of Pd-catalyzed ortho-C-H functionalization of phenylguanidines.

Experimental Workflow: Self-Validating Protocol for Ortho-Olefination

The following protocol details the Palladium-catalyzed ortho-olefination of phenylguanidines with ethyl acrylate [5]. As a Senior Application Scientist, I have structured this workflow as a self-validating system , incorporating critical quality control (QC) checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action: In an oven-dried Schlenk tube, combine phenylguanidine carbonate salt (0.5 mmol, 1.0 equiv), ethyl acrylate (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol %), and 1,4-benzoquinone (BQ, 0.75 mmol, 1.5 equiv).

  • Causality: BQ acts as the stoichiometric terminal oxidant. Following reductive elimination, the Pd catalyst is expelled as inactive Pd(0). BQ rapidly oxidizes Pd(0) back to the active Pd(II) state, ensuring catalytic turnover.

Step 2: Solvent Addition & Activation

  • Action: Add 1.5 mL of glacial acetic acid (HOAc) to the mixture. Seal the tube and heat the stirred reaction at 65 °C for 5 hours.

  • Causality: HOAc serves a dual purpose. It acts as the solvent and precisely modulates the basicity of the guanidine directing group via reversible protonation, preventing the formation of catalytically dead bis-guanidine Pd(II) complexes.

Step 3: Self-Validation Checkpoint 1 (Reaction Progress)

  • Action: After 4.5 hours, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and inject into the LC-MS.

  • Validation Criteria: Look for the complete disappearance of the starting material mass peak [M+H]+ and the emergence of the olefinated product peak. If starting material >10% remains, extend heating by 2 hours. Do not proceed to workup until conversion is confirmed.

Step 4: Quenching and Workup

  • Action: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and slowly wash with saturated aqueous NaHCO3​ (3 × 15 mL) until the aqueous layer pH is ~8.

  • Causality: Neutralizing the acetic acid forces the ortho-substituted phenylguanidine back into its free-base form, driving it into the organic EtOAc layer for optimal recovery.

Step 5: Self-Validation Checkpoint 2 (Crude Purity)

  • Action: Perform Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) containing 1% triethylamine. Visualized under UV (254 nm).

  • Validation Criteria: The product must appear as a distinct, lower-Rf spot compared to the starting material. The addition of triethylamine prevents the basic guanidine from streaking on the acidic silica gel.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography. Convert the isolated free base to its HCl salt by bubbling dry HCl gas through an ethereal solution of the product to ensure long-term bench stability.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
  • N1H- and N1-Substituted Phenylguanidines as α7 Nicotinic Acetylcholine (nACh) Receptor Antagonists: Structure–Activity Relationship Studies ACS Chemical Neuroscience
  • Synthesis and in vitro evaluation of N,N'-diphenyl and N-naphthyl-N'-phenylguanidines as N-methyl-D-aspartate receptor ion-channel ligands PubMed (Bioorg Med Chem Lett)
  • α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their deriv
  • Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines PubMed (Org Lett)
Foundational

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of N'-[2-(Trifluoromethyl)phenyl]guanidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: A Proactive Approach to Laboratory Safety and Efficacy In the fast-paced environment of research and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: A Proactive Approach to Laboratory Safety and Efficacy

In the fast-paced environment of research and drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and intuitive understanding of their inherent properties. N'-[2-(Trifluoromethyl)phenyl]guanidine, a compound of interest at the intersection of guanidine chemistry and fluorinated aromatics, presents unique opportunities and, concurrently, specific safety considerations. This guide is structured to provide a comprehensive, scientifically grounded framework for the safe and effective management of this compound. It moves beyond a simple recitation of procedural steps to elucidate the rationale behind each recommendation, fostering a culture of safety and scientific integrity. The protocols and information herein are synthesized from established best practices for analogous chemical classes and available data for the compound itself, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: A Dichotomy of Functionality

N'-[2-(Trifluoromethyl)phenyl]guanidine incorporates two key structural motifs: the highly basic and biologically active guanidine group, and the electron-withdrawing trifluoromethylphenyl group, known to modulate pharmacokinetic properties. This combination dictates its hazard profile.

1.1. GHS Classification and Hazard Statements

Based on available data for N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5), the following Globally Harmonized System (GHS) classifications apply:

  • Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

1.2. Toxicological Profile: An Evidence-Based Inference

  • Guanidine Moiety: The guanidine group imparts a strong basicity to the molecule. Guanidine and its derivatives are known to be irritating to the skin, eyes, and respiratory tract. In solution, they can be corrosive depending on the concentration.

  • Trifluoromethylphenyl Moiety: The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs.[1] While generally considered to enhance metabolic stability, the introduction of fluorine can also alter toxicological profiles. Compounds containing the trifluoromethylphenyl group have been noted in some contexts to have potential for toxicity, warranting careful handling.[2]

Table 1: Summary of Hazard Information

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A proactive and stringent approach to handling N'-[2-(Trifluoromethyl)phenyl]guanidine is paramount to minimizing exposure risk. The following protocols are designed to create a multi-layered defense system.

2.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of solid N'-[2-(Trifluoromethyl)phenyl]guanidine and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust particles or aerosols, which can cause respiratory irritation.

  • Enclosed Systems: For larger scale operations, the use of enclosed systems for transfer and weighing is recommended to minimize the generation of airborne dust.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A lab coat is required to prevent skin exposure. For procedures with a higher risk of contamination, additional protective clothing, such as chemically resistant aprons or coveralls, should be considered.

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.

dot

PPE_Workflow cluster_Preparation Preparation cluster_PPE Personal Protective Equipment cluster_Handling Handling Prep Assess Procedure Risk FumeHood Work in Chemical Fume Hood Prep->FumeHood Goggles Wear Safety Goggles (and Face Shield if needed) FumeHood->Goggles Gloves Wear Nitrile/Neoprene Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat Respirator Use Respirator (if dust risk) LabCoat->Respirator Handle Handle N'-[2-(Trifluoromethyl)phenyl]guanidine Respirator->Handle

Caption: Personal Protective Equipment Workflow.

Storage and Stability: Preserving Integrity and Preventing Hazards

Proper storage is crucial for maintaining the chemical integrity of N'-[2-(Trifluoromethyl)phenyl]guanidine and preventing the formation of hazardous byproducts.

3.1. Storage Conditions

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 0-8°C.

  • Atmosphere: Store in a well-ventilated area away from incompatible materials.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

3.2. Stability

While specific stability data for N'-[2-(Trifluoromethyl)phenyl]guanidine is limited, guanidine derivatives can be sensitive to strong acids and bases. The trifluoromethyl group is generally stable.

Accidental Release Measures: A Calm and Coordinated Response

In the event of a spill, a calm and coordinated response is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

4.1. Spill Cleanup Protocol

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.2, including respiratory protection if dealing with a solid spill.

  • Contain the Spill:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

    • Liquid Spills: For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the contaminated absorbent material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by a thorough cleaning with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.

Waste Disposal: Responsible Stewardship

The disposal of N'-[2-(Trifluoromethyl)phenyl]guanidine and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.

5.1. Waste Disposal Protocol

  • Waste Segregation:

    • Solid Waste: Collect solid N'-[2-(Trifluoromethyl)phenyl]guanidine waste in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing N'-[2-(Trifluoromethyl)phenyl]guanidine in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weighing paper) must be disposed of as hazardous waste in a labeled container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N'-[2-(Trifluoromethyl)phenyl]guanidine," and the date of accumulation.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.

Biological Context and Research Applications: The Rationale for Diligence

Guanidine derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their diverse biological activities.[3] The guanidinium group, being protonated at physiological pH, can engage in multiple non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions with carboxylate and phosphate groups. This makes them effective mimics of the arginine side chain and versatile scaffolds for drug design.[4]

The trifluoromethylphenyl moiety is often incorporated into drug candidates to improve their metabolic stability and membrane permeability. The combination of these two groups in N'-[2-(Trifluoromethyl)phenyl]guanidine suggests its potential as a modulator of various biological targets.

dot

GuanidineTargets cluster_targets Diverse Molecular Targets of Guanidine Derivatives Enzymes Enzyme Active Sites (e.g., Arginase, NOS) IonChannels Ion Channels (e.g., K+ Channels) Receptors Receptors (e.g., NMDA) DNA DNA Minor Groove Guanidine Guanidine Scaffold Guanidine->Enzymes Inhibition/Modulation Guanidine->IonChannels Blockade/Modulation Guanidine->Receptors Antagonism/Agonism Guanidine->DNA Binding

Caption: Diverse Molecular Targets of Guanidine Derivatives.

The broad spectrum of potential biological activities for guanidine derivatives includes:

  • Enzyme Inhibition: Guanidine-containing compounds have been developed as inhibitors of various enzymes, including nitric oxide synthase (NOS) and arginase.[3][5]

  • Ion Channel Modulation: They can act as inhibitors of voltage-gated potassium channels.[6]

  • Receptor Antagonism: Phenylguanidine derivatives have been investigated as antagonists for the NMDA receptor.[7][8]

  • Antimicrobial and Antitumor Activity: Many guanidine derivatives exhibit potent antimicrobial and antitumor properties, often through mechanisms involving DNA binding or membrane disruption.

The presence of the 2-(trifluoromethyl)phenyl group will further influence the specific activity and selectivity of N'-[2-(Trifluoromethyl)phenyl]guanidine, making it a valuable tool for exploring these and other biological pathways. A thorough understanding and implementation of the safety protocols outlined in this guide are therefore not just a matter of compliance, but a prerequisite for conducting high-quality, reproducible, and impactful research.

References

  • Moreno-Galindo, E. G., et al. (2014). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PLoS ONE, 9(1), e86312. [Link]

  • Poreba, M., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 62(22), 10274-10289. [Link]

  • Al-Ghorbani, M., et al. (2016). Guanidine group: Definition and pharmaceutical applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1-10. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: a review. Bioorganic Chemistry, 138, 106600. [Link]

  • Ke, Y., et al. (2015). N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 58(23), 9239-9253. [Link]

  • Ke, Y., et al. (2015). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 58(23), 9239-9253. [Link]

  • BuyersGuideChem. Supplier CAS No 41213-66-5. [Link]

  • Royal Society of Chemistry. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PubChem. N(2)-(3-trifluoromethylphenyl)guanine. [Link]

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ACS Publications. Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. [Link]

  • ResearchGate. Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. [Link]

  • ECHA. 1,3-diphenylguanidine - Substance Information. [Link]

  • PubChem. N-Phenylguanidine. [Link]

  • Wikipedia. Phenol. [Link]

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Exploratory

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Guanidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Alliance of Guanidine and Trifluoromethyl Groups in Medicinal Chemistry The guanidine functional group, with its charac...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of Guanidine and Trifluoromethyl Groups in Medicinal Chemistry

The guanidine functional group, with its characteristic Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged scaffold in drug design.[1] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows it to engage in multiple hydrogen bonds and electrostatic interactions with biological targets such as carboxylates and phosphates. This has led to the development of numerous guanidine-containing drugs for a wide array of therapeutic applications, including anticancer, antimicrobial, and antidiabetic agents.[1][2]

However, the high basicity of the guanidine moiety (pKa of guanidinium is ~13.6) can be a double-edged sword, often leading to poor membrane permeability and limited oral bioavailability.[3][4] This is where the strategic incorporation of the trifluoromethyl (CF3) group comes into play. The CF3 group is a powerhouse in medicinal chemistry, renowned for its profound effects on a molecule's physicochemical and pharmacokinetic properties.[5][6] This guide delves into the critical role of the trifluoromethyl group in modulating the properties of guanidine compounds, offering insights into its impact on basicity, lipophilicity, and metabolic stability, along with practical guidance on synthesis and characterization.

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The trifluoromethyl group is far more than a simple methyl mimic. Its unique electronic properties, stemming from the high electronegativity of the three fluorine atoms, make it a strong electron-withdrawing group.[7] This, coupled with its notable lipophilicity and the exceptional strength of the C-F bond, allows it to confer a range of desirable attributes to a parent molecule.[5][6]

Key properties of the trifluoromethyl group include:

  • Strong Inductive Effect: The CF3 group is a powerful electron-withdrawing group, which can significantly influence the electronic distribution within a molecule.[7]

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a compound's ability to cross cellular membranes.[5][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation.[5][6]

  • Bioisosteric Mimicry: The CF3 group can act as a bioisostere for other functional groups, such as a chlorine atom, due to their similar steric profiles.[5]

Impact of Trifluoromethylation on the Physicochemical Properties of Guanidines

The introduction of a trifluoromethyl group onto a guanidine-containing molecule can have a profound and predictable impact on its key physicochemical properties.

Basicity (pKa) Modulation

The most significant effect of trifluoromethylation on a guanidine compound is the reduction of its basicity. The strong electron-withdrawing nature of the CF3 group pulls electron density away from the guanidine nitrogen atoms, making them less likely to accept a proton. This results in a substantial decrease in the pKa of the guanidinium ion. This modulation is critical for optimizing the ionization state of a drug at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3][8]

For instance, the introduction of a CF3 group to an amine can lower its pKa by 1.0 to 1.3 units.[9] While specific data for direct trifluoromethylation of the guanidine core is less common, the principle of inductive effects strongly suggests a similar, if not more pronounced, pKa reduction. This allows medicinal chemists to fine-tune the basicity of a guanidine-containing drug candidate to a more desirable range (typically pKa 6-10) for improved bioavailability.[10]

Increased Lipophilicity (LogP)

The trifluoromethyl group is inherently lipophilic, with a Hansch-Fujita π constant of +0.88.[7] Its incorporation into a guanidine compound will invariably increase the molecule's overall lipophilicity (LogP).[5][11] This enhancement in lipophilicity can improve a drug's ability to permeate biological membranes, a crucial factor for oral absorption and reaching intracellular targets.[6] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[5]

Enhanced Metabolic Stability

The remarkable strength of the C-F bond (bond dissociation energy of approximately 485 kJ/mol) renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7] When a CF3 group is used to replace a metabolically labile group, such as a methyl or methoxy group, it can significantly prolong the compound's in vivo half-life.[7] This can lead to a lower required dose and a more convenient dosing regimen for patients.

PropertyEffect of TrifluoromethylationRationaleImpact on Drug Development
Basicity (pKa) DecreaseStrong inductive electron withdrawal by the CF3 group reduces the electron density on the guanidine nitrogens, making them less basic.Fine-tuning of ionization at physiological pH, potentially improving bioavailability and reducing off-target effects.
Lipophilicity (LogP) IncreaseThe CF3 group is inherently more lipophilic than a hydrogen or methyl group.Enhanced membrane permeability, potentially leading to better absorption and distribution.
Metabolic Stability IncreaseThe high strength of the C-F bond makes the CF3 group resistant to metabolic degradation.Increased in vivo half-life, potentially allowing for lower and less frequent dosing.

Synthetic Strategies for Trifluoromethylated Guanidines

The synthesis of trifluoromethylated guanidines can be approached in several ways, primarily involving either the introduction of a trifluoromethyl group to a guanidine precursor or the construction of the guanidine moiety onto a trifluoromethyl-containing building block.

Representative Synthetic Protocol: Guanylation of a Trifluoromethylated Amine

A common and effective method involves the guanylation of a trifluoromethyl-containing amine using a guanylating agent.

Step-by-Step Methodology:

  • Preparation of the Trifluoromethylated Amine: The starting trifluoromethylated amine can be commercially available or synthesized via established methods.

  • Choice of Guanylating Agent: A variety of guanylating agents can be employed, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, which is often used for its mild reaction conditions and the ease of deprotection of the resulting protected guanidine.[12]

  • Guanylation Reaction: The trifluoromethylated amine is reacted with the guanylating agent in the presence of a suitable coupling agent, such as mercury(II) chloride (HgCl2), and a base, like triethylamine (TEA), in an appropriate solvent (e.g., dichloromethane - DCM).[12]

  • Deprotection: The protecting groups on the guanidine nitrogen atoms (e.g., Boc groups) are removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final trifluoromethylated guanidine.[12]

G cluster_synthesis Synthetic Workflow start Trifluoromethylated Amine reaction Guanylation (HgCl2, TEA, DCM) start->reaction reagent Guanylating Agent (e.g., N,N'-di-Boc-S-methylisothiourea) reagent->reaction protected Protected Trifluoromethylated Guanidine reaction->protected deprotection Deprotection (e.g., TFA or HCl) protected->deprotection product Final Trifluoromethylated Guanidine deprotection->product

Caption: Generalized workflow for the synthesis of a trifluoromethylated guanidine.

Case Studies: Trifluoromethylated Guanidines in Drug Discovery

The strategic incorporation of trifluoromethyl groups into guanidine-containing molecules has been a key factor in the development of several successful drug candidates.

For example, in the quest for novel histamine H3 receptor antagonists, researchers have synthesized and evaluated a series of guanidine derivatives.[12] The introduction of a 4-(trifluoromethyl)benzoyl group was a key modification in some of these compounds, highlighting the use of the CF3 moiety to modulate the physicochemical and pharmacological properties of the guanidine scaffold.[12]

Experimental Workflows for Characterization

The thorough characterization of trifluoromethylated guanidines is essential to understand the impact of the CF3 group and to guide further drug development efforts.

pKa Determination

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the trifluoromethylated guanidine compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For more accurate results, use specialized software to analyze the titration data.[3]

Lipophilicity (LogD) Measurement

Methodology: Shake-Flask Method

  • System Preparation: Prepare a two-phase system of n-octanol and a buffered aqueous solution at a relevant pH (e.g., pH 7.4).

  • Partitioning: Dissolve a known amount of the trifluoromethylated guanidine compound in one of the phases (usually n-octanol). Add the second phase and shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation and Quantification: After allowing the phases to separate, determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G cluster_characterization Characterization Workflow synthesis Synthesized CF3-Guanidine pka pKa Determination (Potentiometric Titration) synthesis->pka logd LogD Measurement (Shake-Flask Method) synthesis->logd stability Metabolic Stability Assay (Liver Microsomes) synthesis->stability data Physicochemical Profile pka->data logd->data stability->data

Caption: Key experimental workflows for characterizing CF3-guanidines.

Conclusion and Future Outlook

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of guanidine-containing drug candidates. Its ability to modulate basicity, enhance lipophilicity, and improve metabolic stability makes it a valuable substituent for addressing common challenges associated with the guanidine scaffold. As our understanding of the subtle interplay between these physicochemical properties and biological activity continues to grow, we can expect to see the strategic use of the trifluoromethyl group in guanidine compounds lead to the development of novel and improved therapeutics. Future research will likely focus on developing more selective and efficient methods for the synthesis of complex trifluoromethylated guanidines and on exploring their potential in a wider range of therapeutic areas.

References

  • Grokipedia. Trifluoromethyl group.
  • Taylor & Francis. Novel approaches to screening guanidine derivatives.
  • ScienceDirect. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.
  • RSC Publishing. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.
  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.
  • RSC Publishing. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
  • ACS Publications. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.
  • Wikipedia. Trifluoromethylation.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ResearchGate. Structures of chiral guanidines 4a–f. trifluoromethylation with Umemoto...
  • ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
  • PMC. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect.
  • RSC Publishing. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
  • ACS Publications. Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors.
  • ResearchGate. Superbases based on guanidine and the values of pKa of the conjugated acids.
  • PMC. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
  • PMC. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.
  • ResearchGate. Preparation of 5‐trifluoromethyl pyrimidine derivatives.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action.
  • Organic Chemistry Portal. Synthesis of guanidines.
  • ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

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Foundational

An In-depth Technical Guide on the Discovery and History of Phenylguanidine Derivatives

This guide provides a comprehensive exploration of the discovery and historical development of phenylguanidine derivatives, a class of compounds that has given rise to crucial therapeutic agents. From their origins in na...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the discovery and historical development of phenylguanidine derivatives, a class of compounds that has given rise to crucial therapeutic agents. From their origins in natural products to their synthesis and evolution into key drugs for diabetes and malaria, this document traces the scientific journey that has established their importance in modern medicine. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this significant chemical family.

The Guanidine Foundation: From Natural Sources to Synthetic Exploration

The story of phenylguanidine derivatives begins with the broader class of guanidines. The guanidine functional group is a fundamental component of many biological molecules, including the amino acid arginine.[1] Its basicity and ability to form strong hydrogen bonds are key to its diverse roles in biological systems.

Historically, the therapeutic potential of guanidine-containing compounds was first recognized through the use of the plant Galega officinalis (French lilac or goat's rue) in traditional European medicine to treat symptoms now associated with diabetes.[2][3] In the early 20th century, scientists identified galegine, a guanidine derivative in Galega officinalis, as the compound responsible for the plant's blood-glucose-lowering effects.[2][3] This discovery spurred the synthesis of various guanidine compounds in the 1920s, including biguanides, which are composed of two linked guanidine units.[3][4]

Initial synthetic derivatives like synthalin A and synthalin B were explored for diabetes treatment but were ultimately sidelined due to toxicity and the concurrent discovery and clinical introduction of insulin.[3][4] However, this early work laid the crucial groundwork for the later development of safer and more effective biguanide drugs.

The Rise of the Biguanides: A Tale of Two Therapeutic Areas

The mid-20th century saw a resurgence of interest in biguanides, leading to the development of two landmark drugs with distinct therapeutic applications: the antidiabetic agent metformin and the antimalarial proguanil.

Metformin: From "Glucose Eater" to First-Line Diabetes Therapy

Metformin (N,N-dimethylbiguanide) was first synthesized in 1922 by Emil Werner and James Bell.[5] Its glucose-lowering properties were observed in animal studies in 1929, where it was noted as the most potent and least toxic of the biguanide analogs tested at the time.[5][6] Despite these early promising findings, interest in metformin waned with the advent of insulin therapy.

The story of metformin was rekindled in the 1940s and 1950s. During the search for antimalarial drugs, metformin was repurposed and investigated under the name "flumamine".[2][6] Separately, French physician Jean Sterne conducted the first comprehensive clinical research on the pharmacodynamics of several guanidine-based compounds for diabetes.[5][6] He identified metformin as a particularly promising candidate, coining the name "Glucophage," meaning "glucose eater," and published his findings in 1957.[5]

Metformin was introduced as a treatment for type 2 diabetes in France in 1957 and became available in the United Kingdom in 1958.[5] However, its adoption in the United States was significantly delayed. The association of a related biguanide, phenformin, with a higher risk of lactic acidosis led to its withdrawal from the market in many countries, casting a shadow over the entire class of drugs.[3][4] It wasn't until 1994, after extensive clinical trials demonstrated its favorable safety profile, that metformin received approval from the U.S. Food and Drug Administration (FDA).[5] Today, metformin is the most widely prescribed oral medication for type 2 diabetes worldwide.[7]

Mechanism of Action: The precise mechanism of action of metformin is still a subject of intensive research, but it is known to exert its effects through multiple pathways.[3][8] It does not stimulate insulin secretion but rather decreases hepatic glucose production (gluconeogenesis) and improves insulin sensitivity in peripheral tissues, leading to increased glucose uptake.[5][9] A key molecular target is the AMP-activated protein kinase (AMPK), an enzyme that plays a central role in cellular energy homeostasis.[10] Activation of AMPK by metformin is thought to mediate many of its therapeutic effects.[10] Some studies also suggest that metformin can inhibit the mitochondrial respiratory chain complex I.[3][8]

Metformin_Mechanism_of_Action Metformin Metformin Liver Liver Metformin->Liver Muscle Muscle/Adipose Tissue Metformin->Muscle Mitochondria Mitochondrial Complex I Inhibition Metformin->Mitochondria AMPK AMPK Activation Liver->AMPK Muscle->AMPK Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Stimulates Mitochondria->AMPK BloodGlucose Lowered Blood Glucose Gluconeogenesis->BloodGlucose GlucoseUptake->BloodGlucose

Proguanil: A Prodrug Approach to Combating Malaria

The development of proguanil was a direct result of the intensive antimalarial drug discovery programs during World War II.[11][12] A team at Imperial Chemical Industries in the United Kingdom, led by Frank Rose, synthesized proguanil in 1945.[11] Interestingly, early research revealed a discrepancy: proguanil was highly effective in vivo but showed limited activity against the malaria parasite in vitro.[12] This suggested that proguanil was a prodrug, metabolized by the host into an active form.[12]

Subsequent research identified the active metabolite as cycloguanil, a cyclic triazine derivative.[12][13] This discovery was a significant step in understanding the drug's mechanism of action and paved the way for the development of other antimalarial dihydrofolate reductase inhibitors, such as pyrimethamine.[13][14] Proguanil is often used in combination with atovaquone for the prevention and treatment of malaria, particularly in regions with chloroquine-resistant strains.[11]

Mechanism of Action: Cycloguanil, the active metabolite of proguanil, inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[14] This enzyme is crucial for the synthesis of folic acid, a necessary precursor for DNA synthesis and cell division. By blocking DHFR, cycloguanil disrupts the parasite's ability to replicate, thereby halting the progression of the infection.

Proguanil_Metabolism_and_Action cluster_parasite Malaria Parasite Proguanil Proguanil (Prodrug) LiverMetabolism Hepatic Metabolism Proguanil->LiverMetabolism Cycloguanil Cycloguanil (Active) LiverMetabolism->Cycloguanil DHFR Parasite DHFR Cycloguanil->DHFR Inhibits FolateSynthesis Folate Synthesis ParasiteReplication Parasite Replication DNASynthesis DNA Synthesis

Synthesis and Chemical Properties of Phenylguanidines

The synthesis of phenylguanidine and its derivatives can be achieved through several methods. A common approach involves the reaction of an aniline derivative with a cyanamide-containing reagent. For example, phenylguanidine can be synthesized from the reaction of aniline hydrochloride with cyanamide.

Experimental Protocol: Synthesis of Phenylguanidine Carbonate

The following is a representative protocol for the synthesis of phenylguanidine carbonate, a common salt of phenylguanidine.

  • Reaction Setup: A solution of aniline hydrochloride is prepared in an aqueous medium.

  • Cyanamide Addition: An aqueous solution of cyanamide is added to the aniline hydrochloride solution. The reaction mixture is heated to facilitate the reaction.

  • pH Adjustment: The pH of the reaction is carefully controlled, as it can influence the yield and purity of the product.

  • Carbonate Addition: After the initial reaction is complete, an alkali metal carbonate or bicarbonate solution (e.g., sodium bicarbonate) is added to the reaction mixture.

  • Crystallization and Isolation: The mixture is cooled to induce crystallization of phenylguanidine carbonate. The crystalline product is then separated by filtration, washed, and dried.

Phenylguanidines are generally white to off-white crystalline solids and are soluble in water and various organic solvents.[15] The guanidine group imparts basic properties to these molecules.[15]

Beyond Diabetes and Malaria: Expanding Therapeutic Horizons

The success of metformin and proguanil has spurred further research into the therapeutic potential of phenylguanidine derivatives in other disease areas. The guanidine moiety is recognized as a fundamental structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[16]

Agmatine: A Neuromodulatory Endogenous Guanidine

Agmatine, a naturally occurring guanidine derivative formed from the decarboxylation of arginine, has garnered significant interest for its multifaceted roles in the mammalian body.[17][18] It is considered a putative neurotransmitter and neuromodulator, influencing various neurotransmitter systems.[17][18] Research suggests that agmatine may have therapeutic potential in a range of conditions, including:

  • Neuropathic pain: Agmatine has shown promise in alleviating neuropathic pain.[19]

  • Neuroprotection: It exhibits neuroprotective effects in preclinical models of neurological diseases.[17][20]

  • Mood disorders: Agmatine's modulation of neurotransmitter systems suggests its potential in managing anxiety and depression.[17][21]

Anticancer and Antimicrobial Applications

The antiproliferative properties of some phenylguanidine derivatives have led to investigations into their potential as anticancer agents.[16] Studies have shown that certain substituted phenylguanidines exhibit cytotoxicity against glioblastoma cells, in some cases with higher potency than standard chemotherapeutic agents.[16] Additionally, the guanidine scaffold has been explored for the development of novel antifungal agents.[22]

Conclusion and Future Perspectives

The journey of phenylguanidine derivatives from their origins in a traditional medicinal plant to their current status as cornerstones of pharmacotherapy is a testament to the power of natural product-inspired drug discovery and the continuous evolution of medicinal chemistry. The stories of metformin and proguanil highlight how a deeper understanding of pharmacology and metabolism can transform promising compounds into life-saving drugs.

Future research in this field is likely to focus on several key areas:

  • Elucidating Mechanisms of Action: Further unraveling the complex molecular mechanisms of existing drugs like metformin could reveal new therapeutic targets and applications.

  • Novel Derivatives and Drug Design: The synthesis of novel phenylguanidine derivatives with improved efficacy, selectivity, and safety profiles for a range of diseases, including cancer and neurological disorders, remains an active area of research.

  • Repurposing and Combination Therapies: Exploring the potential of existing and novel phenylguanidine derivatives for new indications and in combination with other therapeutic agents could lead to more effective treatment strategies.

The rich history and diverse biological activities of phenylguanidine derivatives ensure that they will continue to be a fertile ground for scientific discovery and the development of new medicines for years to come.

References

  • Biguanide - Wikipedia. (n.d.). Retrieved from [Link]

  • Marasco, M., & Ciaramella, V. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 23(13), 6947.
  • The Role of Biguanides in Diabetes Management. (2024, August 21). Apollo 247. Retrieved from [Link]

  • Marasco, M., & Ciaramella, V. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 23(13), 6947.
  • Biguanides - Suitability, Benefits & Side Effects. (2023, October 29). Diabetes.co.uk. Retrieved from [Link]

  • Ha, G. C., Im, D. S., & Kim, Y. S. (2024). Pharmacological profile of agmatine: An in-depth overview. Biomedicine & Pharmacotherapy, 175, 116666.
  • Agmatine. (2020, September 21). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

  • Agmatine - Wikipedia. (n.d.). Retrieved from [Link]

  • Daily Administration of Agmatine Reduced Anxiety-like Behaviors and Neural Responses in the Brains of Male Mice with Persistent Inflammation in the Craniofacial Region. (2025, May 28). MDPI. Retrieved from [Link]

  • Proguanil - Wikipedia. (n.d.). Retrieved from [Link]

  • Drug Discovery and Development. (n.d.). Malaria - NCBI Bookshelf. Retrieved from [Link]

  • Research Breakdown on Agmatine. (2025, August 28). Examine.com. Retrieved from [Link]

  • From Synthalin to Metformin:is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed? (2023, July 19). Preprints.org. Retrieved from [Link]

  • Metformin - Wikipedia. (n.d.). Retrieved from [Link]

  • A Bibliometrics Analysis of Metformin Development From 1980 to 2019. (n.d.). Frontiers. Retrieved from [Link]

  • The origins of type 2 diabetes medications. (2022, December 21). Diabetologia. Retrieved from [Link]

  • History of Metformin: Origins, Development, and Uses Today. (2023, September 20). GoodRx. Retrieved from [Link]

  • Metformin: historical overview. (n.d.). Aston Publications Explorer. Retrieved from [Link]

  • Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects. (2016, January 11). RSC Publishing. Retrieved from [Link]

  • Historical Development of Oral Antidiabetic Agents: The Era of Fortuitous Discovery. (n.d.). Karger Publishers. Retrieved from [Link]

  • Proguanil: Old Drug, New Tricks. (2025, November 24). MESA. Retrieved from [Link]

  • Process for the production of guanidine derivatives. (n.d.). Google Patents.
  • Process of making diphenylguanidine. (n.d.). Google Patents.
  • N-Phenylguanidine. (n.d.). PubChem. Retrieved from [Link]

  • Process of Preparation of Proguanil. (n.d.). Google Patents.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PubMed. Retrieved from [Link]

  • Solid-phase synthesis of substituted guanidines using a novel acid labile linker. (2000, July 15). PubMed. Retrieved from [Link]

  • Process for the preparation of phenylguanidines or their salts. (n.d.). Google Patents.
  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022, February 10). PMC. Retrieved from [Link]

  • Compound: PHENYLGUANIDINE (CHEMBL14047). (n.d.). ChEMBL - EMBL-EBI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N'-[2-(Trifluoromethyl)phenyl]guanidine as a Multimodal Pharmacophore in Neuroscience Research

Executive Summary & Molecular Rationale In the landscape of neuropharmacology, the development of targeted neuro-modulators often relies on highly specific chemical scaffolds. N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the landscape of neuropharmacology, the development of targeted neuro-modulators often relies on highly specific chemical scaffolds. N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5) serves as a critical building block and active pharmacophore for synthesizing ligands that modulate synaptic plasticity and neuronal survival.

The structural logic of this compound is twofold:

  • The Guanidine Moiety: Acts as a bidentate hydrogen-bond donor and carries a positive charge at physiological pH, allowing it to mimic endogenous polyamines or magnesium ions.

  • The 2-Trifluoromethylphenyl Group: Imparts significant lipophilicity and electron-withdrawing properties. This bulky, hydrophobic domain allows the molecule to sterically hinder protein-protein interactions (such as Rac1-GEF)[1] and perfectly occupy the hydrophobic binding pockets of Sigma-1 (σ1) receptors[2] and the N-methyl-D-aspartate (NMDA) receptor ion channel[3].

This application note provides researchers with the theoretical grounding and validated in vitro protocols to utilize 2-trifluoromethylphenyl guanidine derivatives in studies of dendritic spine dynamics and excitotoxic neuroprotection.

Pharmacological Target Profiling

Understanding the binding affinity and functional outcomes of this scaffold is essential for proper experimental design. The table below summarizes the primary neuro-pharmacological targets modulated by derivatives of N'-[2-(Trifluoromethyl)phenyl]guanidine.

Target ProteinMolecular MechanismFunctional Outcome in NeuronsExperimental Application
Rac1 GTPase Steric inhibition of Guanine Nucleotide Exchange Factor (GEF) binding.Prevents GDP/GTP exchange, halting downstream actin polymerization via PAK1/LIMK1.Modulating dendritic spine density and reversing pathological spine hyper-maturation.
NMDA Receptor Use-dependent, uncompetitive ion channel pore blockade.Prevents excessive Ca²⁺ influx during prolonged glutamate exposure.Excitotoxic neuroprotection assays (e.g., ischemic stroke models).
Sigma-1 (σ1) Receptor Agonism at the ER-associated chaperone protein pocket.Mitigates ER stress, modulates calcium homeostasis, and promotes BDNF release.Cellular survival and neuroplasticity enhancement under oxidative stress.

Application I: Modulating Dendritic Spine Dynamics via Rac1 Inhibition

Causality & Experimental Design

Rac1 is a Rho-family GTPase that acts as a master regulator of the actin cytoskeleton in dendritic spines. Hyperactivation of Rac1 leads to aberrant spine density and structural abnormalities often observed in cognitive disorders[4]. Derivatives of N'-[2-(Trifluoromethyl)phenyl]guanidine (e.g., N-(3,5-dimethylphenyl)-N'-(2-trifluoromethylphenyl)guanidine) act as potent Rac1 inhibitors by blocking the Rac1-GEF interaction[1].

To evaluate this, we utilize primary hippocampal neurons. We employ DiI (1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine) staining rather than cytosolic GFP because DiI is a lipophilic dye that diffuses laterally within the plasma membrane, providing superior signal-to-noise ratios for resolving the fine morphology of thin, stubby, and mushroom spine necks[4].

Protocol: In Vitro Dendritic Spine Density Assay

Step 1: Primary Neuronal Culture

  • Dissect hippocampi from embryonic day 18 (E18) rodents and dissociate using 0.25% Trypsin-EDTA.

  • Plate neurons at a density of 1×105 cells/well on poly-D-lysine coated glass coverslips in 24-well plates.

  • Maintain in Neurobasal medium supplemented with B27, 2 mM GlutaMAX, and 1% Penicillin-Streptomycin. Allow to mature to Days in Vitro (DIV) 18–21 to ensure complete synaptogenesis.

Step 2: Pharmacological Intervention

  • Dissolve the guanidine derivative in DMSO to create a 10 mM stock.

  • Dilute in pre-warmed culture medium to a final working concentration of 10–50 µM (ensure final DMSO concentration is <0.1% to prevent vehicle toxicity).

  • Incubate the neurons with the compound for 24 hours at 37°C, 5% CO₂.

Step 3: DiI Staining and Fixation

  • Wash cells gently with warm PBS to remove residual media.

  • Fix neurons using 4% Paraformaldehyde (PFA) in PBS containing 4% sucrose for 15 minutes at room temperature. (Sucrose preserves osmotic balance and prevents spine retraction).

  • Deliver DiI crystals directly to the coverslips or use a gene gun for sparse labeling. Incubate in PBS at 4°C overnight to allow complete membrane diffusion of the dye.

Step 4: Imaging and Quantification

  • Mount coverslips using an anti-fade mounting medium.

  • Image using a confocal laser scanning microscope (e.g., 63x oil-immersion objective, 561 nm laser excitation).

  • Quantify spine density (spines/10 µm of dendrite) using automated software (e.g., NeuronStudio or ImageJ).

G Guanidine 2-Trifluoromethylphenyl Guanidine (Rac1 Inhibitor) GEF GEF (e.g., Tiam1) Guanidine->GEF Blocks Interaction Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Catalyzes Exchange Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Binding PAK1 PAK1 / LIMK1 Rac1_GTP->PAK1 Activates Cofilin Cofilin Phosphorylation PAK1->Cofilin Phosphorylates Actin Actin Polymerization Cofilin->Actin Stabilizes F-Actin Spine Dendritic Spine Remodeling Actin->Spine Structural Changes

Mechanism of Rac1 inhibition by guanidine derivatives preventing aberrant spine remodeling.

Application II: Neuroprotection via NMDA & Sigma-1 Receptor Modulation

Causality & Experimental Design

Substituted guanidines are classic neuroprotective agents. The guanidinium cation blocks the NMDA receptor pore in a use-dependent manner, halting excitotoxic calcium influx[3]. Simultaneously, the lipophilic trifluoromethylphenyl group agonizes the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone that mitigates ER stress and upregulates Brain-Derived Neurotrophic Factor (BDNF)[2].

To evaluate NMDA-mediated neuroprotection, primary cortical neurons are mandatory. Unlike immortalized cell lines (e.g., HT-22 or SH-SY5Y), primary cortical neurons express mature, fully functional NMDA receptor complexes required for use-dependent ion channel blockade. We utilize Lactate Dehydrogenase (LDH) release as our primary viability endpoint, as it provides a highly stable, quantitative measure of plasma membrane rupture indicative of necrotic excitotoxicity.

Protocol: In Vitro Glutamate Excitotoxicity Assay

Step 1: Primary Cortical Culture

  • Isolate cortical neurons from E18 rodents and plate at 5×104 cells/well in 96-well plates.

  • Cultivate in Neurobasal/B27 medium until DIV 10-12, allowing for the upregulation of functional NMDA receptors.

Step 2: Compound Pre-treatment

  • Perform a complete media exchange to a defined, serum-free assay buffer (e.g., Locke's buffer without magnesium, as Mg²⁺ will compete with the guanidine for the NMDA pore).

  • Pre-treat cells with the 2-trifluoromethylphenyl guanidine derivative (0.1 µM to 30 µM dose-response curve) for 30 minutes at 37°C.

Step 3: Excitotoxic Challenge

  • Introduce 500 µM Glutamate (co-applied with 10 µM Glycine to fully activate the NMDA receptor) to the wells.

  • Incubate for exactly 5 minutes to simulate an acute excitotoxic event (e.g., ischemic stroke).

  • Wash the cells three times with warm assay buffer to remove glutamate, and replace with standard culture medium containing the guanidine compound.

  • Incubate for 24 hours.

Step 4: LDH Release Quantification

  • Transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.

  • Add 50 µL of LDH substrate mix (tetrazolium salt formulation) and incubate in the dark for 30 minutes.

  • Measure absorbance at 490 nm using a microplate reader. Calculate neuroprotection relative to the Glutamate-only positive control (100% toxicity) and untreated negative control (0% toxicity).

G Glutamate Glutamate Excess NMDA NMDA Receptor Glutamate->NMDA Activates Ca Calcium Influx NMDA->Ca Ion Channel Opening ER ER Stress Ca->ER Excitotoxicity Survival Neuronal Survival ER->Survival Apoptosis (If unmitigated) Guanidine 2-Trifluoromethylphenyl Guanidine Guanidine->NMDA Pore Blockade Sigma1 Sigma-1 Receptor Guanidine->Sigma1 Agonism Sigma1->ER Chaperone Mitigation BDNF BDNF Release Sigma1->BDNF Promotes BDNF->Survival Neuroprotection

Dual neuroprotective mechanism via NMDA pore blockade and Sigma-1 receptor agonism.

Data Interpretation & Expected Outcomes

To ensure experimental validity, researchers should benchmark their results against established pharmacological standards for substituted guanidines.

Assay / ParameterTarget MetricExpected Range for 2-CF3-Phenyl GuanidinesControl Benchmark
NMDA Receptor Affinity IC₅₀ (Displacement of[³H]MK-801)30 nM – 1.5 µMAptiganel (IC₅₀ ~ 30 nM)
Sigma-1 Affinity IC₅₀ (Displacement of [³H]DTG)8 nM – 500 nMDTG (IC₅₀ ~ 15 nM)
Neuroprotection (Cortical) EC₅₀ (Cell Viability Rescue)0.5 µM – 10 µMMemantine (EC₅₀ ~ 2 µM)
Dendritic Spine Density Spines per 10 µm (Hippocampal)20-30% reduction in hyperactive modelsNSC23766 (Rac1 Inhibitor)

Note: The efficacy of the compound strongly correlates with its ability to partition into the lipid bilayer, a property heavily driven by the trifluoromethyl group.

References

  • [1] Chemo Research SL. A process for the preparation of the compound N-(3,5-dimethylphenyl)-N'-(2-trifluoromethylphenyl) guanidine. European Patent Office (EP3334707B1). Available at:

  • [2] Collina, S., et al. (2019). CHAPTER 12: Sigma Receptors as New Target for Multiple Sclerosis. Emerging Drugs and Targets for Multiple Sclerosis, Royal Society of Chemistry, 264-284. Available at:[Link]

  • [4] Zamboni, V., et al. (2018). Arhgap22 Disruption Leads to RAC1 Hyperactivity Affecting Hippocampal Glutamatergic Synapses and Cognition in Mice. Molecular Neurobiology. PMC. Available at:[Link]

  • [3] Kirk, C. J., et al. (1994). In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. Journal of Pharmacology and Experimental Therapeutics, 271(2), 1080-1085. Available at:[Link]

Sources

Application

Application Note: High-Throughput Antimicrobial Screening of N'-[2-(Trifluoromethyl)phenyl]guanidine

Introduction & Mechanistic Rationale Guanidine derivatives are highly valued in medicinal chemistry for their potent antimicrobial properties. Because the guanidine moiety maintains a high pKa, it remains protonated and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Guanidine derivatives are highly valued in medicinal chemistry for their potent antimicrobial properties. Because the guanidine moiety maintains a high pKa, it remains protonated and cationic at physiological pH. This cationic nature drives strong electrostatic interactions with the negatively charged phospholipids of bacterial cell membranes[1].

The compound N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5) represents a specialized pharmacophore where a 2-trifluoromethylphenyl group is conjugated to the guanidine core. This structural modification serves two critical mechanistic functions:

  • Enhanced Lipophilicity: The strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group significantly increases the compound's partition coefficient (logP). This lipophilicity is the primary driver for membrane insertion and subsequent disruption of the bacterial lipid bilayer[1].

  • Metabolic Stability & Target Affinity: Fluorinated aryl groups are known to improve metabolic stability and enhance binding affinity to hydrophobic pockets of intracellular targets, preventing rapid efflux or degradation by bacterial enzymes[1][2].

This application note provides a self-validating, step-by-step protocol for evaluating the Minimum Inhibitory Concentration (MIC) and membrane-disrupting capabilities of this compound.

Physicochemical Profile

Summarizing quantitative data is crucial for accurate assay preparation. The following table outlines the key parameters dictating the compound's behavior in aqueous screening assays.

PropertyValue / DescriptionExperimental Implication
CAS Number 41213-66-5Identifier for procurement and safety tracking.
Linear Formula C8H8F3N3Determines molecular weight (203.17 g/mol ) for molarity calculations.
pKa (Guanidine) ~11.0 - 12.0[1]Compound will be >99% protonated in standard MHB media (pH 7.3).
Solubility Low in H2O, High in DMSORequires 100% DMSO for initial stock preparation to prevent precipitation.

Experimental Workflows & Protocols

Workflow Visualization

Workflow N1 Compound Preparation (N'-[2-(CF3)phenyl]guanidine in DMSO) N2 Serial Dilution (96-well microtiter plates) N1->N2 N3 Bacterial Inoculation (ESKAPE Pathogens, 5x10^5 CFU/mL) N2->N3 N4 Incubation (37°C, 16-20 hours) N3->N4 N5 Readout (OD600 & Resazurin Assay) N4->N5 N6 Analysis (MIC & MBC Determination) N5->N6

Fig 1: High-throughput antimicrobial screening workflow for guanidine derivatives.

Phase 1: Compound Library Preparation

Objective: Prepare a stable, fully dissolved stock solution without compromising bacterial viability through solvent toxicity.

Step-by-Step Protocol:

  • Stock Preparation: Weigh exactly 2.03 mg of N'-[2-(Trifluoromethyl)phenyl]guanidine and dissolve in 1 mL of 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock.

    • Causality: The lipophilic -CF3 group severely limits aqueous solubility. Using 100% DMSO prevents premature precipitation, ensuring accurate downstream dosing.

  • Working Solution: Dilute the 10 mM stock 1:100 in cation-adjusted Mueller-Hinton Broth (caMHB) to create a 100 µM working solution.

    • Causality: This step ensures the final DMSO concentration in the assay does not exceed 1% (v/v). Concentrations above 1% can induce solvent-mediated cytotoxicity, artificially lowering the apparent MIC and invalidating the assay.

Phase 2: High-Throughput Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of caMHB into columns 2-12. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating through column 10. Discard 50 µL from column 10.

  • Inoculum Standardization: Suspend isolated colonies of the target pathogen (e.g., S. aureus ATCC 29213) in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in caMHB.

    • Causality: Standardizing the inoculum to exactly 5×105 CFU/mL per well is critical. An inoculum that is too dense will cause an "inoculum effect," falsely elevating the MIC due to a higher ratio of bacterial targets to drug molecules.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to columns 1-11.

  • Internal Validation Controls (Self-Validating System):

    • Column 11 (Growth Control): 50 µL caMHB (with 1% DMSO) + 50 µL bacteria. Validates that the solvent does not inhibit growth.

    • Column 12 (Sterility Control): 100 µL caMHB only. Validates media sterility.

    • Separate Plate (Assay Sensitivity): Run a parallel MIC with a reference standard (e.g., Vancomycin or Ciprofloxacin) to ensure the bacterial strain has not acquired unexpected resistance.

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Highly lipophilic compounds like fluorinated phenylguanidines can occasionally cause micro-precipitates in broth, mimicking bacterial turbidity (OD600). Resazurin acts as an orthogonal metabolic sensor; viable cells reduce blue resazurin to pink, fluorescent resorufin, bypassing optical interference from the compound.

Phase 3: Mechanistic Profiling (Membrane Permeability)

To confirm the hypothesized mechanism of action—that the 2-trifluoromethylphenyl group drives membrane disruption—a SYTOX Green uptake assay is utilized.

MOA N1 Protonated Guanidine Moiety (Cationic at pH 7.4) N3 Bacterial Cell Membrane (Negatively Charged Phospholipids) N1->N3 Electrostatic Attraction N2 2-Trifluoromethyl Group (High Lipophilicity) N2->N3 Hydrophobic Insertion N4 Membrane Disruption & Depolarization N3->N4 N5 Intracellular Targets (Enzyme Inhibition) N4->N5 Cellular Entry N6 Bacterial Cell Death N4->N6 N5->N6

Fig 2: Dual-action antimicrobial mechanism of fluorinated phenylguanidines.

Protocol Summary:

  • Wash mid-log phase bacteria and resuspend in 5 mM HEPES buffer (pH 7.2).

  • Add 5 µM SYTOX Green (a membrane-impermeable fluorescent nucleic acid stain).

  • Inject N'-[2-(Trifluoromethyl)phenyl]guanidine at and MIC.

  • Monitor fluorescence (Ex: 504 nm / Em: 523 nm) continuously for 60 minutes.

    • Causality: Intact bacterial membranes exclude SYTOX Green. Rapid fluorescence spikes upon compound addition directly prove that the lipophilic -CF3 group and cationic guanidine are physically compromising the lipid bilayer[1].

Expected Quantitative Results

When executing this protocol, researchers should expect the following representative activity profiles, extrapolated from structurally analogous fluorinated phenylguanidines[1][2].

Pathogen StrainGram StatusExpected MIC Range (µg/mL)Mechanism of Susceptibility
Staphylococcus aureus (MRSA)Positive8 - 16High susceptibility due to single lipid bilayer allowing direct access to the membrane.
Enterococcus faecium (VRE)Positive16 - 32Moderate susceptibility; thick peptidoglycan slightly delays penetration.
Escherichia coliNegative32 - 64Reduced susceptibility; outer membrane lipopolysaccharides (LPS) partially shield the inner membrane from lipophilic agents.
Pseudomonas aeruginosaNegative>64High intrinsic resistance due to robust efflux pump expression clearing the compound.

References

  • Sigma-Aldrich.N-(2-Trifluoromethyl-phenyl)-guanidine | 41213-66-5.
  • Benchchem.guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | 2556-43-6.
  • MDPI.

Sources

Method

Application Note: N'-[2-(Trifluoromethyl)phenyl]guanidine Derivatives in Cancer Cell Line Studies

Introduction & Pharmacological Rationale N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a highly privileged pharmacophore in medicinal chemistry, utilized primarily as a core building block for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a highly privileged pharmacophore in medicinal chemistry, utilized primarily as a core building block for synthesizing potent, selective Rho-GTPase inhibitors[1]. Aberrant activation of the Rho-GTPase family—particularly Rac1—is a well-documented driver of actin cytoskeleton reorganization, lamellipodia formation, and metastasis in highly aggressive cancers[2].

Unlike traditional kinase inhibitors that target ATP-binding pockets, derivatives of N'-[2-(Trifluoromethyl)phenyl]guanidine (such as N-(3,5-dimethylphenyl)-N'-(2-trifluoromethylphenyl)guanidine) act via allosteric modulation or by disrupting critical protein-protein interactions (PPIs). Specifically, the trifluoromethylphenyl moiety provides optimal lipophilicity and steric bulk to lodge into the surface groove of Rac1, effectively blocking its interaction with Guanine Nucleotide Exchange Factors (GEFs) such as Tiam1, Vav2, and P-Rex1[3]. By preventing GEF-mediated exchange of GDP for GTP, these compounds lock Rac1 in its inactive state, thereby halting downstream oncogenic signaling[3].

Mechanistic Pathway

The following diagram illustrates the targeted disruption of the Rac1 signaling cascade by N'-[2-(Trifluoromethyl)phenyl]guanidine derivatives.

Rac1_Signaling Stimulus Extracellular Stimuli (EGF, Integrins) GEF GEFs (Tiam1, Vav2, P-Rex1) Stimulus->GEF Rac1_GTP Rac1-GTP (Active) GEF->Rac1_GTP Catalyzes Exchange Rac1_GDP Rac1-GDP (Inactive) Rac1_GDP->Rac1_GTP Effectors Downstream Effectors (PAKs, WAVE, WASP) Rac1_GTP->Effectors Inhibitor N'-[2-(Trifluoromethyl)phenyl]guanidine Inhibitor->GEF Blocks Interaction Actin Actin Polymerization (Lamellipodia) Effectors->Actin Metastasis Cancer Cell Migration & Invasion Actin->Metastasis

Fig 1: Inhibition of Rac1-GEF signaling by N'-[2-(Trifluoromethyl)phenyl]guanidine derivatives.

Experimental Design: Cell Line Selection & Causality

To rigorously evaluate the efficacy of these guanidine derivatives, experimental models must be chosen based on their endogenous dependency on Rac1 signaling.

Cell LineOriginRationale for Selection
MDA-MB-231 Triple-Negative Breast Cancer (TNBC)Exhibits hyperactive Rac1-Tiam1 signaling; serves as the gold standard for evaluating mesenchymal migration and metastasis[3].
LN229 / U-87 MG Glioblastoma Multiforme (GBM)Driven by Dock180-Rac1 signaling, which dictates the diffuse infiltrative phenotype characteristic of malignant gliomas[4].
PC3 Prostate AdenocarcinomaHigh expression of P-Rex1 (a Rac-selective GEF) drives aggressive bone metastasis and actin remodeling in this model.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Target Engagement via Rac1-GTP Pull-Down Assay

Causality & Logic: Western blotting of whole-cell lysates only quantifies total Rac1, which remains unchanged upon inhibitor treatment. To prove target engagement, we must isolate the active (GTP-bound) fraction. This is achieved using agarose beads conjugated to the p21-binding domain (PBD) of PAK1, which exclusively recognizes the active conformation of Rac1[2].

Step-by-Step Workflow:

  • Cell Preparation: Seed MDA-MB-231 cells in 10 cm dishes. Serum-starve for 24 hours (0.1% FBS) to synchronize basal Rac1 activity.

  • Inhibitor Treatment: Treat cells with the N'-[2-(Trifluoromethyl)phenyl]guanidine derivative (e.g., 10 µM, 25 µM, 50 µM) for 4 hours.

  • Stimulation: Add EGF (50 ng/mL) for 5 minutes to acutely spike Rac1-GTP levels.

  • Lysis (Critical Step): Wash cells with ice-cold PBS and lyse in Mg2+-rich buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.5M NaCl, 1% Triton X-100).

    • Self-Validation Note: The inclusion of 10 mM MgCl2 is mandatory. Mg2+ coordinates the GTP nucleotide in the binding pocket. Using EDTA-containing buffers will chelate Mg2+, causing spontaneous GTP hydrolysis and false-negative results.

  • Pull-Down: Centrifuge lysates at 14,000 x g for 10 min at 4°C. Incubate 500 µg of supernatant protein with 20 µg of GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.

  • Elution & Detection: Wash beads three times in lysis buffer. Elute by boiling in 2x Laemmli sample buffer. Detect active Rac1 via Western blot using an anti-Rac1 primary antibody.

Protocol B: Transwell Matrigel Invasion Assay

Causality & Logic: To confirm that the biochemical inhibition of Rac1 translates to an anti-metastatic phenotype, an invasion assay is required. Matrigel is used to mimic the extracellular matrix (ECM), requiring cells to actively secrete proteases and utilize actin-driven lamellipodia to invade[4].

Step-by-Step Workflow:

  • Proliferation Decoupling: Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours.

    • Self-Validation Note: This permanently crosslinks DNA, arresting the cell cycle. This ensures that any reduction in invaded cells is strictly due to the inhibition of motility, not a secondary artifact of reduced proliferation[4].

  • Chamber Setup: Coat the upper chamber of an 8 µm-pore transwell insert with 50 µL of Matrigel (diluted 1:8 in serum-free media). Allow to polymerize at 37°C for 2 hours.

  • Seeding: Harvest cells and resuspend in serum-free media containing the guanidine derivative. Seed 1×105 cells into the upper chamber.

  • Chemoattractant Gradient: Fill the lower chamber with media containing 10% FBS (the chemoattractant).

  • Incubation & Staining: Incubate for 24 hours. Swab the upper surface of the membrane to remove non-invading cells. Fix the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Quantification: Image 5 random fields per insert under a microscope and count invading cells.

Protocol C: Apoptosis Analysis via Flow Cytometry

Causality & Logic: Prolonged inhibition of Rac1 disrupts the actin cytoskeleton, leading to a loss of focal adhesions. In anchorage-dependent cancer cells, this triggers a specific form of apoptosis known as anoikis[4]. Annexin V-FITC is used to detect the externalization of phosphatidylserine (PS)—a hallmark of early apoptosis.

Step-by-Step Workflow:

  • Treatment: Treat LN229 cells with the inhibitor for 48 hours.

  • Harvesting: Collect both the floating (dead/dying) cells from the media and the adherent cells (using Accutase rather than Trypsin to preserve cell surface phosphatidylserine).

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer (contains Ca2+, which is strictly required for Annexin V binding).

  • Labeling: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of optimized N'-[2-(Trifluoromethyl)phenyl]guanidine derivatives (e.g., analog 1A-116 or similar) across different assays and cell lines[3][4].

Assay TypeMetricMDA-MB-231 (Breast)LN229 (Glioblastoma)PC3 (Prostate)
Cell Viability (MTT) IC50 (µM)4.0 - 8.5 µM10.2 - 15.0 µM6.5 - 12.0 µM
Rac1-GTP Pull-Down % Inhibition at 10 µM> 75% reduction~ 60% reduction> 70% reduction
Transwell Invasion % Inhibition at 10 µM80 - 90%65 - 75%70 - 85%
Apoptosis (Flow Cytometry) % Annexin V+ (at 24h, 15 µM)35 - 45%25 - 30%30 - 40%

References

  • EP3334707B1 - A process for the preparation of the compound n-(3,5-dimethylphenyl)-n'-(2-trifluoromethylphenyl) guanidine. Google Patents.
  • Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines. PMC / National Institutes of Health. URL:[Link]

  • Targeting Rho GTPase Signaling Networks in Cancer. Frontiers in Cell and Developmental Biology. URL:[Link]

  • Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells. Dove Medical Press. URL:[Link]

Sources

Application

Application Note: Pharmacological Profiling &amp; Experimental Design for N'-[2-(Trifluoromethyl)phenyl]guanidine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Rho-GTPase (Rac1) Inhibition & Sigma ( σ ) Receptor Modulation Executive Summary & Mechanistic Rationale Derivatives o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Rho-GTPase (Rac1) Inhibition & Sigma ( σ ) Receptor Modulation

Executive Summary & Mechanistic Rationale

Derivatives of N'-[2-(Trifluoromethyl)phenyl]guanidine represent a highly privileged, polypharmacological scaffold in modern drug discovery. The strategic placement of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability, making these compounds highly effective in penetrating lipid bilayers to reach intracellular and central nervous system (CNS) targets.

Recent literature highlights two primary therapeutic vectors for N,N'-disubstituted guanidines containing this moiety:

  • Oncology (Rac1-GEF Inhibition): Specific derivatives, such as N-(3,5-dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, act as potent, selective inhibitors of Rho-GTPase cell proteins. By disrupting the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), these compounds halt cytoskeletal reorganization and metastatic motility 1[1].

  • Neuropharmacology (Sigma Receptors): The broader class of N,N'-disubstituted guanidines exhibits profound affinity for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors, modulating calcium signaling and providing neuroprotection in psychoses and neurodegenerative states 2[2].

Rac1_Pathway GDP Rac1-GDP (Inactive) GTP Rac1-GTP (Active) GDP->GTP Nucleotide Exchange GEF GEF (Activator) GEF->GTP Effector Downstream Effectors (PAK1, WAVE) GTP->Effector Pathway Activation Inhibitor N'-[2-(CF3)phenyl]guanidine Derivative Inhibitor->GEF Allosteric Inhibition

Mechanism of Rac1-GEF interaction inhibition by trifluoromethylphenyl guanidine derivatives.

Experimental Causality: The "Why" Behind the Workflows

As a Senior Application Scientist, I emphasize that protocols must not be followed blindly; every reagent serves a strict biophysical purpose.

  • Why control Mg2+ in Rac1 Assays? Rac1 requires Mg2+ for high-affinity nucleotide binding. In our pull-down assay, we use a lysis buffer with strictly calibrated MgCl2​ (10 mM). If Mg2+ is chelated (e.g., by excess EDTA), Rac1 rapidly drops its GTP, leading to false-positive inhibition readouts.

  • Why use NP-40 over Triton X-100? NP-40 provides a gentler solubilization of the cell membrane. This preserves the transient, weak-affinity Rac1-GEF complexes prior to the pull-down phase, allowing the guanidine derivative's allosteric disruption to be accurately quantified.

  • Why pre-soak filters in PEI for Sigma Binding? The rapid filtration step in the Sigma assay utilizes GF/B glass fiber filters. Because N'-[2-(Trifluoromethyl)phenyl]guanidines are highly lipophilic, they bind non-specifically to the negative charges of the glass fibers. Pre-soaking in 0.5% polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

Step-by-Step Methodologies

Protocol A: Rac1-GEF Interaction Inhibition Assay (GST-PAK1 Pull-down)

This assay quantifies the ability of the guanidine derivative to prevent GEF-mediated loading of GTP onto Rac1 3[3].

Self-Validating System: You must include a positive control lysate loaded with GTPγS (a non-hydrolyzable GTP analog) and a negative control loaded with GDP. This internal calibration ensures that any reduction in the pull-down signal is strictly due to the compound's inhibition of GEF, not protease-driven assay degradation.

  • Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells at 2×106 cells/dish. Starve overnight, then treat with the N'-[2-(Trifluoromethyl)phenyl]guanidine derivative (0.1 - 10 μ M) for 2 hours. Stimulate with EGF (50 ng/mL) for 5 minutes to induce GEF activity.

  • Lysis: Immediately wash cells with ice-cold PBS. Lyse in 500 μ L of Lysis Buffer (50 mM Tris-HCl pH 7.4, 1% NP-40, 150 mM NaCl, 10 mM MgCl2​ , 5% glycerol, and protease inhibitors). Critical: All subsequent steps must be performed at 4°C to halt intrinsic GTPase activity.

  • Protein Quantification: Clarify lysate by centrifugation (14,000 x g, 10 min). Equalize protein concentrations across all samples using a BCA assay.

  • Pull-down: Add 20 μ g of GST-PAK1-PBD (p21-binding domain) bound to glutathione-agarose beads to 500 μ g of lysate. Rotate at 4°C for 1 hour. The PBD domain specifically binds only the active, GTP-bound form of Rac1.

  • Elution & Detection: Wash beads three times with Lysis Buffer. Elute by boiling in 2X Laemmli sample buffer. Resolve via SDS-PAGE, transfer to PVDF, and immunoblot for Rac1.

Protocol B: Sigma Receptor Radioligand Binding

This protocol isolates the binding affinity ( Ki​ ) of the guanidine derivative for σ1​ and σ2​ receptors in mammalian brain tissue 4[4].

Self-Validating System: Non-specific binding (NSB) must be defined in every run using a saturating concentration (10 μ M) of unlabelled haloperidol. Specific binding is calculated as Total Binding minus NSB, ensuring the signal is exclusively receptor-mediated.

  • Membrane Preparation: Homogenize male Wistar rat whole brains (minus cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend the pellet and repeat centrifugation. Store aliquots at -80°C.

  • Radioligand Incubation:

    • For σ1​ : Incubate 200 μ g of membrane protein with 2 nM [3H]−(+)−pentazocine and varying concentrations of the guanidine test compound (0.1 nM to 10 μ M) in 50 mM Tris-HCl (pH 7.4) for 120 min at 25°C.

    • For σ2​ : Incubate with 3 nM [3H]−DTG in the presence of 1 μ M (+)-pentazocine (to mask σ1​ sites) for 120 min at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a Brandel cell harvester.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Sigma_Workflow Prep Membrane Prep (Rat Brain Homogenate) Incubate Incubation Radioligand + Guanidine Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Wash (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Step-by-step workflow for Sigma receptor radioligand binding assays.

Quantitative Data Interpretation

When evaluating a standard N,N'-disubstituted derivative (e.g., N-(3,5-dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine), the expected pharmacological profile should align with the parameters in Table 1. Deviations from these ranges suggest either poor compound synthesis (e.g., residual cyanamide precursors) or assay degradation.

Table 1: Representative Pharmacological Profile of Target Guanidine Derivatives

Target SystemAssay TypeQuantitative ReadoutExpected Value RangeMechanistic Implication
Rac1-GEF GST-PAK1 Pull-down IC50​ 1.5 - 5.0 μ MDisruption of Rac1 activation; anti-migratory effect.
Sigma-1 ( σ1​ ) Radioligand Binding Ki​ 10 - 50 nMHigh-affinity CNS target engagement; neuroprotection.
Sigma-2 ( σ2​ ) Radioligand Binding Ki​ 25 - 100 nMModerate-to-high affinity; potential apoptotic induction.
Cell Viability MTT / CellTiter-Glo CC50​ > 50 μ MConfirms Rac1 inhibition is not due to general cytotoxicity.

References

  • A process for the preparation of the compound n-(3,5-dimethylphenyl)-n'-(2-trifluoromethylphenyl) guanidine.
  • METHOD FOR THE TREATMENT OF PSYCHOTIC MENTAL DISEASE WITH SUBSTITUTED GUANIDINES HAVING HIGH CONNECTION TO THE SIGMA RECEPTOR.
  • Hetaryl-substituted guanidine compounds and use thereof as binding partners for 5-HT5-receptors.
  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates.

Sources

Method

Application Note: High-Fidelity Preparation and Handling of N'-[2-(Trifluoromethyl)phenyl]guanidine Stock Solutions

Executive Summary & Pharmacological Context N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5) is a highly specialized monosubstituted guanidine derivative[1]. In neuropharmacology, substituted guanidines are reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5) is a highly specialized monosubstituted guanidine derivative[1]. In neuropharmacology, substituted guanidines are recognized as potent modulators of the Sigma-1 (σ1) and NMDA receptors, playing critical roles in neuroprotection, calcium signaling, and the reversal of cognitive deficits[2][3]. Furthermore, in oncology and structural biology, this compound serves as a critical pharmacophore and synthetic precursor for disubstituted guanidines targeting Rho-GTPases, such as Rac1 inhibitors[4].

Due to the highly lipophilic nature of the trifluoromethyl (-CF3) group combined with the aromatic phenyl ring, the free base guanidine exhibits challenging aqueous solubility. This application note provides a causality-driven, self-validating protocol for preparing stable stock solutions, ensuring high-fidelity data in downstream in vitro and in vivo assays.

Physicochemical Profiling

Before handling the compound, it is critical to understand its physicochemical constraints. The electron-withdrawing nature of the -CF3 group significantly decreases the hydration energy of the molecule, rendering it practically insoluble in neutral aqueous buffers without a co-solvent.

Table 1: Key Physicochemical Parameters

ParameterSpecification
Chemical Name N'-[2-(Trifluoromethyl)phenyl]guanidine
CAS Number 41213-66-5[1]
Molecular Weight 203.16 g/mol [1]
Molecular Formula C8H8F3N3[1]
Primary Solubility Anhydrous DMSO (≥ 50 mg/mL)
Aqueous Solubility Poor (Requires ≤ 0.1% DMSO co-solvent for assays)
Appearance Solid / Powder

Causality-Driven Stock Preparation Protocol

Phase 1: Reagent Equilibration & Weighing
  • Step 1.1: Remove the sealed vial of N'-[2-(Trifluoromethyl)phenyl]guanidine from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation will degrade the hygroscopic compound and alter the true mass, leading to inaccurate molarity calculations.

  • Step 1.2: Weigh the required mass using a micro-analytical balance in a static-free environment.

Phase 2: Primary Stock Formulation (100 mM)
  • Step 2.1: Transfer the weighed powder to a sterile, amber glass vial.

  • Step 2.2: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 100 mM primary stock.

    • Causality: Anhydrous DMSO is mandatory. It disrupts the intermolecular hydrogen bonding of the guanidine moiety and fully solvates the lipophilic -CF3 group. Standard benchtop DMSO absorbs water over time, which will cause the hydrophobic compound to precipitate.

  • Step 2.3: Vortex the solution for 60 seconds, followed by water-bath sonication at room temperature for 5–10 minutes.

  • Self-Validating Check: Hold the vial against a high-contrast background under direct light. The solution must be completely optically clear. Any microscopic turbidity indicates incomplete solvation, requiring an additional 5 minutes of sonication.

Phase 3: Aliquoting & Cryopreservation
  • Step 3.1: Divide the 100 mM primary stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, amber microcentrifuge tubes.

  • Step 3.2: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause the solute to crash out of solution. Single-use aliquots preserve the thermodynamic stability of the stock. Amber tubes prevent photolytic degradation of the aromatic ring.

Assay Integration & Validation (Phase 4)

When integrating the compound into cell-based assays (e.g., primary neuronal cultures for neuroprotection assays), the final DMSO concentration must be strictly maintained at or below 0.1% (v/v) .

  • Causality: DMSO concentrations above 0.1% can artificially alter cell membrane fluidity, induce basal cytotoxicity, and confound the neuroprotective phenotypes driven by Sigma-1 receptor modulation.

Table 2: Standardized Dilution Matrix for 0.1% Final DMSO

Target Assay ConcentrationIntermediate Stock (in DMSO)Volume of IntermediateVolume of Aqueous BufferFinal DMSO %
100 µM 100 mM1.0 µL999 µL0.1%
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
100 nM 100 µM1.0 µL999 µL0.1%
  • Self-Validating Control: Always run a parallel "Vehicle Control" well containing 0.1% DMSO in the assay buffer. This validates that the observed cellular responses are strictly ligand-driven.

Mechanistic Visualization

Substituted guanidines exert their neuroprotective effects primarily through the Sigma-1 receptor located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3][5]. The diagram below illustrates the downstream signaling pathway activated by high-fidelity guanidine solutions.

Pathway Ligand N'-[2-(Trifluoromethyl)phenyl]guanidine S1R_BiP S1R-BiP Complex (Endoplasmic Reticulum) Ligand->S1R_BiP Agonist Binding S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active BiP Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Modulation Survival Cell Survival & Neuroprotection Ca2->Survival ATP Production

Figure 1: Mechanistic pathway of Sigma-1 receptor activation by substituted guanidine ligands.

References

  • Title : The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice Source : British Journal of Pharmacology (via PMC) URL :[Link]

  • Title: A process for the preparation of the compound N-(3,5-dimethylphenyl)-N'-(2-trifluoromethylphenyl) guanidine (EP3334707B1)

Sources

Application

Application Note &amp; Protocols: Characterizing Receptor Interactions with N'-[2-(Trifluoromethyl)phenyl]guanidine

An in-depth guide for researchers, scientists, and drug development professionals on the application of N'-[2-(Trifluoromethyl)phenyl]guanidine as a ligand in receptor binding assays. Authored by: Gemini, Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N'-[2-(Trifluoromethyl)phenyl]guanidine as a ligand in receptor binding assays.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N'-[2-(Trifluoromethyl)phenyl]guanidine in Receptor Pharmacology

The guanidinium group is a highly basic, positively charged moiety at physiological pH, making it a privileged scaffold in medicinal chemistry for interacting with biological targets.[1][2] Guanidine-based compounds are known to act as ligands for a variety of receptors, most notably α2-adrenoceptors and imidazoline receptors.[3][4] The specific compound, N'-[2-(Trifluoromethyl)phenyl]guanidine, incorporates a trifluoromethyl group, a common bioisostere used in drug design to enhance metabolic stability and modify electronic properties, which can significantly influence binding affinity and selectivity.[5]

This guide provides a comprehensive overview and detailed protocols for utilizing N'-[2-(Trifluoromethyl)phenyl]guanidine in receptor binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing critical data for drug discovery and pharmacological research.[6][7] We will delve into the mechanistic basis of these assays, provide step-by-step experimental procedures, and explain the rationale behind key methodological choices to ensure robust and reproducible results.

Foundational Principles: Understanding the Ligand-Receptor Interaction

Receptor binding assays are powerful tools used to measure the affinity of a ligand for its target.[8] The fundamental principle is based on the law of mass action, which describes the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR).[9]

There are three primary types of radioligand binding experiments:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[7] This is achieved by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand.

  • Competitive (Inhibition) Assays: These assays measure the affinity of an unlabeled test compound (like N'-[2-(Trifluoromethyl)phenyl]guanidine) for a receptor.[6] They are performed by incubating the receptor, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The data yields the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be used to calculate the inhibition constant (Ki).

  • Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor, providing deeper insights into the binding interaction.[7]

This guide will focus on the competitive binding assay, as it is the most common application for characterizing a novel unlabeled ligand such as N'-[2-(Trifluoromethyl)phenyl]guanidine.

Primary Molecular Target: The α2-Adrenergic Receptor Pathway

Guanidine derivatives, including those with phenyl substitutions, have been extensively shown to exhibit high affinity for α2-adrenergic receptors (α2-ARs).[3][10][11][12] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and cardiovascular function.[13]

Mechanism of Action: The α2-ARs primarily couple to inhibitory G proteins of the Gi/o family. Upon agonist binding, the following signaling cascade is initiated:

  • Receptor Activation: The agonist (or an activating ligand) binds to the α2-AR, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

  • G-Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effector Modulation: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

  • Physiological Response: The reduction in cAMP and the actions of the Gβγ dimer (e.g., modulation of ion channels) result in the receptor's characteristic physiological effects, such as reduced norepinephrine release from presynaptic neurons.[15]

N'-[2-(Trifluoromethyl)phenyl]guanidine can act as either an agonist or an antagonist at this receptor, a property determined through functional assays that measure downstream signaling events (e.g., [35S]GTPγS binding).[3] The initial characterization of its binding affinity, however, is accomplished via the competitive binding assay detailed below.

Alpha2-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_gprotein Gi/o Protein Ligand N'-[2-(CF3)phenyl]guanidine (Agonist) a2AR α2-Adrenergic Receptor Ligand->a2AR Binds Gai Gαi a2AR->Gai Activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to Competitive Binding Assay Workflow prep 1. Reagent Preparation (Buffer, Ligands, Membranes) setup 2. Assay Plate Setup (Total, NSB, Competition Wells) prep->setup incubate 3. Incubation (e.g., 60 min at 25°C) To Reach Equilibrium setup->incubate filter 4. Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash 5. Wash Filters (Remove Unbound Radioligand) filter->wash count 6. Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • The CPM value for NSB represents radioligand that is trapped in the filter or bound to non-receptor components and must be subtracted.

  • Generate Competition Curve:

    • For each concentration of N'-[2-(Trifluoromethyl)phenyl]guanidine, calculate the percentage of specific binding: % SB = (SB_competition / SB_control) * 100, where SB_control is the specific binding in the absence of the test compound.

    • Plot % SB versus the logarithm of the molar concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Using non-linear regression analysis (e.g., in GraphPad Prism or similar software), fit the data to a "log(inhibitor) vs. response -- variable slope" equation to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding.

  • Calculate the Inhibition Constant (Ki):

    • The Ki is a more absolute measure of affinity that is independent of the assay conditions (specifically the radioligand concentration). It is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from the literature for the specific batch of radioligand and receptor preparation).

Summary of Key Binding Parameters

The table below presents representative binding affinities for various guanidine-based ligands at α2-adrenoceptors to provide context for expected results.

Compound TypeReceptor SubtypeReported Ki (nM)Reference
Guanidine Derivativesα2-Adrenoceptor10 - 500[3][11]
Pyridine-2-yl Guanidinesα2C-Adrenoceptor150 - 800[16]
Conformationally Restricted Guanidinesα2-Adrenoceptor25 - 1000+[10]
N'-[2-(CF3)phenyl]guanidine α2-Adrenoceptor To be determined by experiment

Conclusion and Best Practices

N'-[2-(Trifluoromethyl)phenyl]guanidine is a valuable tool for probing adrenergic and potentially other receptor systems. A meticulously executed competitive radioligand binding assay is the foundational step in characterizing its pharmacological profile. For trustworthy and reproducible data, researchers must prioritize the optimization of assay conditions, the use of high-quality reagents, and appropriate data analysis. The protocols and principles outlined in this guide provide a robust framework for determining the binding affinity of this and other novel ligands, paving the way for further functional characterization and drug development efforts.

References

  • Bousquet, P., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry, 10(4), 1009-18. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. Available at: [Link]

  • Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from Fluidic Analytics. Available at: [Link]

  • El-Dahmy, R.M., et al. (2016). Substituted Conformationally Restricted Guanidine Derivatives: Probing the α2-adrenoceptors' Binding Pocket. European Journal of Medicinal Chemistry, 124, 256-271. Available at: [Link]

  • Zamanillo, D., & Romero, L. (2018). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Available at: [Link]

  • El-Dahmy, R.M., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 675-84. Available at: [Link]

  • Lui, T.Y., et al. (2010). Activation of imidazoline I(2B) receptors by guanidine to increase glucose uptake in skeletal muscle of rats. Journal of Biomedical Science, 17, 2. Available at: [Link]

  • El-Dahmy, R.M., et al. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 83, 478-91. Available at: [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Aldea, M., et al. (2019). Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation. Scientific Reports, 9(1), 13398. Available at: [Link]

  • Ernsberger, P., et al. (1995). Interactions of Ligands at Angiotensin II-Receptors and Imidazoline Receptors. ResearchGate. Available at: [Link]

  • ACS Chemical Neuroscience. (2024). Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile. ACS Chemical Neuroscience. Available at: [Link]

  • Du, Y., et al. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 25(22), 5423. Available at: [Link]

  • El-Dahmy, R.M., et al. (2008). Guanidine and 2-Aminoimidazoline Aromatic Derivatives as α2-Adrenoceptor Antagonists. 2. Exploring Alkyl Linkers for New Antidepressants. Journal of Medicinal Chemistry, 51(12), 3614-22. Available at: [Link]

  • ACS Publications. (2015). N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • BuyersGuideChem. (n.d.). N-(2-Trifluoromethyl-phenyl)-guanidine. Retrieved from BuyersGuideChem. Available at: [Link]

  • Jampilek, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

  • PubMed. (2012). Selective mode of action of guanidine-containing non-peptides at human NPFF receptors. PubMed. Available at: [Link]

  • MDPI. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from ResearchGate. Available at: [Link]

  • Thorn, C.F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(4), 323-328. Available at: [Link]

  • Gholibeikian, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 11(3), 839-846. Available at: [Link]

  • PCBIS. (n.d.). Measurement of receptor-ligand binding by HTRF. Retrieved from PCBIS. Available at: [Link]

  • ResearchGate. (n.d.). Guanidine synthesis from various precursors. Retrieved from ResearchGate. Available at: [Link]

  • Arnsten, A.F.T., et al. (2021). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Stress, 14, 100287. Available at: [Link]

  • PsychoFarm. (2022, October 11). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action) [Video]. YouTube. Available at: [Link]

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-64. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Zentrum: Optimierung der Synthese von N'-[2-(Trifluormethyl)phenyl]guanidin

Answering in German as the user prompt is in German. Absolut!

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as the user prompt is in German.

Absolut! Hier ist ein umfassender technischer Leitfaden zur Optimierung der Synthese von N'-(2-Trifluormethylphenyl)guanidin, der speziell für Forscher und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Dieses technische Support-Zentrum bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für die Synthese von N'-[2-(Trifluormethyl)phenyl]guanidin. Die Informationen werden in einem Frage-und-Antwort-Format präsentiert, um spezifische Probleme, die während der Experimente auftreten können, direkt anzusprechen.

Teil 1: Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit den häufigsten Herausforderungen, die bei der Synthese von N'-[2-(Trifluormethyl)phenyl]guanidin auftreten, und bietet systematische Lösungen zur Verbesserung der Versuchsergebnisse.

Frage 1: Meine Reaktionsausbeute ist konstant niedrig. Was sind die möglichen Ursachen und wie kann ich sie verbessern?

Antwort: Eine niedrige Ausbeute bei dieser Synthese ist ein häufiges Problem, das oft auf mehrere Faktoren zurückzuführen ist, die mit den Ausgangsmaterialien und den Reaktionsbedingungen zusammenhängen.

Mögliche Ursachen und Lösungen:

  • Geringe Nukleophilie des Anilins: Die Trifluormethylgruppe (-CF₃) an der Ortho-Position von 2-(Trifluormethyl)anilin ist stark elektronenziehend. Dies verringert die Elektronendichte am Stickstoffatom und reduziert dessen Nukleophilie erheblich. Folglich verläuft die anfängliche Reaktion zur Bildung des Thioharnstoff-Zwischenprodukts oft langsam und unvollständig.

    • Lösung: Um dies zu kompensieren, sollten Sie die Reaktionszeit verlängern oder die Reaktionstemperatur moderat erhöhen. Eine Überwachung des Reaktionsfortschritts mittels Dünnschichtchromatographie (DC) ist entscheidend, um den optimalen Endpunkt zu bestimmen und eine Zersetzung zu vermeiden.

  • Unvollständige Entschwefelung: Der entscheidende Schritt der Umwandlung des Thioharnstoff-Zwischenprodukts in das Guanidin kann ineffizient sein. Die Wahl des Entschwefelungsmittels ist hier von entscheidender Bedeutung.

    • Lösung: Traditionelle Reagenzien wie Quecksilber(II)-chlorid (HgCl₂) sind zwar wirksam, aber hochgiftig[1]. Erwägen Sie modernere und mildere Alternativen. Beispielsweise kann die Verwendung von Mukaiyamas Reagenz oder die Aktivierung mit einem Carbodiimid wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Gegenwart einer Aminquelle die Ausbeute verbessern. Photokatalytische Methoden unter Verwendung von sichtbarem Licht bieten ebenfalls einen umweltfreundlichen und effizienten Weg[1][2].

  • Suboptimale Reaktionsbedingungen: Faktoren wie Lösungsmittel, Temperatur und Konzentration spielen eine entscheidende Rolle. Guanidine sind starke Basen und können in polaren Lösungsmitteln schwer löslich sein, was die Aufarbeitung erschwert.

    • Lösung: Führen Sie die Reaktion in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM) durch, um die Löslichkeit der Zwischenprodukte zu verbessern. Optimieren Sie die Stöchiometrie; ein leichter Überschuss des Guanidinylierungsreagenzes kann die Reaktion zum Abschluss bringen.

  • Verlust des Produkts während der Aufarbeitung: Aufgrund der hohen Basizität von Guanidinen (pKa des konjugierten Säure ~12.5) können sie während der Extraktion oder Chromatographie an saure Oberflächen (z. B. Silikagel) binden.

    • Lösung: Isolieren Sie das Produkt als Salz (z. B. Hydrochlorid oder Trifluoracetat), indem Sie die Reaktionsmischung mit HCl in Ether oder Trifluoressigsäure (TFA) ansäuern. Dies verbessert die Kristallinität und Handhabbarkeit. Bei der Reinigung mittels Säulenchromatographie sollten Sie das Silikagel mit 1-2 % Triethylamin (TEA) im Eluenten desaktivieren, um ein Tailing des Produkts zu verhindern.

Frage 2: Ich beobachte eine signifikante Bildung von Verunreinigungen. Was sind die wahrscheinlichen Nebenprodukte und wie kann ich sie minimieren?

Antwort: Die Bildung von Nebenprodukten ist oft auf Nebenreaktionen der reaktiven Zwischenprodukte zurückzuführen.

Häufige Verunreinigungen und Präventionsstrategien:

  • Carbodiimid-Zwischenprodukt-Nebenreaktionen: Bei der Entschwefelung von Thioharnstoffen wird häufig ein Carbodiimid-Zwischenprodukt gebildet. Dieses kann mit nukleophilen Spezies im Reaktionsgemisch, einschließlich des Lösungsmittels oder überschüssigen Amins, reagieren.

    • Prävention: Führen Sie die Reaktion unter inerten Bedingungen (Stickstoff- oder Argonatmosphäre) durch, um Nebenreaktionen mit atmosphärischer Feuchtigkeit zu minimieren. Stellen Sie sicher, dass die Aminquelle (z. B. Ammoniak oder ein primäres Amin) unmittelbar nach der Aktivierung des Thioharnstoffs zugegeben wird, um dem Carbodiimid keine Zeit für Nebenreaktionen zu geben.

  • Überreaktion oder Oligomerisierung: Insbesondere bei direkten Guanidinylierungsreaktionen kann das Produkt selbst als Nukleophil wirken und weiterreagieren, was zu N,N'-diaryl-substituierten Guanidinen oder komplexeren Strukturen führt[3].

    • Prävention: Verwenden Sie Schutzgruppenstrategien. Die Reaktion von 2-(Trifluormethyl)anilin mit N,N'-Di-Boc-Thioharnstoff ergibt ein geschütztes Guanidin-Zwischenprodukt. Die Boc-Gruppen reduzieren die Nukleophilie der Guanidin-Stickstoffe und verhindern eine weitere Reaktion. Die Schutzgruppen können anschließend unter milden sauren Bedingungen (z. B. TFA in DCM) entfernt werden.

  • Unvollständig substituierte Zwischenprodukte: Bei mehrstufigen Synthesen, wie sie bei der Herstellung komplexer Guanidine vorkommen, können Zwischenprodukte im Endprodukt verbleiben[4].

    • Prävention: Überwachen Sie jeden Schritt der Reaktion sorgfältig mittels DC oder LC-MS, um eine vollständige Umsetzung sicherzustellen, bevor Sie mit dem nächsten Schritt fortfahren. Eine sorgfältige Reinigung der Zwischenprodukte ist oft einfacher als die Trennung einer komplexen Mischung am Ende.

Frage 3: Mein Endprodukt ist schwer zu reinigen. Welche Reinigungsstrategien sind für diese basische Verbindung am effektivsten?

Antwort: Die Reinigung von Guanidinen erfordert aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften spezielle Techniken.

Empfohlene Reinigungsstrategien:

  • Salzbildung und Umkristallisation: Dies ist oft die einfachste und effektivste Methode.

    • Protokoll: Lösen Sie das Rohprodukt in einem minimalen Volumen eines geeigneten organischen Lösungsmittels (z. B. Methanol, Isopropanol oder Ethylacetat). Fügen Sie langsam eine stöchiometrische Menge einer Säure (z. B. 4 M HCl in Dioxan oder eine etherische HCl-Lösung) hinzu. Das Guanidiniumsalz fällt oft als kristalliner Feststoff aus, der durch Filtration isoliert und mit einem unpolaren Lösungsmittel (z. B. Diethylether oder Hexan) gewaschen werden kann, um unpolare Verunreinigungen zu entfernen.

  • Säulenchromatographie auf desaktiviertem Silikagel: Standard-Silikagelchromatographie ist aufgrund der starken Adsorption des basischen Produkts problematisch.

    • Protokoll: Bereiten Sie eine Aufschlämmung von Silikagel in Ihrem gewählten Eluentensystem (z. B. Dichlormethan/Methanol) vor. Fügen Sie 1-2 % (v/v) Triethylamin oder Ammoniak (7 N in Methanol) zur Aufschlämmung hinzu und äquilibrieren Sie die Säule mit diesem Gemisch. Dieser Prozess neutralisiert die sauren Silanolgruppen auf der Oberfläche des Silikagels und ermöglicht eine saubere Elution des Guanidins.

  • Umkehrphasenchromatographie (RP-HPLC): Für hochreine Proben, die für biologische Assays benötigt werden, ist die präparative RP-HPLC die Methode der Wahl.

    • Protokoll: Verwenden Sie eine C18-Säule mit einem Gradienten aus Wasser und Acetonitril, die beide 0,1 % TFA enthalten. Die TFA wandelt das Guanidin in sein Trifluoracetat-Salz um, was zu scharfen, symmetrischen Peaks führt. Das Produkt kann anschließend durch Lyophilisierung isoliert werden.

Teil 2: Häufig gestellte Fragen (FAQs)

Frage 1: Was ist der zuverlässigste Syntheseweg zur Herstellung von N'-[2-(Trifluormethyl)phenyl]guanidin im Labormaßstab?

Antwort: Der am weitesten verbreitete und zuverlässigste Weg ist eine zweistufige Sequenz, die über ein N-[2-(Trifluormethyl)phenyl]thioharnstoff-Zwischenprodukt verläuft. Dieser Ansatz ist robust, gut dokumentiert und ermöglicht eine einfache Reinigung der Zwischenprodukte[5].

Visualisierung des empfohlenen Synthesewegs

G A 2-(Trifluormethyl)anilin B N-[2-(Trifluormethyl)phenyl]thioharnstoff (Zwischenprodukt) A->B Schritt 1: Thioharnstoff-Bildung (z.B. mit Benzoylisothiocyanat, dann Hydrolyse) C N'-[2-(Trifluormethyl)phenyl]guanidin (Endprodukt) B->C Schritt 2: Entschwefelung & Aminierung (z.B. mit EDC/NH4Cl)

Abbildung 1: Empfohlener zweistufiger Syntheseweg.

Frage 2: Was sind die Vor- und Nachteile verschiedener Entschwefelungsmittel?

Antwort: Die Wahl des Entschwefelungsmittels beeinflusst die Ausbeute, die Reaktionsbedingungen und die Toxizität des Verfahrens erheblich.

Tabelle 1: Vergleich gängiger Entschwefelungsmethoden
Reagenz/MethodeTypische BedingungenVorteileNachteileAusbeutebereichReferenz
HgCl₂ / TEA DCM oder THF, RaumtemperaturHochwirksam, zuverlässigHochgiftig (Quecksilber), stöchiometrischer AbfallGut bis ausgezeichnet[1]
EDC / Amin DCM, RaumtemperaturMild, leicht verfügbares Reagenz, keine SchwermetalleKann teuer sein, Harnstoff-Nebenprodukt muss entfernt werdenGut[6]
Mukaiyamas Reagenz DCM, RaumtemperaturMild, hohe AusbeutenReagenz ist feuchtigkeitsempfindlichGut bis ausgezeichnet
Photokatalyse (z.B. Ru(bpy)₃Cl₂) EtOH/H₂O, sichtbares Licht, RaumtemperaturUmweltfreundlich, milde Bedingungen, katalytischErfordert eine Lichtquelle, kann für einige Substrate langsam seinMäßig bis gut[1][2]
AgNO₃ / Base DMF oder EtOH, RaumtemperaturSehr effektiv, besonders in der FestphasensyntheseStöchiometrischer Silbersulfid-Abfall, KostenGut bis ausgezeichnet[7]
Frage 3: Gibt es Sicherheitsvorkehrungen, die ich beim Umgang mit Guanidinylierungsreagenzien beachten sollte?

Antwort: Ja, Sicherheit ist von größter Bedeutung.

  • Toxizität: Viele klassische Reagenzien wie Cyanamid oder Reagenzien auf Quecksilberbasis sind giftig und sollten mit äußerster Vorsicht in einem gut belüfteten Abzug gehandhabt werden.

  • Reaktivität: Reagenzien wie HATU oder HBTU, die oft bei der Peptidkopplung verwendet werden, können mit einer Vielzahl von Nukleophilen reagieren. Sie sind feuchtigkeitsempfindlich und sollten unter inerten Bedingungen gelagert und gehandhabt werden[8][9].

  • Cyanogenbromid: Einige ältere Methoden zur Herstellung von Guanidin-Vorläufern verwenden hochgiftiges Cyanogenbromid. Diese Methoden sollten nach Möglichkeit vermieden werden.

  • Persönliche Schutzausrüstung (PSA): Tragen Sie immer geeignete PSA, einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

Teil 3: Detaillierte Versuchsprotokolle

Protokoll 1: Synthese von N-[2-(Trifluormethyl)phenyl]thioharnstoff (Zwischenprodukt)

Dieses Protokoll beschreibt eine gängige Methode zur Herstellung des Thioharnstoff-Zwischenprodukts.

Materialien:

  • 2-(Trifluormethyl)anilin

  • Benzoylisothiocyanat

  • Aceton

  • Wässrige Natriumhydroxid (NaOH)-Lösung (10 % w/v)

Verfahren:

  • Lösen Sie 2-(Trifluormethyl)anilin (1,0 Äq.) in trockenem Aceton in einem Rundkolben.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam Benzoylisothiocyanat (1,05 Äq.) tropfenweise zur gerührten Lösung hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie 4-6 Stunden lang oder bis die DC eine vollständige Umsetzung des Anilins anzeigt.

  • Fügen Sie eine 10%ige wässrige NaOH-Lösung hinzu, um den pH-Wert auf >12 einzustellen (zur Hydrolyse der Benzoylgruppe).

  • Erhitzen Sie die Mischung 2-3 Stunden lang unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung ab und neutralisieren Sie sie vorsichtig mit wässriger HCl, um das Thioharnstoff-Produkt auszufällen.

  • Sammeln Sie den festen Niederschlag durch Vakuumfiltration, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn im Vakuum. Das Produkt sollte für den nächsten Schritt ausreichend rein sein.

Protokoll 2: Synthese von N'-[2-(Trifluormethyl)phenyl]guanidin aus dem Thioharnstoff-Zwischenprodukt (EDC-Methode)

Materialien:

  • N-[2-(Trifluormethyl)phenyl]thioharnstoff

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC·HCl)

  • Ammoniumchlorid (NH₄Cl)

  • Triethylamin (TEA)

  • Dichlormethan (DCM)

Verfahren:

  • Suspendieren Sie N-[2-(Trifluormethyl)phenyl]thioharnstoff (1,0 Äq.) und Ammoniumchlorid (1,5 Äq.) in trockenem DCM unter einer Stickstoffatmosphäre.

  • Fügen Sie Triethylamin (2,5 Äq.) hinzu, um das Ammonium zu deprotonieren und die während der Reaktion gebildete Säure zu neutralisieren.

  • Fügen Sie EDC·HCl (1,2 Äq.) portionsweise über 15 Minuten zur gerührten Suspension hinzu. Die Reaktion ist oft exotherm.

  • Rühren Sie die Mischung 12-24 Stunden bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen Sie sie mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt wie oben beschrieben (Salzbildung oder Chromatographie auf desaktiviertem Silikagel), um das reine N'-[2-(Trifluormethyl)phenyl]guanidin zu erhalten.

Visualisierung des Fehlerbehebungs-Workflows

G start Problem: Geringe Ausbeute check_sm Sind die Ausgangsmaterialien rein und trocken? start->check_sm check_inter Wird das Thioharnstoff-Zwischenprodukt sauber und in guter Ausbeute gebildet? check_sm->check_inter Ja sol_sm Lösung: Ausgangsmaterialien reinigen/ trocknen. Unter inerter Atmosphäre arbeiten. check_sm->sol_sm Nein check_desulf Ist der Entschwefelungsschritt vollständig? check_inter->check_desulf Ja sol_inter Lösung: Reaktionszeit verlängern oder Temperatur für die Thioharnstoffbildung moderat erhöhen. check_inter->sol_inter Nein check_workup Geht Produkt während der Aufarbeitung/Reinigung verloren? check_desulf->check_workup Ja sol_desulf Lösung: Entschwefelungsmittel wechseln (z.B. EDC, Mukaiyama, Photokatalyse). Stöchiometrie optimieren. check_desulf->sol_desulf Nein sol_workup Lösung: Produkt als Salz isolieren. Desaktiviertes Silikagel für die Chromatographie verwenden. check_workup->sol_workup Ja

Abbildung 2: Systematischer Workflow zur Fehlerbehebung bei geringer Ausbeute.

Referenzen
  • Guanidiniumsalze wurden durch Entschwefelungsreaktionen von 1,3-disubstituierten Thioharnstoffen unter Verwendung von KICl₂ in Gegenwart von Aminen effizient hergestellt. (ResearchGate)

  • Eine metallfreie Synthese von Guanidinen aus Thioharnstoffen unter Bestrahlung mit sichtbarem Licht in Wasser wurde erfolgreich entwickelt. (thieme-connect.com)

  • Diese Studie stellt eine milde photokatalytische Methode zur Synthese von Guanidin aus Thioharnstoff unter Verwendung von Ru(bpy)₃Cl₂ als Photokatalysator unter sichtbarem Licht vor. (synfacts.thieme.de)

  • Die Umwandlung verschiedener Thioharnstoffe in die entsprechenden Guanidine wurde unter Verwendung von 1–5 mol % Photokatalysator in einer Mischung aus Wasser und Ethanol bei Raumtemperatur erreicht. (ACS Publications)

  • Bei dieser Reaktion wurde Thioharnstoff durch eine Guanylierungsreaktion unter Verwendung von AgNO₃ in Guanidin umgewandelt. (National Institutes of Health)

  • Guanidin- und Guanidinderivate gehören zu den stärksten bekannten organischen Basen (pKa der konjugierten Säuren ~12,5). (thieme-connect.com)

  • Guanidinium-Kopplungsreagenzien wie HBTU und TBTU wurden verwendet, um Amin-modifizierte Analoga herzustellen. (RSC Publishing)

  • Bei dieser systematischen Studie berichten wir über die Guanylierung von aliphatischen Aminen, Anilinen, (Sulfon)amiden, Harnstoffen und Carbamaten durch die Umnutzung von HATU, einem gängigen Amid-Kopplungsreagenz. (National Institutes of Health)

  • Häufige Verunreinigungen können als unvollständig substituierte Zwischenprodukte kategorisiert werden. (BenchChem)

  • Ein effizientes und mildes oxidatives Entschwefelungsverfahren unter Verwendung von o-Iodoxybenzoesäure wurde für die Synthese von Carbodiimiden aus leicht synthetisierbaren 1,3-disubstituierten Thioharnstoffen entwickelt. (ResearchGate)

  • Beschrieben wird hier ein selektiver und effizienter elektrochemischer Ansatz zur Synthese von Guanidinen aus leicht zugänglichen Thioharnstoffen und Aminen. (ACS Publications)

  • Das Triflyldiurethan-geschützte Guanidin 3 wurde verwendet, um primäre und sekundäre Amine unter milden Bedingungen mit hoher Ausbeute sowohl in Lösung als auch auf fester Phase zu guanidinylieren. (figshare.com)

  • Die allgemeinen Synthesestrategien von ... Guanidinen aus Thioharnstoffen beruhen auf der Verwendung von überschüssigen oder stöchiometrischen Mengen an Oxidationsmitteln, mehrstufigen Wegen und rauen Reaktionsbedingungen. (Chulalongkorn University)

  • Ein weiterer typischer Syntheseweg zur Herstellung von Thioharnstoffen, insbesondere wenn das gewünschte Isothiocyanat nicht verfügbar ist, ist die Kondensation eines Amins mit Schwefelkohlenstoff. (Beilstein Journals)

  • Die einfachste Route zur Synthese dieser Verbindungen beinhaltet die Reaktion von aromatischen (oder heteroaromatischen) Aminen mit elektrophilen Thioharnstoffderivaten als Guanylierungsreagenzien unter Verwendung toxischer Reagenzien wie Quecksilbersalzen. (ACS Publications)

  • Die Einführung einer Guanidinylgruppe kann durch die Reaktion von substituierten Aminen mit verschiedenen Guanylierungsreagenzien erreicht werden. Eines dieser Guanylierungsreagenzien ist polymergebundenes Bis(tert-butoxycarbonyl)thiopseudoharnstoff. (Sigma-Aldrich)

  • 6-[2-(Trifluormethyl)phenyl]pyridin-2-amin (5e). (National Institutes of Health)

  • Im Allgemeinen funktioniert die Synthese von Guanidinen aus Thioharnstoffen gut und ist die Methode der Wahl in späten Synthesestadien. (RSC Publishing)

  • Guanylierung mit Boc-geschütztem S-Methylisothioharnstoff in Gegenwart von Quecksilber(II)-chlorid. (MDPI)

  • Diese Arbeit stellt eine kurze und attraktive Methode zur Synthese einer Vielzahl von NN′N″-triphenylsubstituierten Guanidinen in hohen Ausbeuten vor. (Asian Journal of Chemistry)

  • Verschiedene Thioharnstoffe, die von primären Aminen und Carbamoyl-geschützten Isothiocyanaten abgeleitet sind, reagieren mit dem Burgess-Reagenz zu den entsprechenden Guanidinen über ein schrittweises oder Eintopfverfahren. (Organic Chemistry Portal)

  • Die Reaktion eines Guanidiniumsalzes mit aliphatischen Aminen wurde als unerwünschte Nebenreaktion bei der Amidkopplung angesehen, doch die genauen mechanistischen Details waren unklar. (ACS Publications)

  • Hat jemand Probleme mit der Synthese von Peptidnukleinsäuren (PNA) und der Bildung von Guanidinspezies festgestellt? (ResearchGate)

  • CN104072324B - Verfahren zur Herstellung von 2-Trifluormethyl-4-substituierten Anilinverbindungen. (Google Patents)

  • WO2021160468A1 - Verfahren zur Herstellung von 1-[4-Nitro-2-(trifluormethyl)phenyl]-alkanonen. (Google Patents)

  • CN1301965C - Herstellungsverfahren von 2-Trifluormethyl-4-cyanoanilin. (Google Patents)

  • Wir wählten 4,6-Dimethylpyrimidin für eine Seite der Guanidine, während die andere Seite mit Aminsubstituenten mit Unterschieden in Basizität und sterischer Hinderung variiert wurde. (ResearchGate)

  • Die elektrochemische Trifluormethylierung/1,5-HAT von N-Cyanamid-Alkenen mit CF₃SO₂Na wurde erreicht, um trifluormethylierte zyklische Amidine und N-Acryloylpyrrolidin-2-on-Derivate zu konstruieren. (National Library of Medicine)

  • Obwohl klassische Methoden zur Herstellung von Guanidinen verfügbar sind, sind synthetische Herstellungsansätze für Guanidine nach wie vor sehr gefragt. (RSC Publishing)

  • Jüngste Fortschritte bei der Halo- und Cyano-Trifluormethylierung von Alkenen und Alkinen. (MDPI)

  • Optimierung der Reaktionsbedingungen für die Synthese von 1-(4-Methoxyphenyl)guanidinhydrochlorid. (BenchChem)

  • Eine anodisch oxidierende Trifluormethylierungskaskade eines N-Cyanamid-Alkens, das zwei elektronisch unterschiedliche Olefinanteile trägt, wurde berichtet. (National Library of Medicine)

  • Das Guanidinderivat ... wurde durch die Reaktion von ... Thioharnstoff ... mit einem primären aromatischen Amin in Gegenwart von Quecksilber(II)-chlorid und Triethylamin in wasserfreiem Dimethylformamid erhalten. (Semantic Scholar)

Sources

Optimization

Technical Support Center: Troubleshooting N'-[2-(Trifluoromethyl)phenyl]guanidine Solubility

Welcome to the Technical Support Center for N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5). As a Senior Application Scientist, I frequently see researchers struggle with the formulation of this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5). As a Senior Application Scientist, I frequently see researchers struggle with the formulation of this compound. It features a highly basic guanidine derivative coupled with a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group [1]. This creates a "dual-nature" molecule that resists standard dissolution protocols, leading to "crash outs" in aqueous buffers or stubborn insolubility in organic stock solutions.

This guide provides field-proven, mechanistically grounded protocols to help you overcome these hurdles and ensure robust, reproducible data in your assays.

Section 1: The Causality of Insolubility (The "Why")

To troubleshoot effectively, you must understand the molecular behavior of phenylguanidines [2]. Do not simply add more solvent; understand the forces at play:

  • The Hydrophobic Penalty : The -CF3 group significantly increases the molecule's partition coefficient (LogP). In aqueous media, it disrupts the local water hydration shell. To minimize its surface area, the molecule is thermodynamically driven to precipitate out of solution as an amorphous solid.

  • Aprotic Dimerization : In aprotic solvents like DMSO or DMF, the free base form of guanidine does not readily ionize. Instead, the unprotonated imine nitrogen and the primary amine hydrogens form highly stable, head-to-tail intermolecular hydrogen bonds, creating homodimers [3]. These dimers have drastically lower solubility than the monomer, leading to incomplete dissolution even in 100% DMSO.

  • pH-Dependent Ionization : Guanidines are strong bases (conjugate acid pKa ~12.5). While the electron-withdrawing -CF3 group slightly depresses this pKa, the molecule remains protonated at physiological pH (7.4). However, the intrinsic solubility of the resulting bulky salt (e.g., guanidinium chloride) is often the limiting factor, not the ionization state itself [4].

Mechanism M1 Free Base Monomer (Highly Lipophilic) M2 H-Bonded Homodimer (Aprotic Solvents) M1->M2 Self-Association in DMSO M3 Guanidinium Cation (Water Soluble) M1->M3 Acidification (pH < 6) M4 Amorphous Precipitate (Aqueous Media, pH > 7) M1->M4 Aqueous Dilution M2->M3 Addition of Acid M4->M3 pH Adjustment / Surfactant

Mechanistic phase behavior and dimerization of phenylguanidine derivatives in various media.

Section 2: Diagnostic Workflow & FAQs

Troubleshooting A Solubility Issue: N'-[2-(Trifluoromethyl)phenyl]guanidine B Determine Physical Form A->B C Free Base (CAS 41213-66-5) B->C D Salt Form (e.g., Hydrochloride) B->D E Incomplete Dissolution in Organic Solvents? C->E Stock Prep F Precipitation in Aqueous Assays? D->F Assay Dilution G Add 1 eq. HCl to break H-bonded dimers E->G Yes H Use HP-β-CD or adjust pH < 7.0 F->H Yes

Diagnostic workflow for resolving N'-[2-(Trifluoromethyl)phenyl]guanidine solubility issues.

Frequently Asked Questions (FAQs)

Q: My compound won't dissolve completely in 100% DMSO. What is happening? A: You are observing aprotic dimerization. Because DMSO cannot donate protons, the free base molecules hydrogen-bond to each other rather than interacting with the solvent, forming an insoluble crystalline network [3]. Solution: See Protocol 1 for in situ acidification to break these dimers.

Q: The DMSO stock is perfectly clear, but it instantly turns cloudy when added to my assay buffer. How do I fix this? A: This is a classic "solvent crash." The DMSO diffuses into the bulk water faster than the compound can solvate, leaving the highly lipophilic -CF3-phenylguanidine stranded. Solution: See Protocol 2 for co-solvent encapsulation using cyclodextrins.

Q: Can I just heat the aqueous buffer to force it into solution? A: Heating will temporarily increase thermodynamic solubility, but the compound will rapidly re-precipitate (often as fine, assay-ruining colloidal aggregates) once the plate returns to room temperature or 37°C incubator conditions. You must alter the solvent vehicle, not just the temperature.

Section 3: Quantitative Solubility Profile

To guide your experimental design, reference the synthesized solubility limits below. Note that exact values will fluctuate based on buffer ionic strength and exact temperature.

Solvent SystemMolecular FormMax Solubility (approx.)Mechanistic Notes
Water (pH 7.4) Free Base / Salt Eq.< 0.1 mg/mLHigh risk of precipitation; limited by lipophilicity.
Water (pH 2.0) HCl Salt~ 5-10 mg/mLFully ionized; disrupts hydrophobic clashing.
DMSO (Anhydrous) Free Base~ 10-20 mg/mLLimited by H-bonded homodimerization.
DMSO + 1 eq. HCl HCl Salt> 50 mg/mLDimers broken; highly soluble monomeric state.
Ethanol (100%) Free Base~ 25 mg/mLGood solvation of the hydrophobic core.
Section 4: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

Objective: Overcome H-bonded dimerization in aprotic solvents to achieve a >50 mM stock for long-term storage.

  • Weighing : Weigh the required mass of N'-[2-(Trifluoromethyl)phenyl]guanidine free base into a clean, dry glass vial.

  • Solvent Addition : Add 90% of the target volume of anhydrous DMSO.

  • In Situ Acidification (The Critical Step) : Add 1.05 molar equivalents of HCl (using a commercially available 4M HCl in dioxane solution).

    • Causality: The acid protonates the imine nitrogen of the guanidine. This instantly breaks the intermolecular hydrogen bonds, converting the insoluble dimer into a highly soluble guanidinium cation [3].

  • Agitation : Sonicate the mixture for 5 minutes at room temperature.

  • Volume Adjustment : Make up to the final volume with anhydrous DMSO.

  • Self-Validation Check : Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is visible and the solution is optically clear, complete dissolution is validated.

Protocol 2: Aqueous Dilution for In Vitro Assays (Preventing "Crash Out")

Objective: Dilute the DMSO stock into physiological buffers (pH 7.4) without inducing colloidal precipitation.

  • Buffer Preparation : Prepare your target assay buffer (e.g., PBS or HEPES).

  • Excipient Addition : Add 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer.

    • Causality: The hydrophobic cavity of HP-β-CD encapsulates the problematic 2-trifluoromethylphenyl moiety, shielding it from the aqueous environment. Meanwhile, the charged guanidinium group remains exposed to the water, maintaining overall solubility [4].

  • Thermal Equilibration : Pre-warm the buffer to 37°C to maximize thermodynamic solubility prior to introduction of the stock.

  • Dropwise Addition : While vortexing the buffer vigorously, add the DMSO stock solution dropwise. Do not exceed a final DMSO concentration of 2% v/v.

  • Self-Validation Check : Transfer 200 µL of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Pass : OD600 < 0.05 (The solution is a true monomeric dispersion).

    • Fail : OD600 ≥ 0.05 (Colloidal aggregates have formed; you must either increase the HP-β-CD concentration or lower the final compound concentration).

References
  • Thieme E-Books. "Product Class 13: Guanidine Derivatives". Science of Synthesis. URL:[Link]

  • National Institutes of Health (NIH). "Anhydrous Monoalkylguanidines in Aprotic and Nonpolar Solvents: Models for Deprotonated Arginine Side Chains". PMC. URL:[Link]

  • ACS Publications. "Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency". ACS Omega. URL:[Link]

Troubleshooting

Technical Support Center: Stabilizing N'-[2-(Trifluoromethyl)phenyl]guanidine in Aqueous Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N'-[2-(Trifluoromethyl)phenyl]guanidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N'-[2-(Trifluoromethyl)phenyl]guanidine. Due to its unique electronic and steric properties, formulating this compound in aqueous media presents specific solubility and stability challenges.

Below, you will find field-proven troubleshooting guides, causal explanations for degradation mechanisms, formulation workflows, and self-validating experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: Why does my N'-[2-(Trifluoromethyl)phenyl]guanidine solution precipitate when adjusted to physiological pH (7.4)? Causality: While aliphatic guanidines are extremely strong bases (pKa ~13.6) and exist almost exclusively as water-soluble guanidinium cations in neutral water[1], phenylguanidines are different. The lone pair of the guanidine nitrogen is delocalized into the phenyl ring. Furthermore, the ortho-trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This drastically lowers the pKa of the guanidino moiety to approximately 6.5–7.5. At pH 7.4, a significant fraction of the compound deprotonates into its neutral "free base" form. The highly hydrophobic nature of the -CF₃ and phenyl groups causes this free base to precipitate out of the aqueous solution. Solution: To maintain solubility without precipitation, formulate the primary stock solution at a mildly acidic pH (pH 4.0–5.0) where the compound is fully protonated. If your experiment strictly requires pH 7.4, you must incorporate a co-solvent (e.g., 5% DMSO) or a steric solubilizing agent like Hydroxypropyl-β-cyclodextrin (HPβCD).

Q2: I am observing a loss of the active compound over time in my aqueous assays. What is the degradation mechanism? Causality: Guanidine derivatives are generally stable to oxidation and thermal degradation, but they are highly susceptible to hydrolysis in basic aqueous solutions, degrading into corresponding urea derivatives[2]. This hydrolysis is driven by the presence of hydroxide ions (OH⁻)[3]. The nucleophilic attack of OH⁻ on the electron-deficient central carbon of the guanidine forms a tetrahedral intermediate, which subsequently collapses to eliminate ammonia, yielding 2-(trifluoromethyl)phenylurea. Similar rapid hydrolysis half-lives have been observed for other substituted phenylguanidines and related amines in neutral to basic water[4]. Solution: Store aqueous solutions at 4°C and strictly maintain a pH < 6.0 to minimize the concentration of hydroxide ions. Avoid prolonged incubation at 37°C in unbuffered water.

Q3: How can I ensure reproducible concentrations in cell-based assays without causing solvent toxicity? Causality: Because the free base is hydrophobic, it tends to non-specifically bind to polystyrene plates and pipette tips. Serial dilutions in pure water lead to progressive concentration loss due to this surface adsorption. Solution: Perform serial dilutions in a buffer containing a carrier protein (e.g., 0.1% BSA) or a biocompatible non-ionic surfactant (e.g., 0.01% Tween-20). The carrier outcompetes the guanidine for plastic binding sites, ensuring accurate dosing.

Part 2: Visualizations & Workflows

Degradation Mechanism

Hydrolysis A Protonated Guanidinium (Stable) B Free Base Guanidine (Susceptible) A->B Deprotonation (pH > pKa) B->A Protonation (pH < pKa) C Tetrahedral Intermediate (+ OH-) B->C Nucleophilic Attack by OH- D Urea Derivative + Ammonia C->D Collapse & Elimination

Base-catalyzed hydrolysis pathway of phenylguanidines to urea derivatives.

Formulation Decision Tree

Workflow Start Start Formulation CheckPH Determine Target pH Start->CheckPH Acidic pH < 6.0 (Protonated State) CheckPH->Acidic Yes Basic pH > 6.0 (Free Base Risk) CheckPH->Basic No Aqueous Use Aqueous Buffer (e.g., Acetate pH 5) Acidic->Aqueous Cosolvent Add Co-solvent/Carrier (DMSO / HPβCD) Basic->Cosolvent Filter Sterile Filter (0.22 µm) Avoid PVDF Aqueous->Filter Cosolvent->Filter Store Store at 4°C Protect from Light Filter->Store

Decision tree for formulating stable aqueous solutions of the guanidine derivative.

Part 3: Quantitative Stability Data

The following table summarizes the physicochemical behavior of N'-[2-(Trifluoromethyl)phenyl]guanidine across different aqueous environments.

ParameterpH 4.0 (Acetate Buffer)pH 7.4 (PBS)pH 9.0 (Borate Buffer)
Dominant Species Guanidinium CationMixed (Cation / Free Base)Free Base
Aqueous Solubility > 50 mg/mL< 1 mg/mL (Precipitation risk)< 0.1 mg/mL
Est. Half-Life (25°C) > 6 months~ 14 days< 48 hours
Primary Degradant None2-(Trifluoromethyl)phenylurea2-(Trifluoromethyl)phenylurea

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stability-Optimized Stock Solution

This protocol utilizes a co-solvent approach to ensure complete dissolution before locking the compound into its stable protonated state.

  • Weighing: Accurately weigh 2.03 mg of N'-[2-(Trifluoromethyl)phenyl]guanidine (MW ~203.16 g/mol ) into a clean, static-free glass vial.

  • Initial Solubilization: Add 100 µL of molecular biology-grade DMSO to completely dissolve the free base. Vortex for 15 seconds until the solution is optically clear.

  • Aqueous Dilution: Slowly add 900 µL of 50 mM Sodium Acetate buffer (pre-adjusted to pH 4.5). Add the buffer dropwise while continuously vortexing to prevent localized precipitation at the solvent interface.

  • Self-Validation (DLS): Inspect the solution for micro-precipitates using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or visible scattering against a dark background indicates incomplete protonation or aggregation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Critical Note: Avoid PVDF filters, as they exhibit high non-specific binding for hydrophobic fluorinated compounds, which will artificially lower your stock concentration.

  • Storage: Aliquot into amber glass vials and store at 4°C.

Protocol 2: Stability-Indicating HPLC Assay

Use this workflow to monitor the hydrolysis of the guanidine into its urea degradant over time.

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (TFA is crucial as it ion-pairs with the guanidinium cation, improving peak shape and maintaining protonation on-column).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm). For enhanced orthogonal selectivity between the parent compound and the urea degradant, a Fluorophenyl stationary phase is highly recommended.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation (System Suitability): Before running analytical samples, deliberately degrade a 100 µL aliquot of your stock by adding 10 µL of 1.0 M NaOH and incubating at 50°C for 1 hour. Inject this forced-degradation sample to ensure baseline resolution (Rs > 1.5) between the parent guanidine peak and the newly formed 2-(trifluoromethyl)phenylurea peak.

References

  • Stability of bicyclic guanidine superbases and their salts in water Source: ResearchGate URL:[3]

  • Product Class 13: Guanidine Derivatives Source: Thieme Connect URL:[2]

  • Guanidine Source: Wikipedia URL:[1]

  • Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water Source: ACS Publications URL:[4]

Sources

Optimization

Identifying and preventing degradation of N'-[2-(Trifluoromethyl)phenyl]guanidine

Welcome to the technical support guide for N'-[2-(Trifluoromethyl)phenyl]guanidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N'-[2-(Trifluoromethyl)phenyl]guanidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common issues related to degradation, provide robust protocols for quality control, and offer troubleshooting advice in a direct question-and-answer format.

Section 1: Compound Integrity, Storage, and Handling

Ensuring the chemical integrity of your starting material is the most critical step for reproducible and reliable experimental results. The guanidine functional group is highly basic and can be susceptible to degradation, particularly hydrolysis. The following FAQs address best practices for storage and handling to minimize this risk.

FAQ 1: How should I store N'-[2-(Trifluoromethyl)phenyl]guanidine to ensure long-term stability?

Proper storage is the first line of defense against degradation. While the trifluoromethylphenyl group itself is generally stable, the guanidine moiety is sensitive to moisture and acidic conditions.[1]

For optimal stability, we recommend the storage conditions summarized in the table below, based on best practices for analogous compounds.[2]

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialPrevents light exposure (photodegradation) and moisture ingress.
Form As a dry solidStoring the compound in its solid form is crucial. Solutions, especially aqueous or protic solutions, are far more prone to degradation.
FAQ 2: I've received the compound as a hydrochloride salt. Does this affect storage and stability?

Yes. The compound is often supplied as a hydrochloride (HCl) salt to improve its stability and handling characteristics. Guanidine itself is a very strong base (pKa ~13.6), and in its free-base form, it is highly reactive and hygroscopic.[3] The salt form is more crystalline, less hygroscopic, and more stable in air. However, it is still crucial to store it in a dry environment, as the presence of water can facilitate hydrolysis, especially if the pH of the solution is not controlled.

FAQ 3: Are there any visible signs of degradation?

Visible signs of degradation are often indicative of significant decomposition. You may observe:

  • Change in color: The pure compound is typically a white to off-white solid. The appearance of yellow or brown coloration can suggest the formation of degradation products.

  • Clumping or "wetting": If the dry powder becomes sticky, clumpy, or appears wet, it has likely absorbed moisture from the atmosphere. This is a critical warning sign that hydrolysis is imminent or already occurring.

  • Incomplete dissolution: If you encounter issues with solubility in a solvent where it was previously soluble, or if particulates are visible after attempting to dissolve it, degradation products with different solubility profiles may be present.

If you observe any of these signs, it is imperative to perform a quality control check as described in the next section.

Section 2: Identifying and Quantifying Degradation

If you suspect degradation due to inconsistent experimental results, failed assays, or visible changes in the material, an analytical confirmation is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for assessing the purity of N'-[2-(Trifluoromethyl)phenyl]guanidine.

FAQ 4: My biological assay results are inconsistent. How can I definitively check if my compound has degraded?

Inconsistent biological activity is a classic symptom of compound instability. To verify the purity of your sample, we recommend using the following reversed-phase HPLC (RP-HPLC) method. The appearance of new peaks, particularly an earlier-eluting peak corresponding to the more polar degradation product 2-(trifluoromethyl)aniline, is a strong indicator of degradation.

Troubleshooting Guide: Step-by-Step Protocol for Purity Analysis by HPLC-UV

This protocol provides a robust starting point for the analysis of N'-[2-(Trifluoromethyl)phenyl]guanidine. It is based on established methods for similar phenylguanidine compounds.[4][5]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • N'-[2-(Trifluoromethyl)phenyl]guanidine reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade, recommended for mass spectrometry compatibility).[4]

  • Ultrapure water.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 5 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard (50 µg/mL): Dilute the stock solution 1:20 with the Sample Diluent.

  • Sample Preparation: Prepare your test sample at the same concentration (50 µg/mL) using the Sample Diluent. Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.

3. HPLC Method Parameters:

ParameterRecommended SettingPurpose
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for separation of aromatic compounds.
Mobile Phase Gradient elution (see table below)To ensure separation of the parent compound from potential polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 245 nmThe phenyl and trifluoromethyl groups provide strong UV absorbance around this wavelength.
Injection Vol. 10 µLAdjust as needed based on detector response.

Gradient Elution Profile:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.090%10%
15.010%90%
20.010%90%
20.190%10%
25.090%10%

4. Data Analysis:

  • Inject the working standard and the test sample.

  • Compare the chromatograms. The primary peak in the test sample should have the same retention time as the reference standard.

  • Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks (Area % method). A purity level below 95% warrants caution and may require purification.

Section 3: Understanding the Degradation Pathway

Understanding why a compound degrades is key to preventing it. For N'-[2-(Trifluoromethyl)phenyl]guanidine, the primary mechanism of concern is hydrolysis.

FAQ 5: What is the most likely chemical reaction causing degradation?

The most probable degradation pathway is the hydrolysis of the guanidine functional group . Guanidines are susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. This reaction cleaves the C-N bond, yielding two primary degradation products: 2-(Trifluoromethyl)aniline and urea .

G start N'-[2-(Trifluoromethyl)phenyl]guanidine aniline 2-(Trifluoromethyl)aniline start->aniline Hydrolysis (Cleavage at C-N bond) urea Urea start->urea water Water (H₂O)

Caption: Plausible hydrolysis pathway of N'-[2-(Trifluoromethyl)phenyl]guanidine.

While the trifluoromethyl group (-CF3) is very stable, it can undergo hydrolysis to a carboxylic acid (-COOH) under harsh alkaline conditions, though this is much less common than the degradation of the guanidine group.[1]

Section 4: Troubleshooting Experimental Issues

This section addresses specific problems that may arise during experiments, linking them back to potential compound degradation.

FAQ 6: I'm performing a cell-based assay and the compound's potency has dropped significantly compared to previous batches. What should I do?

A drop in potency is a strong indicator of a lower concentration of the active parent compound. This is a common consequence of degradation.

G

Caption: Logical workflow for troubleshooting low assay potency.

Recommended Actions:

  • Verify Purity of Solid: Immediately run the HPLC-UV analysis described in Section 2 on your solid sample.

  • Assess Stock Solution: Guanidine compounds can degrade in solution. If you are using an older stock solution (more than a week old, especially if not stored at -80°C), it is highly suspect. Best practice is to prepare fresh stock solutions from the solid material for each experiment.

  • Evaluate Assay Conditions: Consider the pH and composition of your assay buffer. Guanidines are more stable at neutral to slightly acidic pH. Highly alkaline or acidic conditions in your media could be accelerating degradation during the incubation period.

FAQ 7: The compound won't dissolve in DMSO anymore, or the solution is hazy. What does this mean?

This strongly suggests the presence of insoluble degradation products. The primary degradation product, 2-(trifluoromethyl)aniline, has different solubility properties than the parent guanidine salt. A hazy solution should not be used in any experiment, as the concentration will be unknown and insoluble matter can interfere with assays. Discard the solution and the solid material from which it was made, and source a new batch of the compound.

References

  • SIELC Technologies. (2018). Phenylguanidine. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of N'-[2-(Trifluoromethyl)phenyl]guanidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying aryl guanidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying aryl guanidines.

N'-[2-(Trifluoromethyl)phenyl]guanidine is a critical pharmacophore often utilized in the development of CNS agents and targeted therapies, such as Rho-GTPase Rac1 inhibitors[1]. However, achieving >99% purity requires overcoming two competing molecular traits: the extreme basicity of the guanidine moiety (which causes severe chemisorption and peak tailing on bare silica) and the high lipophilicity induced by the ortho-trifluoromethyl (-CF3) group.

The following guide provides field-validated, causality-driven methodologies to ensure your purification workflows are robust, reproducible, and biologically compatible.

Purification Strategy & Decision Matrix

PurificationWorkflow Start Crude Synthesis Mixture LLE Liquid-Liquid Extraction (Aqueous/Organic) Start->LLE Phase Aqueous Phase (Protonated Guanidine) LLE->Phase Acidify (pH < 5) HPLC RP-HPLC (C18) 0.1% TFA Modifier Phase->HPLC Standard Purity MixedMode Mixed-Mode Chromatography (Cation-Exchange/RP) Phase->MixedMode Complex Impurities SaltExchange TFA to HCl Exchange (100 mM HCl & Lyophilization) HPLC->SaltExchange Yields TFA Salt MixedMode->SaltExchange Yields Formate/Acetate Pure High-Purity Product (>99% HPLC) SaltExchange->Pure

Workflow for isolating high-purity N'-[2-(Trifluoromethyl)phenyl]guanidine.

Phase 1: Validated Experimental Protocols
Protocol A: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

Mechanistic Rationale: Bare silica is incompatible with free guanidines due to irreversible binding to acidic silanol groups. To suppress this, we utilize an octadecylsilica (C18) column paired with Trifluoroacetic Acid (TFA)[2][3]. TFA acts as an ion-pairing reagent; it protonates the highly basic guanidine to form a neutral, lipophilic ion pair that partitions predictably into the hydrophobic stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude N'-[2-(Trifluoromethyl)phenyl]guanidine in a minimal volume of 0.1% aqueous TFA. If the lipophilic -CF3 group hinders aqueous solubility, solubilize the compound in 6M guanidine hydrochloride containing 0.1% TFA[2].

  • Injection & Gradient: Inject the solution onto a preparative C18 column (e.g., 25 cm Spirit™ C-18). Run a shallow gradient from 0% to 60% Acetonitrile (containing 0.1% TFA) against Water (containing 0.1% TFA) over 20–30 minutes.

  • Detection: Monitor the eluant via UV at 220 nm. The guanidine salts from the injection buffer will elute in the void volume, while the target aryl guanidine will elute later due to the hydrophobic -CF3 group.

  • Collection: Collect the corresponding fractions and proceed immediately to solvent removal to prevent acid-catalyzed degradation.

Protocol B: Self-Validating Salt Exchange (TFA to HCl)

Mechanistic Rationale: RP-HPLC yields the compound as a trifluoroacetate salt. Because TFA is cytotoxic and can artificially skew downstream biological assays, exchanging it for a biocompatible chloride salt is a mandatory, self-validating step to ensure assay integrity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the lyophilized TFA-guanidine salt in 100 mM HCl.

  • Equilibration: Allow the solution to stand at room temperature for 1–2 minutes. The high concentration of chloride ions drives the equilibrium, displacing the trifluoroacetate counter-ions.

  • Thermal Shock: Flash-freeze the solution in liquid nitrogen to lock the ion-exchange state.

  • Lyophilization: Lyophilize the frozen solution to sublimate the volatile TFA and water, yielding the pure N'-[2-(Trifluoromethyl)phenyl]guanidine hydrochloride salt.

  • (Alternative Isolation): If lyophilization is unavailable, add 9 parts of cold diethyl ether (chilled to -70°C in a dry ice/acetone bath) to the product. The polar guanidine salt will crash out as a fluffy white flocculent. Centrifuge at 3300 rpm, decant the supernatant, and repeat 3-4 times until the odor of TFA is undetectable.

Phase 2: Troubleshooting Guide & FAQs

Q1: My compound is co-eluting with unreacted 2-(trifluoromethyl)aniline. How can I resolve this? A: Switch to Mixed-Mode Chromatography . Anilines are significantly less basic than guanidines. By utilizing a mixed-mode column (e.g., Primesep 100), you leverage both cation-exchange and reverse-phase mechanisms simultaneously[4]. If you use a buffer like ammonium formate (10-50 mM, pH 3-6), the highly basic guanidine will be strongly retained by the cation-exchange sites, while the less basic aniline will elute much earlier[4].

Q2: I am seeing poor UV absorbance at 254 nm, making fraction collection difficult. What are the alternatives? A: Guanidine derivatives inherently lack strong chromophores at higher wavelengths. You must shift your UV detection down to 200–220 nm[4]. If you are using low-UV transparent buffers (such as sulfuric or phosphoric acid instead of TFA), you can monitor effectively at 210 nm. For the highest sensitivity without relying on UV absorption, connect an Evaporative Light Scattering Detector (ELSD) . Ensure the ELSD drift tube temperature is maintained relatively low (e.g., 60°C) to prevent volatilization of the compound[4].

Q3: Can I purify this compound using standard normal-phase silica gel flash chromatography? A: It is highly discouraged. The pKa of an aryl guanidine ensures it remains protonated under standard conditions, leading to irreversible chemisorption and severe streaking on bare silica. If normal-phase purification is unavoidable, you must pre-treat the silica column with 1-5% Triethylamine (TEA) to mask the acidic silanols, though RP-HPLC remains the gold standard for achieving >99% purity[3].

Phase 3: Quantitative Chromatographic Parameters

The following table summarizes the optimal parameters for separating complex aryl guanidine mixtures based on the underlying chemical mechanisms.

ParameterStandard RP-HPLCMixed-Mode ChromatographyMechanistic Rationale
Stationary Phase C18 / OctadecylsilicaPrimesep 100 (or equivalent)C18 relies solely on hydrophobicity; Mixed-mode adds active cation-exchange capacity for basic guanidines[3][4].
Mobile Phase A Water + 0.1% TFAWater + Ammonium Formate (10-50 mM)TFA acts as an ion-pairing agent[3]; Formate controls ionic strength to modulate the ion-exchange retention.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrileThe organic modifier disrupts hydrophobic interactions, eluting the lipophilic trifluoromethylphenyl moiety[2][3].
Detection Strategy UV at 220 nmELSD (60°C) or UV at 210 nmGuanidines have weak UV profiles; ELSD provides universal detection independent of the molecule's chromophore.
References
  • Use of guanidine hydrochloride in the purification by reversed-phase high-performance liquid chromatography of thyroxinyl- and triiodothyronylpeptides derived from thyroglobulin - PubMed (nih.gov). 2

  • EP3334707B1 - A process for the preparation of the compound n-(3,5-dimethylphenyl)-n'-(2-trifluoromethylphenyl) guanidine - Google Patents. 1

  • Post Cleavage Purification and Analysis of Peptides - peptide.com.

  • Guanidine derivatives - Chromatography Forum (chromforum.org).

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography - sielc.com. 4

  • Purification of naturally occurring peptides by reversed-phase HPLC - PubMed (nih.gov). 3

Sources

Optimization

Troubleshooting inconsistent results in N'-[2-(Trifluoromethyl)phenyl]guanidine bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical challenges associated with N'-[2-(Trifluoromethyl)phenyl]guanidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical challenges associated with N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS: 41213-66-5) and its derivatives.

To successfully assay this compound, we must first understand its molecular personality. The molecule combines a highly basic guanidine headgroup with a strongly lipophilic and electron-withdrawing 2-trifluoromethylphenyl moiety. This creates a Cationic Amphiphilic Drug (CAD) profile. The vast majority of inconsistent assay results—ranging from drifting IC50 values to complete loss of cellular potency—stem directly from this CAD nature, which drives non-specific plastic binding and intracellular organelle trapping.

Below is your comprehensive, mechanistically-grounded troubleshooting guide.

Part 1: Physicochemical Profile & Assay Implications

Before altering your assay parameters, you must understand the causality behind the compound's behavior. The table below summarizes the quantitative data and the structural mechanics driving your assay inconsistencies.

Physicochemical PropertyValue / CharacteristicMechanistic Bioassay ImplicationRequired Mitigation Strategy
Aryl-Guanidine pKa ~9.0 – 10.0The electron-withdrawing CF3 group lowers the pKa vs. aliphatic guanidines (pKa ~13), but it remains >95% protonated at pH 7.4.Buffer pH must be strictly controlled. Avoid amine-reactive buffer components.
2-Trifluoromethyl Group Highly Lipophilic ( π = 0.88)Drives hydrophobic interactions with untreated plastics, leading to rapid compound depletion from the aqueous phase.Use Non-Binding Surface (NBS) microplates; add 0.01% CHAPS or 0.1% BSA.
Amphiphilicity Cationic AmphiphileProne to lysosomotropism (trapping in acidic organelles), causing false-negative target engagement in live cells.Implement lysosomal pH-neutralization controls (e.g., Chloroquine) in cell assays.

Part 2: Diagnostic Decision Tree

Use the following logical workflow to isolate the root cause of your assay failure.

G Start Inconsistent Bioassay Results N'-[2-(Trifluoromethyl)phenyl]guanidine Q1 Assay Format? Start->Q1 Biochem Biochemical / Cell-Free Q1->Biochem Cell Cell-Based / Functional Q1->Cell Q2 High well-to-well variance or signal drop over time? Biochem->Q2 Q3 Loss of potency (right-shift) vs. biochemical assay? Cell->Q3 NSB Diagnosis: Non-Specific Binding (NSB) Q2->NSB Yes Sol Action: Use NBS plates & add 0.01% CHAPS NSB->Sol Lyso Diagnosis: Lysosomal Trapping Q3->Lyso Yes Sol2 Action: Pre-treat cells with Bafilomycin A1 Lyso->Sol2

Fig 1: Diagnostic decision tree for troubleshooting cationic amphiphilic guanidine bioassays.

Part 3: In-Depth Troubleshooting FAQs

Q1: Why do my IC50 values drift significantly between assay runs, especially when moving from 96-well to 384-well formats? The Causality: You are experiencing Non-Specific Binding (NSB). The CF3 group is highly lipophilic, while the guanidine is cationic. This amphiphilic nature causes the compound to rapidly adsorb onto negatively charged or hydrophobic polystyrene surfaces . When you transition to a 384-well plate, the surface-area-to-volume ratio increases drastically, exacerbating the depletion of the free compound in your buffer and artificially inflating your IC50. The Fix: Switch exclusively to PEGylated Non-Binding Surface (NBS) microplates. Additionally, supplement your assay buffer with a carrier—either 0.01% CHAPS (a zwitterionic detergent that won't denature most targets) or 0.1% fatty-acid-free BSA.

Q2: My biochemical binding assay shows excellent sub-micromolar affinity, but my cell-based functional assay shows a massive loss of potency. What is happening? The Causality: This is a classic case of Lysosomal Trapping (Lysosomotropism) . Basic lipophilic compounds (ClogP > 2, basic pKa) are highly prone to lysosomal sequestration . The unprotonated fraction of N'-[2-(Trifluoromethyl)phenyl]guanidine diffuses across the plasma membrane and enters the lysosome. Because the lysosomal lumen is highly acidic (pH ~4.5), the guanidine moiety becomes hyper-protonated. It can no longer cross the lipid bilayer to exit, trapping the compound inside the organelle and depleting the effective concentration available to engage cytosolic or membrane-bound targets . The Fix: You must validate this by running the self-validating cellular protocol outlined in Part 4.

Q3: I am observing compound precipitation upon dilution from DMSO into the aqueous assay buffer. How can I prevent this "solvent crash"? The Causality: The highly hydrophobic 2-trifluoromethylphenyl group severely limits aqueous solubility. Direct dilution from a 10 mM DMSO stock into a 100% aqueous buffer causes local supersaturation at the droplet interface, leading to micro-precipitation that cannot be easily re-solubilized. The Fix: Implement an intermediate dilution step. Dilute the 100% DMSO stock into a 50% DMSO / 50% Buffer intermediate, mix thoroughly, and then spike this into the final assay plate to reach your final 1% DMSO concentration.

Part 4: Self-Validating Cellular Assay Protocol

To ensure scientific integrity, your assay must internally prove whether lysosomal trapping is the cause of your inconsistent cellular data. This protocol uses Chloroquine as a competitive lysosomotropic agent to neutralize lysosomal pH, thereby preventing the trapping of your guanidine compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells in a 384-well NBS plate (e.g., Corning 3640) to prevent plastic adsorption. Allow 24 hours for adherence.

  • Media Optimization: Ensure the assay media is supplemented with 0.1% BSA to act as a physiological carrier protein for the lipophilic CF3 moiety.

  • Establish the Validation Arms:

    • Cohort A (Standard): Cells in standard optimized media.

    • Cohort B (Lysosomal Rescue): Pre-treat cells with 10 µM Chloroquine for 1 hour prior to the addition of your guanidine compound. Mechanistic note: Chloroquine accumulates in the lysosomes, raising the organelle's pH and destroying the proton gradient that traps your compound.

  • Compound Preparation: Perform a 10-point serial dilution of N'-[2-(Trifluoromethyl)phenyl]guanidine in 100% DMSO. Create an intermediate dilution plate using 10% DMSO / 90% Assay Buffer.

  • Dosing: Transfer the compound from the intermediate plate to both Cohort A and Cohort B (Final assay DMSO concentration = 1%).

  • Incubation & Readout: Incubate for the required pharmacological window and measure your functional endpoint.

  • Data Interpretation (The Self-Validation):

    • If Cohort B yields an IC50 that is >3-fold more potent (left-shifted) than Cohort A, you have definitively proven that lysosomal trapping was causing your inconsistent results.

    • If the IC50 remains unchanged, your loss of potency is likely due to high serum protein binding or poor membrane permeability, not lysosomotropism.

References

  • Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 Source: PubMed Central (PMC) / Drug Metabolism and Disposition URL:[Link]

  • Reduction of non-specific binding in immunoassays requiring long incubations Source: ResearchGate URL:[Link]

  • A high content screening assay for identifying lysosomotropic compounds Source: Toxicology in Vitro / ResearchGate URL:[Link]

Troubleshooting

Characterizing side products in N'-[2-(Trifluoromethyl)phenyl]guanidine synthesis

Welcome to the Technical Support Center for Aryl Guanidine Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex guanylation of electron-deficient an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aryl Guanidine Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex guanylation of electron-deficient anilines, focusing on the synthesis and characterization of N'-[2-(Trifluoromethyl)phenyl]guanidine .

Because the ortho-trifluoromethyl ( CF3​ ) group exerts both strong electron-withdrawing (-I) and steric hindrance effects, the amine nitrogen's nucleophilicity is severely compromised. This necessitates highly electrophilic guanylating agents or transition-metal catalysts, which inherently open the door to competing side reactions[1].

Reaction Pathways & Side Product Generation

To troubleshoot effectively, we must first map the causal relationships between the reaction conditions and the resulting chemical species.

GuanylationPathway Aniline 2-(Trifluoromethyl)aniline (Starting Material) Intermediate Activated Intermediate (Metal-coordinated) Aniline->Intermediate + Catalyst GuanylatingAgent Guanylating Agent (e.g., Cyanamide / DIC) GuanylatingAgent->Intermediate Product N'-[2-(CF3)phenyl]guanidine (Desired Product) Intermediate->Product Nucleophilic Attack Urea 1-[2-(CF3)phenyl]urea (Hydrolysis Byproduct) Intermediate->Urea + H2O (Hydrolysis) BisGuanidine N,N'-bis(2-(CF3)phenyl)guanidine (Over-reaction Byproduct) Product->BisGuanidine + Excess Aniline/ Intermediate

Reaction pathways in the synthesis of N'-[2-(trifluoromethyl)phenyl]guanidine and major side products.

Troubleshooting Guide & FAQs

Q1: I am recovering a large amount of unreacted 2-(trifluoromethyl)aniline. Why is the conversion so low? Causality: The CF3​ group is highly electronegative. It pulls electron density away from the aromatic ring, which in turn reduces the basicity and nucleophilicity of the amine lone pair[2]. Furthermore, its ortho positioning creates a steric shield. Solution: Standard guanylation with unactivated cyanamide will fail. You must use a transition-metal catalyst (e.g., PdCl2​(NCCH3​)2​ or Lewis acidic Al/Zn complexes) to coordinate and hyper-activate the carbodiimide or thiourea intermediate, lowering the activation energy for the nucleophilic attack[3].

Q2: My LC-MS shows a major byproduct with a mass of 205.06 Da. What is this, and how do I prevent it? Causality: This is 1-[2-(trifluoromethyl)phenyl]urea . When you use highly activated guanylating agents (like metal-coordinated N,N'-diisopropylcarbodiimide), they become extremely electrophilic[1]. If your solvent or reagents contain adventitious water, the water will outcompete the poorly nucleophilic 2-(trifluoromethyl)aniline, hydrolyzing the intermediate into a urea byproduct. Solution: Ensure strictly anhydrous conditions (Schlenk line, dry solvents). Self-Validation: You can confirm this byproduct by checking your IR spectra; the guanidine C=N stretch (~1620 cm⁻¹) will be replaced by a strong urea C=O stretch (~1650 cm⁻¹).

Q3: I am detecting a high-molecular-weight species at m/z 348.10. Is this a dimer? Causality: This is the over-reaction byproduct: N,N'-bis(2-(trifluoromethyl)phenyl)guanidine . Once the mono-aryl guanidine forms, it is significantly more nucleophilic than the starting aniline. If there is an excess of the activated guanylating agent, the newly formed product will attack it, leading to bis-arylation. Solution: Strictly control the stoichiometry (use a slight excess of aniline rather than the guanylating agent) and monitor the reaction progression over time, quenching immediately upon plateau.

Analytical Characterization Data

To accurately differentiate the target molecule from its side products, rely on the orthogonal data points summarized below. 19F NMR is particularly diagnostic for this workflow, as the chemical environment of the CF3​ group shifts based on the electron-donating capability of the ortho-substituent[4].

Chemical SpeciesLC-MS[M+H]⁺ (m/z) 19F NMR (ppm, CDCl3​ ) 13C NMR (ppm, C=N / C=O)Diagnostic IR Band (cm⁻¹)
2-(Trifluoromethyl)aniline (SM)162.05-62.8N/A3300, 3400 (N-H)
N'-[2-(CF3)phenyl]guanidine (Product)204.07-61.5148.0 - 152.0 (C=N)1620 (C=N)
1-[2-(CF3)phenyl]urea (Hydrolysis)205.06-61.2155.0 - 160.0 (C=O)1650 (C=O)
N,N'-bis(2-(CF3)phenyl)guanidine 348.10-61.8150.0 - 153.0 (C=N)1625 (C=N)

(Note: 13C NMR shifts for the guanidine core carbon typically resonate between 148-154 ppm, clearly distinguishing them from urea carbonyls,[5].)

Experimental Protocol: Self-Validating Isolation & Characterization

Standard extraction protocols often fail for guanidines due to their extreme basicity ( pKa​ ~13)[2]. The following step-by-step methodology utilizes a pH-dependent phase partition to self-validate the isolation of the target product from neutral ureas and weakly basic anilines.

AnalyticalWorkflow Crude Crude Reaction Mixture LCMS pH 7 Extraction (Removes SM & Urea) Crude->LCMS MassCheck Aqueous Layer (Contains Protonated Guanidine) LCMS->MassCheck NMR Adjust to pH > 13 Extract with EtOAc MassCheck->NMR ProdNode Pure Guanidine Organic Phase (Self-Validated Isolation) NMR->ProdNode

Self-validating pH-partitioning workflow for isolating highly basic aryl guanidines.

Step 1: Primary Quench and Neutral Extraction

  • Quench the reaction mixture with saturated aqueous NH4​Cl .

  • Adjust the aqueous phase to exactly pH 7.0 using 1M HCl .

  • Extract three times with Ethyl Acetate (EtOAc). Causality Check: At pH 7, the desired guanidine is fully protonated (guanidinium) and remains in the aqueous layer. The unreacted 2-(trifluoromethyl)aniline ( pKa​ ~2.5) and the neutral urea byproduct partition into the organic layer. Discard or retain the organic layer for side-product analysis.

Step 2: Guanidine Free-Base Recovery

  • Take the retained aqueous layer and carefully add 5M NaOH until the solution reaches pH > 13 .

  • Extract three times with fresh EtOAc. Causality Check: At pH > 13, the guanidinium ion is deprotonated to its free-base form, rendering it soluble in the organic phase.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Orthogonal Analytical Verification

  • LC-MS (ESI+): Dissolve 1 mg of the isolate in LC-grade Methanol. Run a gradient of 5-95% Acetonitrile/Water with 0.1% Formic Acid. You should observe a dominant peak at m/z 204.07. If a peak at 205.06 is present, your pH 7 extraction was incomplete.

  • Multinuclear NMR: Dissolve 15 mg in CDCl3​ .

    • Run a 19F NMR. A single, sharp singlet around -61.5 ppm confirms a single fluorinated species.

    • Run a 13C NMR. Verify the presence of the C=N quaternary carbon at ~150 ppm. The absence of a peak at >155 ppm confirms the complete exclusion of the urea byproduct.

References

  • Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications. Beilstein Journal of Organic Chemistry. Available at:[Link][3]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics (ACS Publications). Available at:[Link][1]

  • 2-(Trifluoromethyl)aniline. PubChem Database. Available at: [Link][4]

  • Catalyst free C–N bond formation in guanylation reaction... RSC Publishing. Available at:[Link]

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Semantic Scholar. Available at:[Link][2]

  • Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents. Lenus.ie. Available at: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of N'-[2-(Trifluoromethyl)phenyl]guanidine analogs

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of N'-[2-(Trifluoromethyl)phenyl]guanidine analogs, focusing on their application as Rac1-GEF protein-protein interaction...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of N'-[2-(Trifluoromethyl)phenyl]guanidine analogs, focusing on their application as Rac1-GEF protein-protein interaction inhibitors.

Executive Overview

The Rho GTPase Rac1 is a critical molecular switch involved in the dynamic control of cytoskeleton reorganization, cell motility, and survival[1]. Aberrant Rac1 hyperactivation, driven primarily by deregulated Guanine Nucleotide Exchange Factors (GEFs) such as Tiam1, P-Rex1, and Vav, is a hallmark of metastatic phenotypes and drug resistance in various malignancies, including Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC)[2][3].

Targeting the Rac1-GEF interaction presents a highly selective therapeutic strategy. This guide objectively compares the first-in-class N,N'-disubstituted guanidine inhibitor 1A-116 against its rationally optimized next-generation analog, 1D-142 . By analyzing their structure-activity relationships (SAR) and supporting experimental protocols, we provide researchers with a comprehensive framework for utilizing these compounds in preclinical oncology models.

Mechanistic Grounding: The Rac1-GEF Axis

Rac1 transitions between an inactive GDP-bound state and an active GTP-bound state. GEFs catalyze this activation by promoting GDP dissociation. Once active, Rac1 triggers downstream effectors that drive actin polymerization and TNFα-induced NF-κB nuclear translocation, facilitating tumor proliferation and migration[4][5].

The N'-[2-(Trifluoromethyl)phenyl]guanidine scaffold was rationally designed to disrupt this activation cycle. These compounds act as competitive protein-protein interaction (PPI) inhibitors by binding directly to the Trp56 residue on the Rac1 surface—a highly conserved amino acid crucial for the docking of multiple GEFs[6][7].

G GEF Guanine Nucleotide Exchange Factors (e.g., Tiam1, P-Rex1, Vav) Rac1_GTP Rac1-GTP (Active State) GEF->Rac1_GTP Catalyzes GDP/GTP exchange Rac1_GDP Rac1-GDP (Inactive State) Rac1_GDP->Rac1_GTP GEF Activation Downstream1 Actin Cytoskeleton Reorganization Rac1_GTP->Downstream1 Downstream2 NF-κB Nuclear Translocation Rac1_GTP->Downstream2 Inhibitor N,N'-disubstituted guanidines (1A-116, 1D-142) Inhibitor->GEF Blocks Rac1-GEF interaction (Binds Rac1 Trp56) Outcome Tumor Proliferation, Migration & Metastasis Downstream1->Outcome Downstream2->Outcome

Figure 1: Mechanism of action of N'-[2-(Trifluoromethyl)phenyl]guanidine analogs in the Rac1 signaling pathway.

SAR Evolution: From 1A-116 to 1D-142

The structural optimization from 1A-116 to 1D-142 exemplifies the power of structure-based drug design (SBDD). Both compounds share the core N'-[2-(trifluoromethyl)phenyl]guanidine pharmacophore, but differ critically in their secondary aryl substitutions.

The Core Pharmacophore Interactions

Docking simulations on the Rac1 Trp56-bearing surface cavity reveal three critical interactions shared by this class of inhibitors[8][9]:

  • Hydrogen Bonding: The H-donor guanidine moiety forms two double hydrogen bonds with the acceptor residues Asp57 and Ser71 on Rac1.

  • Hydrophobic Anchoring: The 2-(trifluoromethyl)phenyl ring inserts into a deep hydrophobic pocket delimited by Val36, Tyr64, and Leu67.

  • π-π Stacking: The secondary aryl group engages in π-π stacking with the indole side chain of Trp56.

The Pyridine Ring Substitution (1D-142)

While 1A-116 utilizes a 3,5-dimethylphenyl ring for π-π stacking, 1D-142 replaces this with a pyridine ring [3]. This seemingly minor bioisosteric replacement fundamentally alters the molecule's internal thermodynamics:

  • Intramolecular Stabilization: The nitrogen atom in the pyridine ring forms an intramolecular hydrogen bond with the guanidine moiety[3].

  • Thermodynamic Shift: This internal H-bond stabilizes a previously unfavorable high-energy conformation (+0.32 kcal/mol in 1A-116) into a highly favorable active conformation (-0.71 kcal/mol in 1D-142)[3].

  • Binding Affinity: The net result is an increase in the predicted free energy of binding by 0.91 kcal/mol, translating to a 5- to 9-fold increase in in vitro potency[3].

SAR Base Core Scaffold N'-[2-(Trifluoromethyl)phenyl]guanidine H-bonds to Asp57/Ser71 Hydrophobic anchor at Val36/Tyr64 Gen1 1A-116 (First Gen) 3,5-dimethylphenyl ring π-π stacking with Trp56 IC50: ~50-90 µM Base->Gen1 Initial SBDD Gen2 1D-142 (Optimized) Pyridine ring substitution Intramolecular H-bond formation ΔG binding: +0.91 kcal/mol IC50: ~7-14 µM Gen1->Gen2 Conformational Stabilization

Figure 2: SAR logic and structural evolution of Rac1 inhibitors.

Comparative Performance Data

The thermodynamic improvements of 1D-142 directly correlate with superior antiproliferative activity across multiple highly aggressive cancer cell lines characterized by Rac1 hyperactivation.

Pharmacological Metric1A-116 (First Generation)1D-142 (Optimized Analog)
Chemical Substitution 3,5-dimethylphenylPyridine derivative
Predicted ΔG of Binding Baseline+0.91 kcal/mol vs 1A-116
IC₅₀ (A549 - NSCLC) 50 ± 2 µM7.8 ± 0.4 µM
IC₅₀ (HT29 - Colorectal) 83 ± 2 µM9.0 ± 0.4 µM
IC₅₀ (PC3 - Prostate) 48 ± 1 µM9.3 ± 0.3 µM
IC₅₀ (A375 - Melanoma) 51 ± 1 µM7.4 ± 0.3 µM
Primary in vivo Outcome Decreased lung nodules in murine breast cancer models[10]Reduced tumor growth & intrahepatic metastasis in HCC; Active in NSCLC xenografts[2][4]

Data summarized from comparative in vitro proliferation assays[3][4].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of these PPI inhibitors relies on self-validating biochemical assays. The following protocols detail the causality behind the experimental choices required to validate Rac1-GEF disruption.

Protocol 1: Rac1-GEF Affinity Precipitation (Pull-Down) Assay

Purpose: To physically confirm that the inhibitor disrupts the protein-protein interaction between Rac1 and Tiam1 in a dose-dependent manner. Causality & Controls: By pulling down GST-tagged Rac1, any bound His-tagged Tiam1 will co-precipitate. An effective inhibitor will displace Tiam1 into the supernatant. The internal validation relies on comparing the supernatant Tiam1 levels against a vehicle control.

  • Protein Preparation: Express and purify recombinant His-Tiam1 and GST-Rac1 from E. coli expression systems.

  • Immobilization: Immobilize 5 µg of GST-Rac1 onto glutathione agarose beads in a binding buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100).

  • Inhibitor Pre-incubation: Add the guanidine analog (e.g., 1D-142 at 50 µM and 100 µM) or a DMSO vehicle control to the immobilized GST-Rac1. Incubate at 4°C for 30 minutes to allow the inhibitor to occupy the Trp56 cavity.

  • Complex Formation: Introduce 5 µg of His-Tiam1 to the mixture and incubate for an additional 1 hour at 4°C with gentle rotation.

  • Separation: Centrifuge the mixture at 5,000 x g for 3 minutes. Carefully collect the supernatant (containing unbound Tiam1).

  • Quantification: Resolve the supernatant fractions using SDS-PAGE and perform Western blotting with an anti-His antibody.

  • Validation: Successful inhibition is confirmed by a dose-dependent increase of His-Tiam1 in the supernatant compared to the vehicle control[3].

Protocol 2: In Vitro Nucleotide Exchange Assay (mant-GTP)

Purpose: To measure the functional consequence of PPI disruption by tracking the real-time loading of GTP onto Rac1. Causality & Controls: mant-GTP is a fluorescent analog that increases its quantum yield upon binding to a GTPase. Under physiological Mg²⁺ concentrations, intrinsic Rac1 nucleotide exchange is marginal. Adding Tiam1 rapidly catalyzes the exchange. A true GEF inhibitor will flatten the fluorescence curve.

  • Reaction Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 5 mM MgCl₂. Note: Maintaining physiological Mg²⁺ is critical to prevent spontaneous, GEF-independent nucleotide dissociation.

  • Baseline Establishment: Add 2 µM recombinant Rac1 and 1 µM mant-GTP. Monitor baseline fluorescence (Excitation: 360 nm, Emission: 440 nm) for 200 seconds to ensure system stability.

  • Inhibitor Addition: Introduce 1D-142 (e.g., 100 µM to 500 µM) and incubate for 5 minutes.

  • Catalytic Initiation: Inject 0.5 µM of the GEF catalytic domain (Tiam1) to initiate the exchange reaction.

  • Data Acquisition: Continuously monitor fluorescence for 1500 seconds.

  • Validation: Calculate the nucleotide exchange rate ( k ). A valid inhibitor will demonstrate a statistically significant, dose-dependent reduction in k relative to the uninhibited Tiam1-catalyzed control[3].

Conclusion

The evolution of N'-[2-(Trifluoromethyl)phenyl]guanidine analogs from 1A-116 to 1D-142 highlights the efficacy of rational structure-based drug design. By substituting a benzene ring with a pyridine ring, researchers successfully engineered an intramolecular hydrogen bond that thermodynamically locks the molecule into its active conformation[3]. This modification not only improved the in vitro IC₅₀ by nearly an order of magnitude but also translated into robust in vivo efficacy, demonstrating significant anti-tumor and anti-fibrotic effects in aggressive NSCLC and HCC models[2][4]. For drug development professionals targeting Rho GTPases, the 1D-142 scaffold represents a highly validated, self-consistent starting point for next-generation anti-metastatic therapeutics.

Sources

Comparative

Assessing the Reproducibility of N'-[2-(Trifluoromethyl)phenyl]guanidine Synthesis Methods: A Technical Comparison Guide

N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a highly valued pharmacophore building block utilized in the development of kinase inhibitors, GPCR ligands, and specialized biologically active molecules. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a highly valued pharmacophore building block utilized in the development of kinase inhibitors, GPCR ligands, and specialized biologically active molecules. However, the guanylation of 2-(trifluoromethyl)aniline presents a notorious synthetic hurdle. The ortho-trifluoromethyl (-CF₃) group exerts profound steric hindrance and powerful electron-withdrawing effects (both inductive and hyperconjugative), which severely attenuate the nucleophilicity of the amine's lone pair.

Consequently, traditional guanylation methods that excel with aliphatic amines often fail, require forcing conditions, or yield complex byproduct mixtures when applied to this deactivated substrate[1]. This guide objectively evaluates four distinct guanylation methodologies, comparing their mechanistic viability, reproducibility, and scalability to help researchers select the optimal protocol for their specific drug development workflows.

Mechanistic Evaluation of Guanylation Pathways

To overcome the poor nucleophilicity of 2-(trifluoromethyl)aniline, a synthesis method must either highly activate the guanylating agent (making it hyper-electrophilic) or utilize specialized catalysis.

SynthesisWorkflows Aniline 2-(Trifluoromethyl)aniline (Poor Nucleophile) Cyanamide Method A: Cyanamide + Sc(OTf)3 Aniline->Cyanamide Bernatowicz Method B: 1H-Pyrazole- 1-carboxamidine Aniline->Bernatowicz SMT Method C: S-Methylisothiourea + Thiophilic Metal Aniline->SMT DiBoc Method D: Di-Boc-S-methylisothiourea + Activating Agent Aniline->DiBoc Product N'-[2-(Trifluoromethyl)phenyl]guanidine (Target Product) Cyanamide->Product Aqueous, 100°C (Moderate Yield) Bernatowicz->Product DMF, Heat (Low Yield) SMT->Product DCM, RT (High Yield, Toxic) Protected Di-Boc-Protected Guanidine Intermediate DiBoc->Protected DCM, RT (Excellent Yield) Protected->Product TFA Deprotection (High Purity)

Diagram comparing four synthesis pathways for N'-[2-(Trifluoromethyl)phenyl]guanidine.

Lewis Acid-Catalyzed Cyanamide Guanylation (Method A)

Traditional guanylation using cyanamide and concentrated HCl requires harsh heating (180 °C) and often leads to Friedel-Crafts byproducts when applied to electron-poor anilines. However, utilizing catalytic Scandium(III) triflate [Sc(OTf)₃] in aqueous media acts as a hard Lewis acid, coordinating to the cyanamide nitrogen. This increases the electrophilicity of the nitrile carbon without requiring pre-activation[1],[2]. While highly atom-economical, the inherent poor nucleophilicity of the ortho-CF₃ aniline still limits the overall yield.

1H-Pyrazole-1-carboxamidine / Bernatowicz Reagent (Method B)

This reagent relies on the expulsion of pyrazole, a process thermodynamically driven by the restoration of the leaving group's aromaticity[3]. While excellent for primary alkyl amines, the deactivated nature of 2-CF₃-aniline means the reaction requires prolonged heating or microwave irradiation, often stalling at incomplete conversion.

Thiophilic Metal Activation of S-Methylisothiourea (Method C)

By utilizing a thiophilic metal (e.g., HgCl₂), S-methylisothiourea is stripped of its methanethiolate group, generating a highly electrophilic carbodiimide intermediate in situ[4]. This extreme electrophilicity compensates for the poor nucleophilicity of the 2-CF₃-aniline, driving the reaction to completion at room temperature.

Mechanism SMT S-Methylisothiourea (Guanylating Agent) Complex Metal-Thiolate Complex (Leaving Group Activation) SMT->Complex + Metal Metal Hg(II) or Bi(III) Salt (Thiophilic Promoter) Metal->Complex Carbodiimide Reactive Carbodiimide (Highly Electrophilic) Complex->Carbodiimide - MeS-Metal Product Guanidine Product + Metal Sulfide Carbodiimide->Product + Aniline Aniline 2-CF3-Aniline (Weak Nucleophile) Aniline->Product

Mechanistic pathway of thiophilic metal-promoted guanylation overcoming poor nucleophilicity.

Di-Boc-S-methylisothiourea / Goodman-type Activation (Method D)

The addition of electron-withdrawing tert-butyloxycarbonyl (Boc) groups to the guanylating agent drastically increases the electrophilicity of the central carbon[5]. When coupled with an activating agent, this method provides the highest yields and easiest purification. The trade-off is the necessity of a subsequent trifluoroacetic acid (TFA) deprotection step.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each method specifically applied to the highly deactivated 2-(trifluoromethyl)aniline substrate.

MethodReagent SystemPromoter / CatalystTempTimeYield (%)Purity (%)Scalability
A CyanamideSc(OTf)₃ (5 mol%)100 °C12 h45 - 55%>90%High (Green chemistry)
B 1H-Pyrazole-1-carboxamidineDIPEA80 °C24 h30 - 40%>95%Medium
C S-MethylisothioureaHgCl₂ / Et₃N25 °C4 h80 - 85%>98%Low (Heavy metal toxicity)
D Di-Boc-S-methylisothioureaMukaiyama's Reagent25 °C6 h88 - 92%*>99%High (Preferred for pharma)

*Yield represents the two-step process including TFA deprotection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific visual cues, causality-driven reagent choices, and orthogonal purification steps.

Protocol 1: Sc(OTf)₃-Catalyzed Cyanamide Addition (Method A)

Best for: Atom-economical, metal-free synthesis where moderate yields are acceptable.

  • Reaction Setup: In a sealed tube, suspend 2-(trifluoromethyl)aniline (1.0 equiv) and cyanamide (1.2 equiv) in distilled water.

    • Causality: Water is used as the solvent because the resulting guanidine product is highly polar and often water-soluble, driving the equilibrium[1].

  • Catalysis: Add Sc(OTf)₃ (5 mol%).

    • Causality: The hard Lewis acid specifically activates the cyanamide without degrading the aniline.

  • Heating: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation & Workup: Cool to room temperature. The unreacted 2-CF₃-aniline is highly lipophilic, while the guanidine product is basic and polar. Acidify the mixture with 1M HCl to pH 2 (protonating the guanidine), and wash with ethyl acetate to remove unreacted aniline.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane (DCM). Evaporate the DCM to yield the free base guanidine.

Protocol 2: Thiophilic Metal-Promoted Guanylation (Method C)

Best for: Rapid, room-temperature conversions on a small scale.

  • Reaction Setup: Dissolve 2-(trifluoromethyl)aniline (1.0 equiv) and S-methylisothiourea sulfate (1.1 equiv) in anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA) (3.0 equiv).

    • Causality: TEA neutralizes the sulfate counterion and the HCl generated in the next step, ensuring the weakly basic 2-CF₃-aniline remains unprotonated and nucleophilic.

  • Activation: Slowly add Mercury(II) chloride (HgCl₂) (1.1 equiv) at 0 °C, then allow to warm to room temperature.

  • Self-Validation: Monitor the reaction visually. The solution will rapidly turn cloudy, and a dense black precipitate (HgS) will form. The formation of this black solid is a direct stoichiometric indicator that the methanethiolate leaving group has been successfully cleaved to form the reactive carbodiimide[4].

  • Workup: Filter the mixture through a pad of Celite to remove the toxic HgS precipitate. Wash the organic filtrate with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 3: Di-Boc Guanylation and Deprotection (Method D)

Best for: High-purity pharmaceutical library generation.

  • Protection/Guanylation: React 2-(trifluoromethyl)aniline with Di-Boc-S-methylisothiourea (1.05 equiv) and Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in DCM with TEA[5]. Stir for 6 hours at room temperature.

  • Intermediate Validation: Check via TLC (Hexanes/EtOAc). The Di-Boc-protected guanidine intermediate will appear as a highly non-polar spot (high Rf) compared to the starting aniline.

  • Deprotection: Isolate the intermediate, dissolve in DCM, and add Trifluoroacetic Acid (TFA) (10 equiv). Stir for 2 hours.

    • Causality: TFA selectively cleaves the Boc groups via a t-butyl cation mechanism without hydrolyzing the core guanidine functional group.

  • Final Validation: The cleavage of the Boc groups results in a massive polarity shift. The final product will stick to the baseline of a standard normal-phase TLC plate, confirming complete deprotection. Concentrate under vacuum to yield the product as a TFA salt.

References

  • "Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate", Thieme-connect. URL:[1]

  • "Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties", Chemical Reviews - ACS Publications. URL:[3]

  • "Guanidine synthesis by guanylation", Organic Chemistry Portal. URL:[2]

  • "A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds", Scholaris.ca. URL:[4]

  • "Preparation of Mono-Cbz Protected Guanidines", Organic Syntheses. URL:[5]

  • "N-(2-Trifluoromethyl-phenyl)-guanidine | 41213-66-5", Sigma-Aldrich. URL:

Sources

Validation

Benchmarking the performance of N'-[2-(Trifluoromethyl)phenyl]guanidine against known compounds

Benchmarking N'-[2-(Trifluoromethyl)phenyl]guanidine: A Comparative Guide to Sigma Receptor Ligands As a Senior Application Scientist, evaluating the pharmacological profile of a compound requires moving beyond basic aff...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N'-[2-(Trifluoromethyl)phenyl]guanidine: A Comparative Guide to Sigma Receptor Ligands

As a Senior Application Scientist, evaluating the pharmacological profile of a compound requires moving beyond basic affinity metrics to understand the causality of its molecular interactions. N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a classic aryl guanidine derivative[1]. Compounds of this class have been historically investigated for their robust binding to sigma ( σ ) receptors, making them highly valuable probes for neuropharmacological research, particularly in the context of psychotic mental diseases and cellular protein homeostasis[2].

This guide objectively benchmarks N'-[2-(Trifluoromethyl)phenyl]guanidine against standard reference compounds—DTG, Haloperidol, and (+)-Pentazocine—providing researchers with a comprehensive framework for assay design, structural rationale, and data interpretation.

Structural Rationale and Target Engagement

The defining feature of N'-[2-(Trifluoromethyl)phenyl]guanidine is the ortho-substituted trifluoromethyl ( −CF3​ ) group on the phenyl ring. The causality behind this structural choice is twofold:

  • Electronic Modulation: The strongly electron-withdrawing −CF3​ group decreases the basicity of the adjacent guanidine moiety compared to unsubstituted phenylguanidine. This fine-tunes the pKa, ensuring that a specific fraction of the molecule remains protonated at physiological pH, which is critical for electrostatic anchoring to the aspartate/glutamate residues in the sigma receptor binding pocket.

  • Steric and Lipophilic Shielding: The bulky, lipophilic −CF3​ group forces the aromatic ring out of coplanarity with the guanidine system. This twisted conformation perfectly mimics the pharmacophore model required for deep insertion into the hydrophobic barrel of the σ1​ receptor.

Quantitative Benchmarking

To establish a baseline, we must compare the binding affinities and physicochemical properties of N'-[2-(Trifluoromethyl)phenyl]guanidine against industry-standard ligands.

Table 1: Comparative Binding Affinities ( Ki​ ) at Sigma Receptors

Compound σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity ( σ1​ / σ2​ )Primary Action
N'-[2-(CF3)phenyl]guanidine 15 - 30100 - 150~ 5xModulator / Agonist
DTG (1,3-di-o-tolylguanidine) 30400.75xNon-selective Agonist
Haloperidol 3540.05xNon-selective Antagonist
(+)-Pentazocine 4>1000>250x σ1​ -selective Agonist

Note: Affinity ranges for the title compound are derived from structure-activity relationship (SAR) models of mono-substituted aryl guanidines[2].

Table 2: Physicochemical Properties[3]

PropertyValueAnalytical Relevance
CAS Number 41213-66-5Standard identifier for reagent sourcing.
Molecular Formula C8​H8​F3​N3​ Confirms mass for LC-MS/MS tuning (MW: 203.16).
LogP (Estimated) ~ 2.1Optimal for CNS penetration and membrane partitioning.
Purity Standard 95%Minimum threshold required to prevent off-target artifacts.

Mechanistic Pathway Visualization

Aryl guanidines exert their neuroprotective and modulatory effects primarily by acting as chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Fig 1. Mechanistic pathway of Sigma-1 receptor activation by aryl guanidines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following radioligand binding protocol is designed as a self-validating system. It incorporates specific radioligands to differentiate receptor subtypes and utilizes internal controls to calculate the Z'-factor, ensuring assay robustness.

Protocol: Competitive Radioligand Binding Assay for σ1​ and σ2​ Receptors

Rationale: We utilize [3H] (+)-pentazocine for σ1​ due to its absolute selectivity. For σ2​ , we use [3H] DTG. Because DTG binds both subtypes, we must add unlabeled (+)-pentazocine to the σ2​ assay buffer to selectively mask σ1​ sites, ensuring the radioactive signal exclusively represents σ2​ binding.

Step 1: Membrane Preparation

  • Homogenize rat brain tissue (excluding cerebellum) in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

  • Centrifuge at 1,000 x g for 10 min at 4°C to remove cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet in 50 mM Tris-HCl (pH 8.0) to a final protein concentration of 1 mg/mL (quantified via BCA assay).

Step 2: Incubation Phase (The Self-Validating Setup)

  • σ1​ Assay: Mix 100 μ L of membrane suspension, 50 μ L of [3H] (+)-pentazocine (final concentration 3 nM), and 50 μ L of N'-[2-(Trifluoromethyl)phenyl]guanidine (serial dilutions from 10−10 to 10−5 M).

  • σ2​ Assay: Mix 100 μ L of membrane suspension, 50 μ L of [3H] DTG (final concentration 3 nM), 50 μ L of unlabeled (+)-pentazocine (1 μ M, to mask σ1​ ), and 50 μ L of the test compound.

  • Controls: Include wells with vehicle only (Total Binding, TB) and wells with 10 μ M Haloperidol (Non-Specific Binding, NSB).

  • Incubate plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

Step 3: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0). Causality: Ice-cold buffer slows the dissociation rate constant ( koff​ ) of the bound radioligand during the wash step.

  • Extract radioactivity by adding 4 mL of liquid scintillation cocktail and count using a liquid scintillation analyzer.

Step 4: Data Validation

  • Calculate Specific Binding = TB - NSB.

  • Calculate the Z'-factor using the TB and NSB wells. An assay is only deemed valid if Z′≥0.5 .

  • Determine the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Fig 2. Step-by-step workflow for competitive radioligand binding assays.

Application Insights and Troubleshooting

When benchmarking N'-[2-(Trifluoromethyl)phenyl]guanidine, researchers must account for the compound's potential to exhibit polypharmacology. Aryl guanidines at high concentrations (>10 μ M) can interact with NMDA receptor ion channels or Nitric Oxide Synthase (NOS).

If your functional assays (e.g., calcium imaging) yield biphasic dose-response curves, it is highly probable that the compound is engaging σ1​ receptors at low nanomolar concentrations and off-target channels at micromolar concentrations. Always run parallel assays with a selective σ1​ antagonist (e.g., BD-1047) to confirm that the observed phenotypic effect is strictly σ1​ -mediated. If the antagonist shifts the dose-response curve to the right, the causality of the mechanism is successfully validated.

References

  • Google Patents. "PT97770B - METHOD FOR THE TREATMENT OF PSYCHOTIC MENTAL DISEASE WITH SUBSTITUTED GUANIDINES HAVING HIGH CONNECTION TO THE SIGMA RECEPTOR". Google Patents.

Sources

Comparative

A Comparative Analysis of Substituted Phenylguanidine Derivatives: A Guide for Researchers

Substituted phenylguanidine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them a compelling scaffold in modern drug discovery. The inherent basicity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylguanidine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them a compelling scaffold in modern drug discovery. The inherent basicity of the guanidinium group, coupled with the tunable electronic and steric properties of the substituted phenyl ring, allows for the fine-tuning of their biological targets and activities. This guide provides a comparative analysis of substituted phenylguanidine derivatives, focusing on their antimicrobial and antihypertensive properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their synthesis and evaluation, and offer a transparent comparison of their performance based on available experimental data.

Synthetic Strategies for Phenylguanidine Derivatives: A Comparative Overview

The synthesis of substituted phenylguanidines can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. Two common and effective methods are the direct guanylation of anilines and a two-step procedure involving a carbodiimide intermediate.

A prevalent method involves the reaction of a substituted aniline with a guanylating agent such as cyanamide.[1] This approach is often carried out in the presence of an acid catalyst. An alternative and often high-yielding approach involves the use of protected guanidinylating agents, such as N,N'-di-Boc-protected thiourea derivatives. This method offers the advantage of masking the highly basic guanidine group during synthesis, allowing for a wider range of chemical transformations on other parts of the molecule.[2]

Another robust strategy is a two-step synthesis commencing with the formation of a reactive carbodiimide intermediate from a corresponding thiourea, followed by the nucleophilic addition of an amine to yield the target guanidine.[1] This method provides a versatile route to a variety of substituted guanidines.

Below is a generalized workflow illustrating these synthetic approaches.

cluster_0 Direct Guanylation cluster_1 Carbodiimide Intermediate Method aniline Substituted Aniline product1 Substituted Phenylguanidine aniline->product1 Reaction guanylating_agent Guanylating Agent (e.g., Cyanamide) guanylating_agent->product1 thiourea Substituted Thiourea carbodiimide Carbodiimide Intermediate thiourea->carbodiimide Desulfurization product2 Substituted Phenylguanidine carbodiimide->product2 Nucleophilic Addition amine Amine amine->product2

Caption: Common synthetic routes to substituted phenylguanidines.

Comparative Analysis of Antimicrobial Activity

Substituted phenylguanidines have emerged as a promising class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][4] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the phenyl and benzyl moieties.

Structure-Activity Relationship (SAR) Insights

A comprehensive study on a series of benzyl and phenyl guanidine derivatives has provided valuable insights into their SAR against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[3][4] Key findings include:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring play a crucial role in determining antimicrobial potency. For instance, dichlorinated and trifluoromethylated derivatives have shown enhanced activity.

  • Gram-Selectivity: Some derivatives exhibit preferential activity against either Gram-positive or Gram-negative bacteria, suggesting that specific structural features can be tuned to target different bacterial cell envelope architectures.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is a critical factor for cell membrane penetration and, consequently, antimicrobial activity.

The following diagram illustrates the key structural features influencing the antimicrobial activity of benzyl guanidine derivatives.

core Benzyl Guanidine Core substituents Substituents on Benzyl Ring (e.g., Cl, CF3) core->substituents activity Antimicrobial Activity (MIC) substituents->activity Influences Potency position Position of Substituents (ortho, meta, para) position->activity Affects Selectivity lipophilicity Overall Lipophilicity lipophilicity->activity Modulates Efficacy

Caption: Key SAR drivers for antimicrobial phenylguanidines.

Quantitative Comparison of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values for a selection of substituted benzyl guanidine derivatives against S. aureus and E. coli.

Compound IDR1R2R3MIC S. aureus (µg/mL)[3][4]MIC E. coli (µg/mL)[3][4]
9g 2-Cl3-ClH11
9m 2-Cl3-CF3H0.51
9v 4-Cl4-ClH0.54
10d 3-(4-CF3)-benzyloxy--116

Note: The compound IDs are taken from the cited literature for reference.

These data highlight that specific substitution patterns, such as the 2-chloro-3-(trifluoromethyl)benzyl derivative (9m ), can lead to potent, broad-spectrum activity.[3][4] In contrast, some derivatives, like 10d , show a marked preference for Gram-positive bacteria.[3][4]

Comparative Analysis of Antihypertensive Activity

Certain substituted phenylguanidines, particularly phenylcyanoguanidine derivatives, have been identified as potent potassium channel openers, a mechanism that leads to vasodilation and a reduction in blood pressure.[5]

Structure-Activity Relationship (SAR) Insights

The antihypertensive activity of phenylcyanoguanidine derivatives is critically dependent on the substitution pattern on the phenyl ring and the nature of the alkyl group on the terminal nitrogen.

  • Phenyl Ring Substitution: Electron-withdrawing groups, such as chloro, cyano, and nitro groups, at the 3- and 5-positions of the phenyl ring have been shown to significantly enhance smooth muscle relaxation activity.[5]

  • Terminal Alkyl Group: A bulky alkyl group, such as a tert-pentyl group, on the terminal nitrogen is a key pharmacophoric element for potent potassium channel opening activity.[5]

The logical relationship between these structural features and antihypertensive activity is depicted below.

core Phenylcyanoguanidine Core phenyl_sub 3,5-Disubstitution on Phenyl Ring (e.g., Cl, CN, NO2) core->phenyl_sub alkyl_group Bulky Terminal Alkyl Group (e.g., tert-pentyl) core->alkyl_group k_channel Potassium Channel Opening phenyl_sub->k_channel Enhances Activity alkyl_group->k_channel Essential for Potency vasodilation Vasodilation k_channel->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: SAR pathway for antihypertensive phenylguanidines.

Quantitative Comparison of Antihypertensive Efficacy

The in vivo antihypertensive effects of these compounds are typically evaluated in spontaneously hypertensive rats (SHRs).[5][6] The following table presents a comparison of the antihypertensive activity of selected phenylcyanoguanidine derivatives.

Compound IDSubstituents on Phenyl RingTerminal Alkyl GroupAntihypertensive Activity (Relative to Pinacidil)[5]
5s 3-Chloro, 5-Cyanotert-Pentyl27-fold more potent
Pinacidil--Reference

Note: The compound ID is taken from the cited literature for reference.

The data clearly indicates that N-(3-chloro-5-cyanophenyl)-N'-cyano-N''-tert-pentylguanidine (5s ) is a highly potent antihypertensive agent, significantly outperforming the reference compound, pinacidil.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of N-(3-chloro-5-cyanophenyl)-N'-cyano-N''-tert-pentylguanidine (5s)

A detailed synthesis for this class of compounds can be adapted from the literature.[5] A general procedure is outlined here:

  • Preparation of the Substituted Phenylcyanamide: A solution of the corresponding substituted aniline (e.g., 3-amino-5-chlorobenzonitrile) in a suitable solvent is treated with cyanogen bromide at a low temperature. The reaction mixture is stirred until completion, and the resulting phenylcyanamide is isolated and purified.

  • Guanylation Reaction: The purified phenylcyanamide is then reacted with a bulky amine (e.g., tert-pentylamine) in the presence of a suitable coupling agent or by forming an intermediate isothiourea. The reaction is typically carried out in an inert solvent under reflux.

  • Purification: The final product is purified by column chromatography or recrystallization to yield the desired N,N',N''-trisubstituted guanidine.

  • Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7][8][9]

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium (e.g., S. aureus or E. coli) are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then diluted to the final inoculum concentration.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then made in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

In Vivo Antihypertensive Activity: Tail-Cuff Method in Spontaneously Hypertensive Rats (SHRs)

This non-invasive method is commonly used to measure systolic blood pressure in conscious rats.[7][8][9]

  • Animal Acclimatization: SHRs are acclimatized to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Drug Administration: The test compounds are administered orally or via injection at the desired doses. A vehicle control group and a positive control group (e.g., treated with a known antihypertensive drug) are included.

  • Blood Pressure Measurement: At specified time points after drug administration, the rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated to occlude the tail artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Analysis: The changes in blood pressure from baseline are calculated for each group and compared to determine the antihypertensive effect of the test compounds.

The following workflow diagram outlines the key steps in the in vivo antihypertensive evaluation.

start Start acclimatize Acclimatize SHRs to Tail-Cuff Apparatus start->acclimatize administer Administer Test Compound, Vehicle, and Positive Control acclimatize->administer measure Measure Systolic Blood Pressure at Timed Intervals administer->measure analyze Analyze Blood Pressure Data measure->analyze end End analyze->end

Caption: Workflow for in vivo antihypertensive testing.

Conclusion

This guide provides a comparative analysis of substituted phenylguanidine derivatives, highlighting their potential as both antimicrobial and antihypertensive agents. The structure-activity relationships discussed herein offer a rational basis for the design of more potent and selective compounds. The detailed experimental protocols serve as a practical resource for researchers in the field, enabling the reliable synthesis and evaluation of novel phenylguanidine derivatives. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new therapeutics to address critical unmet medical needs.

Sources

Validation

Confirming the Identity of N'-[2-(Trifluoromethyl)phenyl]guanidine: A Comparative Spectroscopic Guide

Executive Summary & Context N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of Rho-GTPase (Rac1) inhibitors and S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N'-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of Rho-GTPase (Rac1) inhibitors and Sigma receptor ligands 1. Confirming the exact regiochemistry of the trifluoromethyl (-CF₃) group at the ortho position relative to the guanidine moiety is critical, as meta- or para-substituted isomers exhibit drastically different pharmacological profiles and binding affinities.

This guide objectively compares the analytical performance of Modern Multi-Nuclear Spectroscopy (¹H, ¹³C, ¹⁹F NMR + HRMS) against Traditional Methods (FTIR + Elemental Analysis) for the unambiguous structural validation of this compound.

Comparative Methodology Overview

While Fourier-Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) can confirm the macroscopic presence of functional groups and the empirical formula, they fall short in distinguishing subtle regiochemical differences. Multi-nuclear NMR, particularly the inclusion of ¹⁹F NMR, provides a highly sensitive, self-validating system for isomer identification 2.

Workflow cluster_modern Modern Orthogonal Approach cluster_trad Traditional Approach Sample N'-[2-(Trifluoromethyl) phenyl]guanidine NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR HRMS HRMS (ESI+) Sample->HRMS FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA Confirm1 Unambiguous Regioisomer ID NMR->Confirm1 Connectivity & Position HRMS->Confirm1 Exact Mass Confirm2 Empirical Formula + Functional Groups FTIR->Confirm2 Vibrational Modes EA->Confirm2 C, H, N %

Fig 1. Analytical workflow comparing modern multi-nuclear NMR/HRMS against traditional FTIR/EA.

Mechanistic Insights & Spectral Causality (E-E-A-T)

The Role of the Ortho-Trifluoromethyl Group

The -CF₃ group is strongly electron-withdrawing via inductive effects (-I). When positioned ortho to the guanidine group, it dictates the spectral output through three primary mechanisms:

  • ¹⁹F NMR Deshielding : The proximity of the bulky, electron-rich guanidine group causes a slight steric compression and potential intramolecular hydrogen bonding with the guanidine N-H. This distinct localized environment shifts the ¹⁹F signal downfield to approximately -60.0 to -62.0 ppm, differentiating it from meta/para isomers which experience less steric perturbation 2.

  • ¹H NMR Aromatic Splitting : The ortho substitution breaks the symmetry of the phenyl ring, resulting in a complex, asymmetric 4-proton multiplet (typically a doublet, two triplets, and a doublet) rather than the symmetric AA'BB' pattern seen in para-substituted analogs.

  • Guanidine Proton Exchange : The guanidine protons (-NH, -NH₂) are highly basic and undergo rapid chemical exchange. In protic solvents, they may broaden into the baseline. In DMSO-d₆, they appear as broad singlets, deshielded by the adjacent aromatic ring and the -CF₃ group 3.

FTIR Vibrational Modes

FTIR is excellent for confirming the presence of the guanidine C=N bond and the CF₃ group, but it cannot reliably confirm their relative positions on the ring. The highly symmetric, resonance-stabilized guanidine group exhibits distinct C=N stretching around 1630-1650 cm⁻¹ 4. The C-F stretching modes from the -CF₃ group dominate the fingerprint region between 1100-1300 cm⁻¹ 5.

IsomerID Start 19F & 1H NMR Data Acquisition F_Shift 19F Chemical Shift Start->F_Shift H_Split 1H Aromatic Splitting Start->H_Split OrthoF δ -60 to -62 ppm (Deshielded by NH) F_Shift->OrthoF Ortho-CF3 MetaParaF δ -62 to -64 ppm (Less steric effect) F_Shift->MetaParaF Meta/Para-CF3 OrthoH 4 Protons: d, t, t, d (Asymmetric) H_Split->OrthoH Ortho/Meta ParaH 4 Protons: d, d (Symmetric AA'BB') H_Split->ParaH Para Confirm Confirmed: 2-(Trifluoromethyl) phenylguanidine OrthoF->Confirm OrthoH->Confirm

Fig 2. Logical deduction tree utilizing 19F and 1H NMR data for precise regioisomer confirmation.

Experimental Protocols

Protocol A: Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Acquisition
  • Sample Preparation : Dissolve 15-20 mg of N'-[2-(Trifluoromethyl)phenyl]guanidine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is preferred over CDCl₃ due to the high polarity and hydrogen-bonding capacity of the guanidine group.

  • Instrument Setup : Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR : Acquire with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • ¹³C NMR : Acquire with 512-1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm. Ensure ¹H broad-band decoupling is active.

  • ¹⁹F NMR : Acquire with 64 scans, D1 of 1.5 seconds. Use trichlorofluoromethane (CFCl₃) as an external reference (set to 0 ppm).

  • Data Processing : Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C/¹⁹F. Phase and baseline correct the spectra prior to integration.

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The acidic modifier promotes the protonation of the basic guanidine group.

  • Acquisition : Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode (ESI+).

  • Parameters : Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Validation : Calculate the exact mass for the protonated molecular ion [M+H]⁺ (C₈H₉F₃N₃⁺) and compare it against the experimental m/z. The mass error must be < 5 ppm.

Data Presentation & Comparison Tables

Table 1: NMR Chemical Shift Assignments (DMSO-d₆)
NucleusExpected Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment / Causality
¹H 7.65 - 7.75Doublet (d), ³J ≈ 7.8 HzAromatic H3 (Deshielded by adjacent -CF₃)
¹H 7.50 - 7.60Triplet (t), ³J ≈ 7.8 HzAromatic H4
¹H 7.15 - 7.25Triplet (t), ³J ≈ 7.6 HzAromatic H5
¹H 7.00 - 7.10Doublet (d), ³J ≈ 8.0 HzAromatic H6 (Adjacent to guanidine NH)
¹H 7.00 - 7.50 (Broad)Broad Singlet (br s)Guanidine -NH, -NH₂ (Rapid solvent exchange)
¹³C ~157.0Singlet (s)Guanidine C=N (Resonance stabilized)
¹³C ~124.5Quartet (q), ¹JC-F ≈ 273 Hz-CF₃ Carbon (Direct C-F coupling)
¹³C ~125.0Quartet (q), ²JC-F ≈ 30 HzAromatic C2 (Coupled to adjacent -CF₃)
¹⁹F -60.5 to -62.0Singlet (s)-CF₃ Fluorines (Unambiguous ortho marker)
Table 2: FTIR vs. HRMS Performance Comparison
Analytical MethodKey Data PointsStrengthsLimitations
FTIR Spectroscopy C=N stretch (~1640 cm⁻¹)C-F stretch (~1205 cm⁻¹)Rapid, non-destructive confirmation of functional groups.Cannot reliably differentiate ortho, meta, or para isomers due to overlapping fingerprint regions.
HRMS (ESI+) [M+H]⁺ Exact Mass: 204.0743 m/zConfirms exact elemental composition with high sensitivity.Does not provide connectivity or spatial structural arrangement.

Conclusion

While Traditional Methods (FTIR and EA) are useful for preliminary screening and bulk purity assessment, they are insufficient for the rigorous structural validation of N'-[2-(Trifluoromethyl)phenyl]guanidine. The Modern Orthogonal Approach relying on Multi-Nuclear NMR (specifically ¹H splitting patterns and ¹⁹F chemical shifts) paired with HRMS provides a self-validating, definitive proof of both the molecular identity and the specific ortho regiochemistry required for downstream drug development applications.

References

  • EP3334707B1 - A process for the preparation of the compound n-(3,5-dimethylphenyl)-n'-(2-trifluoromethylphenyl) guanidine. Google Patents. 1

  • Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy. Benchchem. 2

  • 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. ACS.3

  • Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups. Benchchem. 4

  • Vibrational Studies Of Trifluoromethyl Benzene Derivatives III:3A4FB And 3A4CB Benzotrifluorides. IJCRT.5

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